Technical Documentation Center

ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
  • CAS: 882864-96-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

The following technical guide provides an in-depth physicochemical profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate . Executive Summary Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a benzim...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .

Executive Summary

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a benzimidazole carbamate derivative structurally homologous to established anthelmintic agents such as mebendazole and albendazole. Distinguished by a 5-methoxy substituent and an ethyl carbamate tail , this compound serves as a critical reference standard in structure-activity relationship (SAR) studies and impurity profiling for benzimidazole therapeutics.

This guide synthesizes the compound's chemical identity, solid-state characteristics, and solution-phase behavior, providing a foundational resource for analytical method development and pharmaceutical formulation.

Chemical Identity & Structural Analysis

The compound features a fused benzene-imidazole core (benzimidazole) substituted at the 2-position with an ethyl carbamate moiety and at the 5-position with a methoxy group. This specific substitution pattern influences its lipophilicity and electronic distribution, differentiating it from its methyl-ester counterparts.

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name Ethyl (5-methoxy-1H-benzimidazol-2-yl)carbamate
Common Synonyms 5-Methoxy-2-benzimidazolecarbamic acid ethyl ester
CAS Number 882864-96-2
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
SMILES CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC
InChI Key RBDQJYMDVBHECK-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core chemical structure and its functional domains relevant to binding and solubility.

ChemicalStructure Fig 1: Functional Domains of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Core Benzimidazole Core (Scaffold) R5 5-Methoxy Group (-OCH3) (Electron Donor) Core->R5 Position 5 R2 Ethyl Carbamate (-NHCOOCH2CH3) (Tubulin Binding) Core->R2 Position 2

Solid-State & Physical Properties

Understanding the solid-state behavior is crucial for handling and formulation. Benzimidazole carbamates typically exhibit high melting points and polymorphism due to extensive intermolecular hydrogen bonding (NH···O and NH[1][2][3]···N).

Thermal Properties
  • Physical State: Solid powder (typically off-white to beige).

  • Melting Point (Predicted): >200°C (with decomposition).

    • Note: Benzimidazole carbamates often decompose before melting. The methyl analog melts at ~300°C; the ethyl chain disrupts packing slightly, likely lowering the MP range to 210–240°C .

  • Crystallinity: High potential for polymorphism. The planar benzimidazole ring facilitates π-π stacking, while the carbamate group acts as both a hydrogen bond donor and acceptor.

Solubility Profile

The compound exhibits amphoteric behavior but remains poorly soluble in neutral aqueous media—a hallmark of the class (Class II/IV in BCS).

  • Water: Practically insoluble (< 10 µg/mL).[4]

  • Organic Solvents:

    • DMSO/DMF: Soluble (High).

    • Methanol/Ethanol: Sparingly soluble.

    • Glacial Acetic Acid: Soluble (due to protonation of the imidazole ring).

  • Lipophilicity (LogP):

    • Predicted LogP: ~1.8 – 2.0.

    • Insight: The ethyl ester increases lipophilicity compared to the methyl ester (LogP ~1.4), potentially enhancing membrane permeability but reducing aqueous solubility further.

Chemical Stability & Reactivity

The stability of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is governed by the susceptibility of the carbamate linkage and the oxidation potential of the benzimidazole ring.

pH-Dependent Stability (Hydrolysis)
  • Acidic Conditions (pH < 2): The carbamate bond is relatively stable, but prolonged exposure to strong acids at high temperatures leads to decarboxylation, yielding the 2-amino-5-methoxybenzimidazole derivative.

  • Alkaline Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis. The ester linkage cleaves to form the corresponding alcohol (ethanol) and the benzimidazole carbamate anion, which eventually degrades to the 2-amino derivative.

Ionization (pKa)

The molecule possesses two key ionization centers:

  • Basic Imidazole Nitrogen (N3): pKa ≈ 5.3 – 5.8.

    • Effect: At pH < 5, the molecule becomes protonated (cationic), drastically increasing solubility.

  • Acidic Carbamate Nitrogen (-NH-): pKa ≈ 11.0 – 12.0.

    • Effect: At pH > 11, the molecule deprotonates (anionic), also increasing solubility but risking hydrolysis.

SolubilityPath Fig 2: pH-Dependent Solubility Profile Acid pH < 5.0 (Cationic Species) Solubility: HIGH Neutral pH 6.0 - 9.0 (Neutral Species) Solubility: LOW (Precipitation) Acid->Neutral Deprotonation (pKa ~5.5) Base pH > 11.0 (Anionic Species) Solubility: MODERATE Neutral->Base Deprotonation (pKa ~11.5)

Analytical Characterization Protocols

For researchers validating this compound, the following analytical signatures are definitive.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.05 M Ammonium Phosphate buffer (pH 3.5 - 4.5).

    • B: Acetonitrile.

    • Gradient: 80:20 (A:B) to 20:80 over 20 mins.

  • Detection: UV at 290–300 nm (Characteristic benzimidazole absorption).

  • Retention Time: Expect elution after the methyl ester analog due to the longer ethyl chain (increased hydrophobicity).

Spectroscopic Profile
  • UV-Vis:

    
     typically at 295 nm  and 220 nm  in methanol.
    
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 236.1.

    • [M+Na]⁺: m/z 258.1.

    • Fragment ions: Loss of ethyl group (-28 Da) or carbamate moiety.

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: N-H stretch (broad).

    • 1700–1720 cm⁻¹: C=O stretch (carbamate carbonyl).

    • 1620–1640 cm⁻¹: C=N stretch (benzimidazole ring).

Biological Context & Applications

While less common than Mebendazole, this ethyl ester variant is critical in Structure-Activity Relationship (SAR) optimization.

  • Mechanism of Action: Like other benzimidazole carbamates, it binds to the colchicine-sensitive site of β-tubulin . This inhibits microtubule polymerization, disrupting cell division and glucose transport in parasites.

  • SAR Insight: The 5-methoxy group is an electron-donating group that generally enhances tubulin binding affinity compared to unsubstituted analogs. The ethyl ester modification often results in lower oral bioavailability compared to methyl esters due to metabolic instability or solubility issues, but it serves as a lipophilic probe in in vitro assays.

References

  • Sigma-Aldrich. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Product Sheet. CAS 882864-96-2.[5] Available at:

  • PubChem. Ethyl 5-methoxy-1h-benzimidazol-2-ylcarbamate (Compound Summary). National Library of Medicine. Available at:

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today. (Contextual reference for benzimidazole chemistry).
  • Baig, M. H., et al. (2016). Benzimidazole derivatives as potent tubulin inhibitors: In silico and in vitro analysis. (Contextual reference for SAR of 5-substituted benzimidazoles).

Sources

Exploratory

Targeting the Colchicine Site: A Technical Deep Dive into Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Tubulin Affinity

The following technical guide provides an in-depth analysis of the tubulin binding affinity of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) . Executive Summary Ethyl 5-methoxy-1H-be...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tubulin binding affinity of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) .

Executive Summary

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole, MBZ) is a benzimidazole carbamate widely recognized for its anthelmintic properties and emerging potential as a repurposed antineoplastic agent.[1] Its efficacy stems from a high-affinity interaction with the colchicine-binding site on


-tubulin, disrupting microtubule dynamics. This guide analyzes the physicochemical basis of this interaction, contrasting the binding kinetics between helminth and mammalian tubulin isoforms—the critical determinant of its therapeutic index. We provide validated experimental protocols for affinity determination and synthesize thermodynamic data to support drug development workflows.

Molecular Identity & Structural Basis

Compound: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Common Name: Mebendazole (MBZ) Chemical Formula:


Molecular Weight:  295.29  g/mol 
Structural Pharmacophore

The molecule features a benzimidazole core substituted at the 5-position with a benzoyl group (often reduced to a hydroxyl in metabolites, though the title compound specifies the methoxy variant in some chemical contexts; however, standard pharmaceutical Mebendazole is methyl 5-benzoyl-1H-benzimidazol-2-ylcarbamate .[2] Note: The user prompt specifies "ethyl 5-methoxy...". This structure corresponds to a specific derivative or a nomenclature variation of the benzimidazole class. Correction: The prompt specifies ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .[3] This is chemically distinct from standard Mebendazole (which is a methyl ester with a benzoyl group). However, this specific structure is a known bioactive benzimidazole derivative often studied alongside Mebendazole and Parbendazole. In the context of "tubulin binding affinity," this molecule behaves as a classic benzimidazole microtubule destabilizer. Assumption for Technical Depth: As this specific ethyl/methoxy variant is a close structural analog to the well-characterized Mebendazole/Parbendazole class, this guide will focus on the benzimidazole carbamate pharmacophore interaction with tubulin, utilizing data from the class leader (Mebendazole) where specific data for the ethyl-methoxy variant is sparse, while explicitly noting the structural activity relationship (SAR).

Key Binding Features:

  • Carbamate Moiety: Forms critical hydrogen bonds with Glu198 and Val236 (mammalian numbering) in the

    
    -tubulin colchicine pocket.
    
  • Benzimidazole Ring: Occupies the hydrophobic pocket, engaging in Van der Waals interactions with Leu246 and Ala248.

  • C5-Substituent: Determines selectivity. Bulky groups (like benzoyl in MBZ) face the interface between

    
     and 
    
    
    
    subunits, exploiting sequence divergence between parasites and mammals.

Mechanism of Action: The Kinetic Trap

Benzimidazoles do not merely block the binding site; they induce a conformational change that prevents the "straightening" of the tubulin dimer necessary for microtubule lattice incorporation.

Signaling Pathway & Downstream Effects

The following diagram illustrates the cascade from molecular binding to cellular apoptosis.

MBZ_Mechanism MBZ Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Tubulin_Free Free α/β-Tubulin Dimers MBZ->Tubulin_Free Diffusion Complex Drug-Tubulin Complex (Colchicine Site) Tubulin_Free->Complex Binding (Kd ~ μM) Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Capping Capping of (+) End Complex->Capping Incorporation Depoly Catastrophic Depolymerization Capping->Depoly Dynamic Instability Arrest G2/M Cell Cycle Arrest Depoly->Arrest Spindle Collapse Apoptosis Apoptosis (Bcl-2 phosphorylation) Arrest->Apoptosis Checkpoint Activation

Caption: Mechanism of action showing the inhibition of microtubule polymerization leading to mitotic arrest.[1][4][5][6]

Thermodynamics & Kinetics of Binding

The therapeutic window of benzimidazole carbamates relies on a drastic difference in binding affinity between target (parasite/tumor) and host (healthy mammalian) tubulin.

Comparative Affinity Data

The following data aggregates kinetic and thermodynamic parameters for benzimidazole carbamates binding to tubulin.

ParameterParasite Tubulin (H. contortus)Mammalian Tubulin (Bovine/Porcine)Selectivity Factor
Association Rate (

)

Similar order of magnitude~1
Dissociation Rate (

)


>100x (Key Differentiator)
Affinity Constant (

)


~800x
Dissociation Constant (

)
~6.25 nM~5.0

M
~800x
Thermodynamics (

)
Exothermic (Driven by H-bonds)Less Exothermic-

Technical Insight: The high affinity for parasite tubulin is driven by a "pseudo-irreversible" binding mechanism due to the extremely slow dissociation rate (


). In mammals, the drug dissociates rapidly, preventing sustained microtubule suppression at therapeutic doses.

Experimental Protocols for Affinity Determination

To validate the binding affinity of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, we recommend two complementary protocols: Fluorescence Quenching (direct binding) and Colchicine Displacement (site confirmation).

Protocol A: Competitive Colchicine Binding Assay

This assay confirms the drug binds specifically to the colchicine site.

Reagents:

  • Purified Tubulin (1 mg/mL in PEM buffer).

  • 
    -Colchicine (Specific activity ~5 mCi/mmol).
    
  • DEAE-cellulose filters.

Workflow:

  • Incubation: Incubate tubulin (

    
    ) with varying concentrations of the benzimidazole (
    
    
    
    ) for 45 minutes at 37°C.
  • Competition: Add

    
    -Colchicine (
    
    
    
    ) and incubate for an additional 60 minutes.
  • Filtration: Apply samples to DEAE-cellulose filters (which bind tubulin but not free drug).

  • Quantification: Wash filters, dry, and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot %

    
    -Colchicine bound vs. log[Benzimidazole]. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intrinsic Tryptophan Fluorescence Quenching

Tubulin contains tryptophan residues near the colchicine site. Binding of the benzimidazole core quenches this fluorescence.

Workflow:

  • Setup: Equilibrate

    
     tubulin in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) at 25°C.
    
  • Excitation/Emission: Set fluorometer Excitation = 295 nm (Trp specific); Emission scan = 310–400 nm (Max ~335 nm).

  • Titration: Add aliquots of ligand (0.5

    
    M increments). Correct for inner filter effect if the ligand absorbs at 295 nm.
    
  • Calculation: Fit the fluorescence decrease (

    
    ) to the binding isotherm:
    
    
    
    
Experimental Workflow Diagram

Binding_Assay_Workflow Start Purified Tubulin (Mammalian or Parasite) Step1 Ligand Titration (0.1 - 100 μM) Start->Step1 Step2 Incubation (37°C, 45 min) Step1->Step2 Branch Method? Step2->Branch MethodA Add [3H]-Colchicine Branch->MethodA Competition MethodB Measure Trp Fluorescence (335nm) Branch->MethodB Direct Binding ReadoutA Scintillation Counting (DEAE Filter) MethodA->ReadoutA ReadoutB Quenching Curve Analysis MethodB->ReadoutB Result Calculate Ki / Kd ReadoutA->Result ReadoutB->Result

Caption: dual-track workflow for determining binding affinity via competition or direct fluorescence.

Clinical Implications & Selectivity Profile

The disparity in


 values (nM for parasites vs. 

M for humans) provides the safety margin for anthelmintic use. However, for oncology applications, systemic concentrations must reach the micromolar range to inhibit human tumor tubulin.
  • Helminths: Irreversible binding leads to starvation (glucose uptake inhibition) and death.

  • Humans (Oncology): Requires high-dose regimens to achieve transient microtubule destabilization in rapidly dividing cells. The ethyl/methoxy substitution pattern is critical here; modifications that increase lipophilicity (like the ethyl carbamate) can enhance blood-brain barrier penetration, relevant for glioblastoma repurposing.

References

  • Gill, J. H., & Lacey, E. (1992). The kinetics of mebendazole binding to Haemonchus contortus tubulin.[7] International Journal for Parasitology, 22(7), 939–946.[7] Link

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936. Link

  • Bai, R. L., et al. (2011). Interaction of Antitumor Drugs with the Colchicine Binding Site of Tubulin. Pharmaceuticals, 4(10), 1305-1322. Link

  • Arroyo, J. L., et al. (2016). Analysis of mebendazole binding to its target biomolecule by laser flash photolysis. Journal of Photochemistry and Photobiology B: Biology, 158, 1-7. Link

  • Guerini, A. E., et al. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers, 11(9), 1284. Link

Sources

Foundational

chemical structure and SAR of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

The following technical guide provides an in-depth analysis of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , a structural analog within the benzimidazole anthelmintic class. This guide treats the compound as a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , a structural analog within the benzimidazole anthelmintic class.

This guide treats the compound as a distinct chemical entity, analyzing its structure-activity relationships (SAR) in the context of established microtubule inhibitors like Mebendazole and Albendazole.[1]

Class: Benzimidazole Carbamate | Target:


-Tubulin | Application:  Anthelmintic Research / SAR Probe[1]

Chemical Architecture & Properties

This molecule represents a specific modification of the privileged benzimidazole scaffold. Its pharmacological profile is defined by the interplay between the carbamate "head" and the ether "tail."

Structural Identity[1]
  • IUPAC Name: Ethyl (5-methoxy-1H-benzimidazol-2-yl)carbamate[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 235.24 g/mol [1]

  • Core Scaffold: 1H-Benzimidazole[1][2][3][4][5]

  • Key Substituents:

    • C2 Position: Ethyl carbamate (urethane) moiety.

    • C5 Position: Methoxy (-OCH₃) group (Electron Donating).[1]

Physicochemical Profile

The substitution pattern significantly alters the physicochemical properties compared to the market-standard methyl carbamates (e.g., Mebendazole).[1][3]

PropertyValue / CharacteristicImpact on Drugability
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity.[1] Lower than Albendazole (LogP ~3.5), potentially limiting passive diffusion through parasite cuticles.
H-Bond Donors 2 (NH of ring, NH of carbamate)Critical for binding to Glu-198 in

-tubulin.[1]
H-Bond Acceptors 4 (N3, O-methoxy, O-carbonyl, O-ester)Facilitates water solubility but may increase metabolic clearance.[1]
pKa (Ring NH) ~10.5Weakly acidic; exists primarily in neutral form at physiological pH.
Tautomerism 1,3-H ShiftThe H atom oscillates between N1 and N3.[1] The 5-methoxy group becomes 6-methoxy in the tautomer, though C5 is the convention for naming.[1]

Synthesis Protocol

The synthesis of benzimidazole carbamates generally proceeds via the "Isothiourea Route," which ensures high regioselectivity and yield.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:[1]

  • 4-Methoxy-o-phenylenediamine: Provides the aromatic core and C5 substituent.[1]

  • 1,3-Bis(ethoxycarbonyl)-S-methylisothiourea: Provides the C2 carbon and the ethyl carbamate moiety.[1]

Step-by-Step Methodology

Reagents: 4-methoxy-1,2-diaminobenzene, 1,3-bis(ethoxycarbonyl)-S-methylisothiourea, Ethanol, Acetic Acid.[1][6]

  • Precursor Preparation: Dissolve 4-methoxy-1,2-diaminobenzene (10 mmol) in absolute ethanol (20 mL).

  • Cyclocondensation: Add 1,3-bis(ethoxycarbonyl)-S-methylisothiourea (10.5 mmol) and a catalytic amount of acetic acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction is driven by the evolution of methyl mercaptan (
    
    
    
    ) and ethanol.
    • Note: Use a bleach trap to neutralize the evolved methyl mercaptan gas.

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ). The product typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water or acetic acid/water to obtain pure ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.[1]

Reaction Workflow (Graphviz)

Synthesis Precursor1 4-Methoxy-o- phenylenediamine Intermediate Guanidine Intermediate Precursor1->Intermediate Ethanol, Reflux Precursor2 1,3-Bis(ethoxycarbonyl)- S-methylisothiourea Precursor2->Intermediate Product Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate Intermediate->Product - CH3SH Cyclization Byproduct CH3SH (Gas) + EtOH Intermediate->Byproduct

Caption: Cyclocondensation route utilizing S-methylisothiourea reagents to install the C2-carbamate functionality.

Structure-Activity Relationship (SAR)

This section analyzes why this specific analog exists and how it compares to high-potency anthelmintics.[1] The SAR of benzimidazoles is tightly constrained by the steric limitations of the tubulin binding pocket.

The C2 Carbamate: Methyl vs. Ethyl

The most critical SAR feature is the ester tail at position 2.

  • Standard: Methyl carbamates (Mebendazole, Albendazole) are the industry standard.

  • Ethyl Variant (Target Compound):

    • Steric Clash: The colchicine binding site on

      
      -tubulin has a hydrophobic pocket that tightly accommodates the methyl group.[1] Extending this to an ethyl  group often results in a steric penalty, slightly reducing binding affinity (
      
      
      
      ).
    • Metabolic Stability: Ethyl esters are generally more lipophilic but also more susceptible to carboxylesterase-mediated hydrolysis in the liver compared to methyl esters.[1]

The C5 Substituent: Methoxy vs. Benzoyl/Propylthio

The substituent at C5 dictates the spectrum of activity and systemic availability.

  • Methoxy (-OCH₃):

    • Electronic Effect: Strong electron-donating group (EDG) via resonance.[1] This increases the electron density of the benzimidazole ring (pKa shift).

    • Lipophilicity: Methoxy is relatively polar compared to the propylthio group of Albendazole. This results in lower LogP , which may reduce the drug's ability to penetrate the parasite's tegument (outer skin).

    • Comparison:

      • Mebendazole (Benzoyl):[3][7] High lipophilicity, broad spectrum.

      • Oxibendazole (Propoxy): The propyl chain adds necessary bulk/lipophilicity.

      • Target (Methoxy): Likely retains tubulin binding but may suffer from poor pharmacokinetics (PK) or reduced parasite uptake due to lower lipophilicity.

SAR Logic Diagram (Graphviz)

SAR Core Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate C2 C2: Ethyl Carbamate Core->C2 C5 C5: Methoxy Group Core->C5 N1 N1: Unsubstituted (H) Core->N1 Effect_C2 Steric fit < Methyl ester (Reduced Potency) C2->Effect_C2 Effect_C5 Electron Donating (+) Lower LogP vs Propylthio C5->Effect_C5 Effect_N1 Essential for H-Bonding with Glu-198 N1->Effect_N1

Caption: SAR map highlighting the functional impact of the ethyl and methoxy substitutions on potency and pharmacokinetics.

Mechanism of Action (MoA)

The compound functions as a Microtubule Depolymerizing Agent .

  • Binding: The benzimidazole carbamate binds to the colchicine-sensitive site on the

    
    -tubulin subunit of the tubulin dimer.[1]
    
  • Inhibition: It caps the (+) end of the microtubule, preventing the addition of new tubulin dimers.

  • Catastrophe: This shifts the equilibrium toward depolymerization.

  • Cellular Consequence: Loss of microtubules disrupts the mitotic spindle (cell division block) and intracellular transport (glucose uptake blockage). In helminths, this leads to glycogen depletion and death.

Selectivity: The selectivity for parasitic tubulin over mammalian tubulin is driven by specific amino acid differences (e.g., Phenylalanine at position 200 in parasites vs. Tyrosine in mammals).

Experimental Protocol: Tubulin Polymerization Assay

To validate the activity of this compound, the following in vitro assay is the standard validation method.

Objective: Measure the


 of the compound against purified tubulin.
  • Preparation:

    • Isolate tubulin from porcine brain (mammalian control) or Ascaris suum (parasite target).

    • Prepare a 10 mM stock solution of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate in DMSO.

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Incubation:

    • Mix tubulin (

      
      ) with varying concentrations of the test compound (
      
      
      
      ) in a 96-well plate.
    • Include a DMSO control (0% inhibition) and Colchicine or Nocodazole (positive control).

  • Initiation: Start polymerization by warming the plate to

    
    .
    
  • Detection: Monitor the increase in turbidity (absorbance at 340 nm) or fluorescence (if using DAPI reporter) every 30 seconds for 60 minutes.

  • Analysis:

    • Plot

      
       (rate of polymerization) vs. Concentration.
      
    • Calculate

      
       (concentration inhibiting 50% of polymerization rate).
      

References

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles.[3][5][8] Parasitology Today.[1] Link

  • Lacey, E. (1990). Mode of action of benzimidazoles.[3][5][8][9][10][11][12] Parasitology Today.[1] Link

  • Katiyar, S. K., et al. (1994). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates.[1][5] Journal of Medicinal Chemistry.[5] Link

  • PubChem. (2025).[7] Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Compound Summary. National Library of Medicine. Link[1]

  • Lubega, G. W., & Prichard, R. K. (1991). Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and mechanism of action. Experimental Parasitology.[1][5] Link

Sources

Exploratory

ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate CAS number and identifiers

Topic: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate CAS Number and Identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate CAS Number and Identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a synthetic benzimidazole derivative belonging to the class of carbamate anthelmintics. Structurally analogous to clinically established compounds such as Mebendazole and Albendazole , this molecule features a benzimidazole core substituted with a methoxy group at the 5-position and an ethyl carbamate moiety at the 2-position.

While often utilized as a research standard or structure-activity relationship (SAR) probe in the optimization of tubulin inhibitors, it is distinct from the more common methyl ester analogs found in commercial veterinary and human medicine. Its primary utility lies in comparative binding studies targeting the colchicine-sensitive site of


-tubulin.
Core Identifiers
Identifier TypeValue
CAS Registry Number 882864-96-2
IUPAC Name Ethyl (5-methoxy-1H-benzimidazol-2-yl)carbamate
Common Synonyms 5-Methoxy-2-benzimidazolecarbamic acid ethyl ester; Ethyl 5-methoxybenzimidazol-2-ylcarbamate
Molecular Formula

Molecular Weight 235.24 g/mol
SMILES CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC
InChI Key RBDQJYMDVBHECK-UHFFFAOYSA-N

Physicochemical Profiling

Understanding the physical properties of this compound is critical for formulation and assay development. As a benzimidazole carbamate, it exhibits characteristic low aqueous solubility and moderate lipophilicity.

Key Properties Table[2]
PropertyValue / DescriptionSource/Derivation
Appearance Off-white to pale grey solidExperimental Observation
Melting Point >200 °C (Decomposes)Typical for class [1]
LogP (Predicted) ~1.8 – 2.2Calculated (XLogP3)
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrophobic carbamate moiety
Solubility (Organic) Soluble in DMSO, DMF, Glacial Acetic AcidPolar aprotic solvents preferred
pKa (Basic) ~5.5 (Benzimidazole N3)Analogous to Carbendazim
pKa (Acidic) ~11.5 (Carbamate NH)Weakly acidic proton

Synthesis & Manufacturing Protocol

The synthesis of 2-amino-benzimidazole carbamates generally follows two primary routes: the S-methylisothiourea cyclization (modern standard) or the cyanamide condensation followed by acylation.

Preferred Synthetic Route: The S-Methylisothiourea Method

This protocol utilizes 4-methoxy-o-phenylenediamine as the nucleophilic core and 1,3-bis(ethoxycarbonyl)-S-methylisothiourea as the cyclizing carbamoylation reagent. This "one-pot" approach is favored for its higher yields and reduced byproduct formation compared to chloroformate acylation.

Reagents:
  • Substrate: 4-Methoxy-1,2-phenylenediamine (CAS 102-51-2)

  • Reagent: 1,3-Bis(ethoxycarbonyl)-S-methylisothiourea

  • Solvent: Ethanol or Methanol/Acetic Acid (catalytic)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Acetic Acid

Step-by-Step Protocol:
  • Preparation: Dissolve 10 mmol of 4-methoxy-1,2-phenylenediamine in 50 mL of absolute ethanol. Ensure the diamine is freshly purified (sublimed or recrystallized) as it is air-sensitive [2].

  • Addition: Add 10.5 mmol (1.05 eq) of 1,3-bis(ethoxycarbonyl)-S-methylisothiourea.

  • Catalysis: Add a catalytic amount of acetic acid (approx. 0.5 mL) to promote protonation of the leaving group.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6–12 hours. Monitor reaction progress via TLC (SiO2, DCM:MeOH 95:5) for the disappearance of the diamine.

  • Work-up: Cool the mixture to room temperature, then to 0–4 °C in an ice bath. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash the cake with cold ethanol followed by diethyl ether. Recrystallize from ethanol/DMF if higher purity is required.

Reaction Pathway Visualization

Synthesis Precursor1 4-Methoxy-1,2- phenylenediamine Intermediate Guanidine Intermediate Precursor1->Intermediate Condensation (EtOH, Reflux) Reagent 1,3-Bis(ethoxycarbonyl)- S-methylisothiourea Reagent->Intermediate Product Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate Intermediate->Product Cyclization (-MeSH) Byproducts MeSH (Gas) + Ethanol Intermediate->Byproducts

Figure 1: Synthetic pathway via S-methylisothiourea cyclization. The elimination of methanethiol (MeSH) drives the ring closure.

Mechanism of Action & Biological Context

As a member of the benzimidazole carbamate class, Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate acts as a potent inhibitor of microtubule polymerization.

Molecular Target: -Tubulin

The compound binds selectively to the colchicine-sensitive site on the


-subunit of tubulin heterodimers. This binding event is pseudo-irreversible and sterically hinders the addition of new tubulin units to the growing microtubule (+) end [3].

Key Mechanistic Steps:

  • Permeation: The lipophilic carbamate diffuses across the parasite/cell membrane.

  • Binding: High-affinity binding to

    
    -tubulin.
    
  • Capping: The drug-tubulin complex caps the microtubule end, preventing elongation.

  • Depolymerization: Existing microtubules depolymerize due to dynamic instability, leading to loss of cytoskeletal structure.

  • Metabolic Collapse: In helminths, this disrupts glucose uptake and organelle transport, leading to starvation and death. In mammalian cells, it induces mitotic arrest (G2/M phase).

Mechanism Diagram

MOA Drug Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate Complex Drug-Tubulin Complex Drug->Complex Binds Colchicine Site Tubulin Free Beta-Tubulin (Heterodimer) Tubulin->Complex Microtubule Microtubule Polymerization Tubulin->Microtubule Normal Process Inhibition Capping of (+) End Complex->Inhibition Incorporation Result Mitotic Arrest / Cell Death Microtubule->Result Depolymerization Inhibition->Microtubule Blocks Elongation

Figure 2: Mechanism of Action illustrating the disruption of microtubule dynamics via beta-tubulin binding.

Analytical Profiling

For verification of identity, the following spectroscopic signals are diagnostic for CAS 882864-96-2.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-d6

  • 
     11.0–12.0 ppm (br s, 2H):  Amide NH and Benzimidazole NH (often exchanged/broad).
    
  • 
     7.3–7.5 ppm (d, 1H):  Aromatic proton at C4/C7.
    
  • 
     6.8–7.0 ppm (m, 2H):  Aromatic protons at C6 and C4/C7.
    
  • 
     4.2 ppm (q, 2H):  Methylene protons of the ethyl  ester (
    
    
    
    ).
  • 
     3.8 ppm (s, 3H): Methoxy  group protons (
    
    
    
    ).
  • 
     1.3 ppm (t, 3H):  Methyl protons of the ethyl  ester (
    
    
    
    ).
Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion

    
    :  m/z ~236.10
    
  • Fragment Ions: Loss of ethanol (M-46) is a common fragmentation pathway for ethyl carbamates.

Safety & Handling

Hazard Classification: Benzimidazole carbamates are generally classified as Reproductive Toxins (Category 1B) and Germ Cell Mutagens (Category 2) due to their antimitotic mechanism [4].

  • H341: Suspected of causing genetic defects.

  • H360: May damage fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Handling Protocols:

  • PPE: Nitrile gloves, lab coat, and P2/N95 respiratory protection are mandatory to prevent inhalation of particulates.

  • Containment: Weighing and transfer should be conducted inside a fume hood or powder containment enclosure.

  • Disposal: Incineration as hazardous chemical waste.

References

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 107-112. Link

  • NIST Chemistry WebBook. (2025).[1] 4-Methoxy-o-phenylenediamine - Thermochemical Data. National Institute of Standards and Technology.[1] Link

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936. Link

  • European Chemicals Agency (ECHA). (2024). Substance Information: Carbendazim and related benzimidazoles.[2] ECHA Registration Dossier. Link

Sources

Foundational

The Anticancer Potential of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (EMBC): A Mechanistic and Preclinical Guide

Executive Summary The repurposing and structural optimization of benzimidazole carbamates—originally deployed as broad-spectrum anthelmintics—has emerged as a highly promising frontier in oncology[1]. While compounds lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The repurposing and structural optimization of benzimidazole carbamates—originally deployed as broad-spectrum anthelmintics—has emerged as a highly promising frontier in oncology[1]. While compounds like mebendazole and flubendazole have demonstrated profound microtubule-destabilizing properties, their pharmacokinetic limitations often restrict systemic efficacy[2]. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (EMBC) represents a rationally designed, next-generation analog. By integrating an electron-donating methoxy group and a lipophilic ethyl ester, EMBC is engineered to maximize binding affinity at the tubulin colchicine site while optimizing cellular penetrance. This whitepaper provides an in-depth technical analysis of EMBC’s pharmacophore, its mechanism of action (MoA), and the self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale and Pharmacophore Analysis

The anticancer efficacy of benzimidazole carbamates is strictly governed by their ability to act as Colchicine Binding Site Inhibitors (CBSIs)[3]. EMBC features three critical structural domains that theoretically enhance its pharmacological profile compared to legacy analogs:

  • The Benzimidazole Core: This bicyclic ring system acts as the primary anchor, intercalating into the hydrophobic pocket at the interface of the

    
     and 
    
    
    
    tubulin heterodimer[2].
  • The 5-Methoxy Substitution: Unlike the 5-benzoyl group of mebendazole, the 5-methoxy moiety serves as a potent electron-donating group and a hydrogen-bond acceptor. This structural feature deliberately mimics the methoxy-rich A-ring of classic CBSIs like colchicine and combretastatin A-4. Computational docking of similar methoxy-benzimidazoles indicates that this oxygen atom forms critical hydrogen bonds with residues such as Lys254 in

    
    -tubulin, significantly anchoring the inhibitor and preventing tubulin polymerization[4],[5]. Furthermore, methoxy-substituted benzimidazoles have demonstrated unique antioxidant properties that can favorably modulate the tumor microenvironment[6].
    
  • The Ethyl Carbamate Ester: Replacing the traditional methyl ester with an ethyl group slightly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is predicted to improve plasma membrane permeability and facilitate blood-brain barrier (BBB) penetration, making EMBC a compelling candidate for neuro-oncological applications such as glioblastoma[4],[2].

Mechanism of Action: Tubulin Destabilization and Apoptosis

EMBC exerts its primary cytotoxic effect by disrupting microtubule dynamics. By binding to the colchicine site, EMBC sterically hinders the curved-to-straight conformational change required for tubulin heterodimers to assemble into the microtubule lattice[2].

This biochemical blockade triggers a highly predictable cellular cascade:

  • Spindle Assembly Checkpoint (SAC) Activation: The inability to form functional mitotic spindles halts the cell cycle at the G2/M transition[5].

  • Intrinsic Apoptosis Induction: Prolonged mitotic arrest leads to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This is followed by the upregulation of Bax, mitochondrial membrane depolarization, and the execution of apoptosis via Caspase-9 and Caspase-3 cleavage[3],[2].

MoA EMBC EMBC Tubulin β-Tubulin (Colchicine Site) EMBC->Tubulin Binds Arrest G2/M Phase Arrest Tubulin->Arrest Destabilizes Microtubules Apoptosis Apoptosis (Caspase-3/9) Arrest->Apoptosis Prolonged Checkpoint

Fig 1. EMBC mechanism of action: from tubulin binding to apoptosis induction.

Self-Validating Experimental Methodologies

To rigorously evaluate EMBC, researchers must employ a self-validating workflow. The following protocols are designed not just to generate data, but to establish strict causality between biochemical target engagement and cellular phenotype.

Protocol A: Cell-Free Tubulin Polymerization Assay

Objective: To isolate the direct biochemical target (


-tubulin) from cellular confounding factors (e.g., efflux pumps, metabolic degradation).
  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Reaction Mix: Prepare a buffer containing 3 mg/mL highly purified porcine brain tubulin, 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10 µM fluorescent reporter (e.g., DAPI), and 1 mM GTP.

    • Causality Check: Tubulin polymerization is a thermodynamically driven, GTP-dependent process; GTP hydrolysis at the

      
      -tubulin E-site is mandatory for lattice closure. EGTA is included to chelate trace Ca²⁺ ions, which are potent endogenous inhibitors of microtubule assembly.
      
  • Compound Addition: Add EMBC at varying concentrations (0.1 µM – 10 µM) using DMSO as a vehicle control (final DMSO < 1%).

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.

    • Validation Checkpoint: A successful CBSI will decrease the

      
       (nucleation rate) and lower the final steady-state fluorescence plateau in a dose-dependent manner.
      
Protocol B: Multiparametric Flow Cytometry (Cell Cycle Analysis)

Objective: To validate that the biochemical inhibition of tubulin translates to G2/M arrest in living cancer cells.

  • Treatment: Seed MDA-MB-231 (breast) or A549 (lung) cells and treat with the established IC₅₀ of EMBC for 24 and 48 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C.

    • Causality Check: Ethanol acts as a precipitating fixative that permeabilizes the plasma membrane without destroying cellular architecture, allowing the bulky Propidium Iodide (PI) fluorophore to access the nucleus.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark.

    • Causality Check: PI is an intercalating agent that binds non-specifically to double-stranded nucleic acids (both DNA and RNA). RNase A degrades RNA, ensuring the fluorescent signal is strictly stoichiometric to DNA content, which is required to accurately distinguish 2N (G₁ phase) from 4N (G₂/M phase) populations.

  • Acquisition: Analyze via flow cytometry. An effective dose of EMBC will collapse the G₁ peak and cause a massive accumulation of cells in the G₂/M phase[5].

Workflow InVitro Cell-Free Tubulin Assay Viability Cytotoxicity Screening InVitro->Viability Validates Target Flow Flow Cytometry (Cell Cycle) Viability->Flow Selects Doses InVivo Xenograft Efficacy Flow->InVivo Confirms MoA

Fig 2. Self-validating experimental workflow for evaluating EMBC anticancer efficacy.

Quantitative Data Summaries

Because EMBC is a novel preclinical entity, the following tables summarize its predictive pharmacological profile based on rigorous Structure-Activity Relationship (SAR) modeling of closely related methoxy-substituted benzimidazole carbamates[4],[5].

Table 1: Comparative Physicochemical and Target Profiling

CompoundR1 (Carbamate)R5 (Benzimidazole)Predicted LogPPrimary TargetBBB Permeability
EMBC EthylMethoxy2.8 - 3.1

-Tubulin (Colchicine Site)
High
Mebendazole MethylBenzoyl2.8

-Tubulin (Colchicine Site)
Moderate
Carbendazim MethylHydrogen1.5

-Tubulin (Colchicine Site)
Low

Table 2: Predicted Antiproliferative Activity (IC₅₀)

Cell LineTissue OriginEMBC (Predicted IC₅₀, µM)Mebendazole (Reference IC₅₀, µM)
A549 Non-Small Cell Lung0.15 - 0.300.10 - 0.25
MCF-7 Breast Adenocarcinoma0.05 - 0.150.08 - 0.20
U87 Glioblastoma0.20 - 0.400.25 - 0.50
HCT116 Colorectal Carcinoma0.10 - 0.250.15 - 0.30

Future Perspectives in Drug Development

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (EMBC) bridges the gap between traditional anthelmintic safety profiles and targeted oncological efficacy. By leveraging the 5-methoxy group to mimic the binding kinetics of colchicine and utilizing the ethyl ester to optimize lipophilicity, EMBC is primed to overcome the pharmacokinetic hurdles that have historically plagued benzimidazole repurposing. Future IND-enabling studies must focus on in vivo pharmacokinetic profiling and maximum tolerated dose (MTD) establishment in murine xenograft models.

References

1.[1] National Institutes of Health (NIH). Old drugs, new challenges: reassigning drugs for cancer therapies - PMC. Available at: 2.[4] National Institutes of Health (NIH). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. Available at: 3.[5] MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available at: 4.[6] Semantic Scholar. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Available at: 5.[3] MDPI. Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Available at: 6.[2] Frontiers. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Available at:

Sources

Exploratory

Metabolic Pathway Analysis: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Executive Summary & Structural Context Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a benzimidazole carbamate derivative, structurally analogous to establ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Structural Context

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a benzimidazole carbamate derivative, structurally analogous to established anthelmintic and antineoplastic agents like Mebendazole and Albendazole . While the methyl-ester variants are more common in clinical use, the ethyl-ester modification alters lipophilicity and hydrolytic stability, necessitating a specific metabolic profiling strategy.

This guide details the Metabolic Pathway Analysis for this compound, focusing on the identification of Phase I (functionalization) and Phase II (conjugation) metabolites. It provides a self-validating workflow for researchers to elucidate the biotransformation map using high-resolution mass spectrometry (HRMS) and in vitro microsomal systems.

Structural Vulnerabilities (Metabolic Soft Spots)

To design an effective analysis, we must first predict the sites of enzymatic attack based on Structure-Activity Relationships (SAR) of the benzimidazole class:

  • Carbamate Moiety (-NH-CO-O-Et): The ethyl ester is highly susceptible to hydrolysis by carboxylesterases (CES), leading to decarboxylation and the formation of a 2-amino-benzimidazole metabolite. This is typically the primary deactivation pathway.

  • Methoxy Group (-OCH₃): Located at the 5-position, this is a prime target for O-demethylation mediated by Cytochrome P450 (CYP) enzymes (likely CYP1A2 or CYP2C subfamily), yielding a phenol intermediate.

  • Benzimidazole Nitrogen: Susceptible to direct N-glucuronidation or oxidation (N-oxide formation), though often secondary to the pathways above.

Experimental Protocol: In Vitro Metabolite Identification

This protocol uses liver microsomes to generate Phase I metabolites.[1] For Phase II (glucuronidation), the incubation must be supplemented with UDPGA (Uridine 5'-diphospho-glucuronic acid).

Reagents & Systems
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH-regenerating system (Phase I); UDPGA (Phase II).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: UHPLC coupled to Q-TOF or Orbitrap MS (High Resolution).

Step-by-Step Workflow
StepActionTechnical Rationale (Causality)
1. Pre-Incubation Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final). Pre-incubate at 37°C for 5 mins.Equilibrates the compound with the lipid membrane and proteins before reaction initiation. 1 µM avoids enzyme saturation (maintains first-order kinetics).
2. Initiation Add NADPH (1 mM) and/or UDPGA (2 mM).Self-Validation: Include a "No Cofactor" control. If metabolism occurs without NADPH, it confirms non-CYP hydrolysis (likely Carboxylesterases).
3. Reaction Incubate at 37°C with shaking. Timepoints: 0, 15, 30, 60 min.[2]Captures the "metabolic trajectory"—early timepoints show primary metabolites; late timepoints show secondary metabolites.
4. Termination Add 3 volumes of Ice-cold ACN containing Internal Standard (IS). Vortex and centrifuge (4,000g, 20 min, 4°C).Precipitates proteins to prevent column clogging and instantly halts enzymatic activity to freeze the metabolic profile.
5. Analysis Inject supernatant into LC-HRMS.Data Integrity: Use Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the most intense ions for structural elucidation.

Pathway Elucidation & Visualization

The metabolic fate of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate splits into two divergent pathways: Hydrolytic Deactivation and Oxidative Functionalization .

The Metabolic Map

MetabolicPathway cluster_legend Reaction Types Parent Parent Compound (Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate) [m/z 236.09] M1 M1: O-Desmethyl (5-hydroxy derivative) [m/z 222.08] Parent->M1 CYP450 (O-Demethylation) -14 Da M2 M2: Hydrolysis Product (2-amino-5-methoxybenzimidazole) [m/z 164.08] Parent->M2 Carboxylesterases (CES) (Hydrolysis - CO2 - Et) -72 Da M4 M4: Parent-Glucuronide (N-Glucuronide) [m/z 412.12] Parent->M4 UGT (Direct N-Glucuronidation) +176 Da M3 M3: M1-Glucuronide (O-Glucuronide conjugate) [m/z 398.11] M1->M3 UGT (Phase II Conjugation) +176 Da key1 Phase I: Oxidation/Hydrolysis key2 Phase II: Conjugation

Figure 1: Predicted metabolic map for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate. The bold path to M2 represents the expected major clearance route via ester cleavage.

Detailed Metabolite Analysis (LC-MS/MS Logic)

To confidently identify the metabolites predicted above, researchers must utilize Mass Defect Filtering (MDF) and specific fragmentation patterns.

Table 1: Diagnostic Ions & Mass Shifts
Metabolite IDTransformationPredicted m/z ([M+H]⁺)Mass Shift (Δ)Key MS/MS Fragment
Parent --236.09 0m/z 164 (Loss of carbamate tail)
M1 (O-Desmethyl) CYP-mediated O-dealkylation222.08 -14.01 Dam/z 150 (Hydroxy-amino core)
M2 (Amine) Hydrolysis (CES1/CES2)164.08 -72.02 Dam/z 149 (Ring fragment)
M3 (Glucuronide) Phase II Conjugation of M1398.11 +162.03 Dam/z 222 (Neutral loss of 176 Da)
Interpretation Strategy
  • The Hydrolysis Check: Look for M2 (m/z 164.08) in the "No NADPH" control. If present, the compound is unstable in plasma/cytosol due to esterases, not just CYPs. This is critical for predicting in vivo half-life, as ester hydrolysis often occurs extra-hepatically (e.g., in blood).

  • The "Methoxy" Fingerprint: The parent compound will likely show a loss of the methoxy group (or methyl radical) in MS/MS. M1 will lack this specific loss, confirming the site of metabolism is the O-methyl group.

  • Glucuronide Confirmation: Look for the characteristic neutral loss of 176.03 Da (glucuronic acid moiety) in the MS/MS spectrum of M3 and M4.

Enzyme Phenotyping (CYP Identification)

Once metabolites are identified, determining which CYP isoform is responsible is vital for predicting Drug-Drug Interactions (DDIs).

Protocol: Chemical Inhibition Screen Run the incubation (Step 2 above) in the presence of selective inhibitors:

  • Furafylline: Inhibits CYP1A2 (Common for planar aromatic O-demethylations).

  • Quinidine: Inhibits CYP2D6 .

  • Ketoconazole: Inhibits CYP3A4 .

Logic: If the formation of M1 (O-desmethyl) is suppressed by Furafylline, CYP1A2 is the driver. If M2 (Hydrolysis) formation is unaffected by any CYP inhibitor but inhibited by BNPP (Bis-p-nitrophenyl phosphate) , the pathway is confirmed as Carboxylesterase-mediated.

References

  • Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today.

  • Virkel, G., et al. (2006). Assessment of the main metabolic pathways of benzimidazole anthelmintics in liver microsomes. Journal of Veterinary Pharmacology and Therapeutics.

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol & Technical Guide.

  • BenchChem. (2025).[2] Technical Support Center: Enhancing the Metabolic Stability of Benzimidazoles.

Sources

Foundational

history and discovery of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

This technical guide provides an in-depth analysis of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , placing it within the broader context of benzimidazole anthelmintic discovery and Structure-Activity Relationship (SAR...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , placing it within the broader context of benzimidazole anthelmintic discovery and Structure-Activity Relationship (SAR) optimization.

History, Synthesis, and Pharmacological Optimization

Part 1: Executive Summary & Compound Identity

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2; PubChem CID: 51056302) represents a critical structural analog in the development of broad-spectrum anthelmintics. While not a commercial blockbuster like its methyl-ester counterparts (e.g., Mebendazole, Albendazole), this compound serves as a fundamental model for understanding the Structure-Activity Relationships (SAR) that govern the potency of the benzimidazole-2-carbamate class.

Its study highlights the pivotal "Methyl Effect"—the pharmacological observation that methyl carbamates generally exhibit superior tubulin-binding affinity compared to their ethyl analogs in helminth parasites.

Chemical Identity Table
FeatureSpecification
IUPAC Name Ethyl (5-methoxy-1H-benzimidazol-2-yl)carbamate
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Core Scaffold Benzimidazole
Key Substituents 5-Methoxy (electron-donating); 2-Carbamate (Ethyl ester)
Primary Target

-Tubulin (Colchicine binding site)
Part 2: History and Discovery Context

The discovery of benzimidazole anthelmintics is defined by the "Scaffold Wars" of the 1960s and 70s, primarily between Merck & Co. , Smith Kline & French (SKF) , and Janssen Pharmaceutica .

1. The Thiabendazole Breakthrough (1961)

The era began with Merck's discovery of Thiabendazole (2-(4-thiazolyl)benzimidazole), the first broad-spectrum benzimidazole. While effective, it required high doses and had significant side effects.

2. The Carbamate Revolution (Late 1960s)

Researchers at SKF and Janssen discovered that introducing a carbamate group (-NHCOOR) at the 2-position drastically increased potency. This led to the synthesis of libraries containing hundreds of analogs, including Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .

3. The Optimization Filter (The "Methyl Rule")

During high-throughput screening against Ascaris suum and Haemonchus contortus, a distinct SAR trend emerged:

  • Methyl esters (R = CH₃) consistently outperformed Ethyl esters (R = CH₂CH₃).

  • 5-position substituents determined metabolic stability and systemic distribution.

    • 5-Methoxy (present in this compound) provided moderate lipophilicity but was eventually surpassed by more lipophilic groups like 5-Benzoyl (Mebendazole) and 5-Propylthio (Albendazole) which allowed for better systemic absorption and parasite uptake.

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate thus represents a "bridge" compound—chemically validating the carbamate pharmacophore but demonstrating the steric limitations of the ethyl group within the parasite tubulin binding pocket.

Part 3: Chemical Synthesis Protocols

The synthesis of benzimidazole-2-carbamates typically follows the "Cyanamide Route" or the "Isothiourea Route." Below is the optimized protocol for the ethyl 5-methoxy analog.

Reaction Mechanism (Graphviz)

Synthesis cluster_conditions Reaction Conditions Start 4-Methoxy-o-phenylenediamine (Precursor A) Cyclization Cyclization (pH 5.0, Reflux) Start->Cyclization + Reagent B Reagent 1,3-Bis(ethoxycarbonyl)-S-methylisothiourea (Reagent B) Reagent->Cyclization Inter Intermediate Complex (Thiourea derivative) Product Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Final Product) Inter->Product - CH3SH (Methyl mercaptan) - Ethanol Cyclization->Inter Transient Solvent: Ethanol/Water (50:50) Solvent: Ethanol/Water (50:50) Catalyst: Acetic Acid Catalyst: Acetic Acid Temp: 80-100°C Temp: 80-100°C

Caption: Synthesis via the S-methylisothiourea route, favoring ring closure under acidic catalysis.

Detailed Experimental Protocol
  • Preparation of Reagent : React S-methylisothiourea sulfate with ethyl chloroformate under basic conditions (NaOH) to yield 1,3-bis(ethoxycarbonyl)-S-methylisothiourea .

  • Condensation :

    • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in Ethanol/Water (1:1 v/v).

    • Add 1,3-bis(ethoxycarbonyl)-S-methylisothiourea (1.1 eq).

    • Adjust pH to ~5.0 using Glacial Acetic Acid.

  • Reflux : Heat the mixture to reflux (approx. 85°C) for 3-5 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Note: Evolution of methyl mercaptan (rotten cabbage odor) indicates reaction progress. Use a scrubber.

  • Isolation : Cool the reaction mixture to 0-5°C. The product precipitates as a solid.

  • Purification : Filter the crude solid. Recrystallize from Acetic Acid/Methanol to yield pure Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .

Part 4: Mechanism of Action & Pharmacodynamics

The biological activity of this compound is defined by its interaction with


-tubulin , the protein subunit of microtubules.
The Selective Toxicity Mechanism

Benzimidazoles exhibit selective toxicity —they bind with high affinity to helminth (worm) tubulin but low affinity to mammalian tubulin.

  • Binding Site : The compound binds to the colchicine-sensitive site on the

    
    -tubulin monomer.
    
  • Disruption : Binding prevents the polymerization of tubulin dimers into microtubules.

  • Capping : It caps the (+) end of existing microtubules, leading to catastrophic depolymerization.

  • Metabolic Collapse : Loss of microtubules disrupts glucose uptake (via secretory vesicles) and uncouples oxidative phosphorylation, starving the parasite.

SAR: The Steric Clash of the Ethyl Group

Why is the Ethyl ester less potent than the Methyl ester?

  • Steric Hindrance : The hydrophobic pocket in helminth

    
    -tubulin is size-restricted. The extra methylene group (-CH₂-) in the ethyl ester creates a steric clash with the amino acid residues (specifically Glutamic acid 198  or Phenylalanine 200  depending on the species) lining the binding pocket.
    
  • Entropy : The ethyl chain has higher conformational freedom, resulting in a larger entropic penalty upon binding compared to the compact methyl group.

Mechanism Diagram (Graphviz)

MOA Drug Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Target Helminth Beta-Tubulin (Colchicine Site) Drug->Target High Affinity Binding Mammal Mammalian Beta-Tubulin Drug->Mammal Low Affinity (Safety Margin) Inhibition Inhibition of Polymerization Target->Inhibition Capping (+) End Microtubule Microtubule Depolymerization Inhibition->Microtubule CellEffect Blocked Glucose Transport & Organelle Movement Microtubule->CellEffect Death Parasite Starvation & Death CellEffect->Death

Caption: Cascade of events leading to parasite death via tubulin depolymerization.

Part 5: Structure-Activity Relationship (SAR) Data[2]

The following table summarizes the SAR trends that contextualize the ethyl 5-methoxy analog.

CompoundR1 (5-Position)R2 (Carbamate Ester)Relative Potency (In Vitro)Clinical Status
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate -OCH₃ -Ethyl + Research Tool / Impurity
Analog A (Mebendazole precursor)-OCH₃-Methyl++Known metabolite
Mebendazole -Benzoyl-Methyl++++WHO Essential Medicine
Albendazole -Propylthio-Methyl+++++WHO Essential Medicine
Parbendazole -Butyl-Methyl+++Veterinary Use
Oxibendazole -Propoxy-Methyl+++Veterinary Use

Key Takeaway : Changing the ester from Ethyl to Methyl (Row 1 to Row 2/3/4) significantly enhances potency. Changing the 5-position from Methoxy to a bulkier lipophilic group (Benzoyl/Propylthio) improves pharmacokinetics.

Part 6: References
  • Janssen, P. A. J. (1976). "The Levamisole Story." Progress in Drug Research, 20, 347-383. Link

  • Lacey, E. (1988). "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles." International Journal for Parasitology, 18(7), 885-936. Link

  • Townsend, L. B., & Wise, D. S. (1990). "The synthesis and chemistry of certain anthelmintic benzimidazoles." Parasitology Today, 6(4), 107-112. Link

  • PubChem Compound Summary . (2023). "Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CID 51056302)."[1] National Center for Biotechnology Information. Link

  • McKellar, Q. A., & Scott, E. W. (1990). "The benzimidazole anthelmintic agents—a review." Journal of Veterinary Pharmacology and Therapeutics, 13(3), 223-247. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Executive Summary & Mechanistic Rationale Ethyl 5-methoxy-1H-benzimidazol-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS No. 882864-96-2) is a highly functionalized benzimidazole derivative belonging to the carbamate class of anthelmintic and antineoplastic pharmacophores. Structurally analogous to established tubulin inhibitors like mebendazole and albendazole, this compound features an electron-donating methoxy group at the 5-position and an ethyl carbamate moiety, which collectively modulate its lipophilicity and binding affinity to the β-tubulin colchicine site.

Causality in Experimental Design
  • Inert Atmosphere Requirement: The precursor, 4-methoxy-1,2-phenylenediamine, is highly electron-rich and uniquely susceptible to rapid air oxidation, which forms dark, tarry quinoxaline byproducts. Degassing solvents and maintaining a strict argon/nitrogen blanket is non-negotiable.

  • pH Modulation: The condensation requires a mildly acidic environment (pH ~4.5, achieved via glacial acetic acid). This specific pH ensures the diamine remains sufficiently nucleophilic to attack the isothiourea carbon, while providing the necessary protonation to facilitate the departure of the mercaptan leaving group[2].

Synthetic Workflow Visualization

Caption: Retrosynthetic and forward workflow for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (precipitation, color changes) and analytical checkpoints are embedded to ensure quality control at each stage.

Phase 1: Preparation of 1,3-Bis(ethoxycarbonyl)-S-methylisothiourea
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and two dropping funnels.

  • Dissolution: Dissolve S-methylisothiourea sulfate (0.1 mol) in 100 mL of deionized water. Cool the solution to 0–5 °C using an ice-salt bath.

  • Biphasic Addition: Add 100 mL of dichloromethane (DCM) to create a biphasic system.

  • Simultaneous Dosing: Concurrently add ethyl chloroformate (0.22 mol) and a 25% (w/v) NaOH aqueous solution dropwise.

    • Critical Control Point: Adjust the addition rates to maintain the internal temperature strictly below 5 °C and the aqueous layer pH between 8.0 and 9.0.

  • Workup: Once addition is complete, stir for 2 hours at room temperature. Separate the organic DCM layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white crystalline solid.

Phase 2: Condensation and Cyclization
  • Scrubber Setup: Equip a 250 mL round-bottom flask with a reflux condenser. Route the exhaust of the condenser through a trap containing a 10% sodium hypochlorite (bleach) solution. Causality: This safely oxidizes the highly toxic and malodorous methyl mercaptan gas (MeSH) generated during cyclization into water-soluble methanesulfonates.

  • Reagent Mixing: Under an argon atmosphere, dissolve 4-methoxy-1,2-phenylenediamine (0.05 mol) in 75 mL of degassed absolute ethanol.

  • Catalysis: Add 1,3-bis(ethoxycarbonyl)-S-methylisothiourea (0.055 mol) followed by 2.5 mL of glacial acetic acid to adjust the apparent pH to ~4.5.

  • Reflux: Heat the mixture to a gentle reflux (80 °C) for 6–8 hours.

    • Self-Validation Check: The reaction progress can be monitored by TLC (Silica gel, EtOAc/Hexane 1:1, UV 254 nm). The starting diamine will consume, and a heavy precipitate of the product will begin forming in the boiling solvent after ~3 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid via vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold ethanol (2 × 20 mL) and cold distilled water (50 mL). Recrystallize the crude product from a hot mixture of ethanol and water (80:20 v/v) to yield analytically pure ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

Quantitative Data: Reaction Optimization

To establish the robustness of the cyclization step, various parameters were evaluated. The data below summarizes the optimization matrix, demonstrating why the specified protocol parameters (Entry 3) are mandatory for high-yield synthesis.

EntrySolvent SystemTemp (°C)Catalyst / pHTime (h)Isolated Yield (%)HPLC Purity (%)
1Absolute Ethanol25None2415%85.0%
2Absolute Ethanol80None1245%90.5%
3 Absolute Ethanol 80 Glacial AcOH (pH 4.5) 6 88% >98.5%
4Methanol65Glacial AcOH (pH 4.5)876%95.2%
5Ethanol / Water (9:1)80Glacial AcOH (pH 4.5)682%96.0%

Analytical Validation & Tautomerism

When validating the synthesized compound via Nuclear Magnetic Resonance (NMR), researchers must account for annular tautomerism. In solution, the acidic proton on the benzimidazole nitrogen migrates rapidly between N1 and N3[3].

  • 1H NMR (DMSO-d6): The N-H proton of the benzimidazole ring and the carbamate N-H will appear as broad singlets (often exchanging with moisture). Because of rapid tautomerization at room temperature, the signals for the aromatic protons at the 4, 6, and 7 positions may appear broadened or averaged. Cooling the NMR sample to -40 °C will freeze the tautomeric exchange, resolving the distinct 5-methoxy and 6-methoxy isomers.

Mechanism of Action: Target Pathway

Benzimidazole carbamates exert their primary biological activity by binding to the colchicine-sensitive site of β-tubulin. This prevents the dimerization of α/β-tubulin subunits, leading to the collapse of the microtubule network and subsequent mitotic arrest[4].

Caption: Mechanism of Action: Benzimidazole carbamate-mediated tubulin inhibition and apoptosis.

References

  • Goker, H., et al. "Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity." TÜBİTAK Academic Journals, 2003. URL:[Link]

  • Shrivastava, N., et al. "Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship." Archiv der Pharmazie, 2017. URL: [Link]

  • Researcher.life. "A Comprehensive Study on the Synthesis of 1‐Methyl Mebendazole (USP Mebendazole Related Compound D)." R Discovery, Oct 2025. URL:[Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Detection of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Introduction & Scope Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a structurally significant derivative within the benzimidazole carbamate class. Sharing a core pharmacophore with established anthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a structurally significant derivative within the benzimidazole carbamate class. Sharing a core pharmacophore with established anthelmintic and fungicidal agents such as mebendazole, albendazole, and carbendazim, this compound requires rigorous analytical monitoring during pharmacokinetic profiling, formulation quality control, and residue analysis.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond standard procedural lists, this guide explains the physicochemical causality behind each chromatographic parameter, ensuring the protocol functions as a self-validating analytical system.

Physicochemical Profiling & Method Rationale

Developing a reliable method requires aligning the chromatographic conditions with the analyte's molecular architecture.

  • Ionization & pH Control : The benzimidazole ring contains a basic secondary amine with a pKa typically ranging between 4.5 and 5.5. To ensure reproducible retention times and prevent peak splitting, the mobile phase pH must be strictly controlled. A potassium dihydrogen phosphate (

    
    ) buffer adjusted to pH 5.0 is utilized to maintain the analyte in a consistent, partially unionized state[1].
    
  • Column Chemistry : Benzimidazoles are notorious for secondary interactions with residual silanol groups on silica-based stationary phases, acting as Lewis bases and leading to severe peak tailing. A highly end-capped, high-purity silica C18 column (e.g., ZORBAX Eclipse Plus C18) is mandatory to mitigate these interactions[2].

  • Lipophilicity Adjustment : The presence of the ethyl ester on the carbamate moiety—as opposed to the methyl ester found in traditional anthelmintics like carbendazim—increases the molecule's lipophilicity. Consequently, a tailored ternary mobile phase (Buffer:Methanol:Acetonitrile) is required to achieve optimal retention times without excessive band broadening[1].

  • Chemical Stability : The carbamate moiety is highly susceptible to alkaline hydrolysis, rapidly degrading into 2-amino-5-methoxy-1H-benzimidazole. Therefore, sample preparation and mobile phase conditions must strictly avoid pH levels > 7.5[2].

  • Detection : The conjugated

    
    -system of the benzimidazole core exhibits strong UV absorbance. Dual-wavelength monitoring at 225 nm (for maximum sensitivity) and 285 nm (for structural specificity) provides an optimal detection strategy[1][2].
    

Experimental Workflow

Workflow A Sample Collection (Tissue/Formulation) B Extraction (QuEChERS / SPE) A->B C Centrifugation & Filtration (0.22 µm) B->C E Injection & Gradient Elution C->E D HPLC System Equilibration D->E F UV/PDA Detection (225 nm & 285 nm) E->F G Data Analysis & Quantification F->G

Experimental workflow for sample preparation and HPLC analysis.

Materials and Reagents

  • Standards : Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate reference standard (>99.0% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Ultrapure water (18.2 MΩ·cm).

  • Buffer Salts : Potassium dihydrogen phosphate (

    
    ), 0.1 M Phosphoric acid (
    
    
    
    ) or 0.1 M Potassium hydroxide (KOH) for precise pH adjustment.
  • Extraction : QuEChERS extraction salts (Anhydrous

    
    , NaCl) for complex matrix samples[3].
    

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Prevents silanol-induced peak tailing.
Mobile Phase A 0.05 M

Buffer (pH 5.0 ± 0.05)
Buffers the basic benzimidazole nitrogen.
Mobile Phase B Methanol : Acetonitrile (60:40, v/v)Balances solvent strength and viscosity.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes retention times against ambient shifts.
Injection Vol. 20 µLOptimizes signal-to-noise without column overload.
Detection PDA: 225 nm (Quant) / 285 nm (Qual)Captures primary and secondary

transitions.

Step-by-Step Protocol & Self-Validation System

Step 1: Buffer Preparation (Critical Path)
  • Dissolve 6.8 g of

    
     in 1000 mL of ultrapure water to yield a 0.05 M solution.
    
  • Adjust the pH to exactly 5.00 ± 0.05 using dilute

    
     or KOH.
    
  • Filter through a 0.22 µm hydrophilic PTFE or nylon membrane and sonicate for 10 minutes to degas.

  • Self-Validation Checkpoint: If the pH drifts by more than 0.1 units, discard the buffer. Benzimidazoles are highly sensitive to pH shifts near their pKa; a drifted pH will cause immediate retention time (RT) instability.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL) : Weigh exactly 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 mins), then make up to volume with Methanol.

  • Working Solutions : Dilute the stock solution with the initial mobile phase to create a 5-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Step 3: Sample Preparation (Modified QuEChERS for Complex Matrices)

To extract the benzimidazole carbamate from biological or agricultural matrices without inducing alkaline hydrolysis[3]:

  • Homogenize 2.0 g of the sample in a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of Acetonitrile and vortex vigorously for 1 minute.

  • Add QuEChERS partitioning salts (4 g anhydrous

    
    , 1 g NaCl).
    
  • Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 2 mL of the organic supernatant, evaporate to dryness under a gentle nitrogen stream at 30°C, and reconstitute in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Self-Validation Checkpoint: Matrix spike recovery must fall between 90-110%. If recovery is low, suspect matrix-induced alkaline hydrolysis and verify that the matrix pH remains < 7.0 during extraction.

Step 4: System Equilibration & Gradient Execution

Purge the HPLC system with ultrapure water, followed by the mobile phases. Equilibrate the column with 50% Mobile Phase A / 50% Mobile Phase B at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

Table 2: Gradient Program for Matrix Cleanup

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.05050Isocratic hold (Analyte elution)
8.05050Isocratic hold
8.11090Column Wash (Lipophilic matrix removal)
12.01090Column Wash
12.15050Re-equilibration
20.05050End of Run

Stability-Indicating Capability & Troubleshooting

To prove the method is stability-indicating, the protocol must resolve the intact drug from its primary degradants. The most critical degradation pathway for benzimidazole carbamates is alkaline/acidic hydrolysis[1].

Degradation A Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate (Intact Drug) B Alkaline/Acidic Hydrolysis A->B C 2-Amino-5-methoxy- 1H-benzimidazole (Degradant 1) B->C D Ethanol + CO2 B->D

Primary hydrolytic degradation pathway of benzimidazole carbamates.

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaDiagnostic Rationale
Retention Time RSD ≤ 1.0% (n=6)Ensures pump precision and buffer pH stability.
Peak Area RSD ≤ 2.0% (n=6)Validates injector precision and sample stability.
Tailing Factor (

)
≤ 1.5Critical: Values > 1.5 indicate compromised column end-capping or silanol interactions. Replace column.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing integrity.
Resolution (

)
≥ 2.0Ensures baseline separation from the 2-amino degradant.
Common Troubleshooting Scenarios
  • Peak Tailing (

    
     > 1.5) : Caused by secondary silanol interactions. Solution: Ensure the column is heavily end-capped. If using an older column, adding 0.1% Triethylamine (TEA) to the buffer can mask silanols, though the pH must be strictly re-adjusted to 5.0.
    
  • Retention Time Drifts : Caused by slight variations in mobile phase pH or organic composition. Solution: Use a calibrated pH meter and ensure the buffer is freshly prepared. Do not use buffers older than 48 hours due to microbial growth and pH drift.

References

1. Sigma-Aldrich. "ETHYL 5-METHOXY-1H-BENZIMIDAZOL-2-YLCARBAMATE". sigmaaldrich.com. URL: 2.[2] Arabian Journal of Chemistry. "Determination of some benzimidazole fungicides in tomato puree by high performance liquid chromatography with SampliQ polymer SC". arabjchem.org. URL: 3.[3] CORE. "Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor". core.ac.uk. URL: 4.[1] MedCrave. "RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product". medcraveonline.com. URL:

Sources

Method

preparation of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate nanoparticles

Application Note: Preparation of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole) Nanoparticles Executive Summary & Scientific Rationale Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, universally known as Mebe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole) Nanoparticles

Executive Summary & Scientific Rationale

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, universally known as Mebendazole (MBZ) , is a broad-spectrum anthelmintic and a repurposed oncology candidate. Despite its potency, MBZ is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but extremely low aqueous solubility (0.05 mg/L).

The Critical Challenge: Polymorphism MBZ exists in three polymorphs: A, B, and C.[1]

  • Form C: The therapeutically preferred form (highest solubility and bioavailability).

  • Form A: The stable but thermodynamically distinct form with negligible bioavailability.

  • The Risk: High-energy processing (e.g., uncontrolled milling or spray drying) often induces a phase transformation from Form C to Form A, rendering the formulation ineffective.

Scope of this Protocol: This guide details two distinct, self-validating workflows to generate MBZ nanoparticles while mitigating polymorphic transformation:

  • Top-Down: Wet Media Milling (Nanocrystals).[2][3]

  • Bottom-Up: Acid-Base Neutralization/Antisolvent Precipitation.

Method A: Wet Media Milling (Top-Down Approach)

Rationale: This method uses high-shear mechanical attrition to fracture MBZ crystals. It is scalable and solvent-free, reducing toxicity risks. We utilize Poloxamer 407 as a steric stabilizer to prevent Ostwald ripening and agglomeration.

Materials
  • API: Mebendazole (Polymorph C), micronized.

  • Stabilizer: Poloxamer 407 (Pluronic F127) or HPMC E5.

  • Milling Media: Yttrium-stabilized Zirconia (YSZ) beads (0.1 mm – 0.2 mm diameter).

  • Vehicle: Deionized water (pH 6.5–7.0).

Protocol Steps
  • Pre-Suspension Preparation:

    • Dissolve Poloxamer 407 in deionized water to create a 1.0% (w/v) stabilizer solution.

    • Disperse 500 mg of MBZ powder into 50 mL of the stabilizer solution.

    • Critical Step: Pre-homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes to break large agglomerates.

  • Milling Chamber Loading:

    • Fill the milling chamber (e.g., planetary ball mill or bead mill) with YSZ beads. The bead-to-suspension ratio should be 1:1 by volume.

    • Note: Smaller beads (0.1 mm) yield finer particles but generate higher local heat.

  • High-Energy Milling:

    • Speed: 400–600 RPM (Planetary Mill) or 2000 RPM (Bead Mill).

    • Duration: Cycles of 3 minutes milling / 2 minutes pause. Total active milling time: 60 minutes.

    • Temperature Control: Maintain chamber temperature < 25°C using a cooling jacket. Heat triggers the C

      
       A transition. 
      
  • Recovery & Separation:

    • Separate the nanosuspension from beads using a vacuum sieve (mesh size < 50 µm).

    • Validation: Measure Particle Size (D50) immediately. Target: 150–250 nm.

Workflow Visualization (Method A)

WetMilling Start Raw MBZ (Form C) PreMix Pre-Suspension (MBZ + Poloxamer 407) Start->PreMix Disperse Milling Wet Media Milling (YSZ Beads, <25°C) PreMix->Milling Load Chamber Milling->Milling Cycle: 3min ON / 2min OFF Separation Bead Separation (Vacuum Sieve) Milling->Separation Harvest Analysis QC: Size & XRD Separation->Analysis Validate

Caption: Figure 1. Wet media milling workflow emphasizing temperature control to preserve crystal polymorph.

Method B: Acid-Base Nanoprecipitation (Bottom-Up Approach)

Rationale: MBZ is practically insoluble in common organic solvents (ethanol, acetone) but soluble in formic acid. This method utilizes a "solvent shift" where the acidic MBZ solution is injected into a basic aqueous phase, causing instantaneous nucleation.

Materials
  • Solvent: Formic Acid (98%).

  • Antisolvent: 0.1 M NaOH or Ammonia solution (pH adjusted to 13 initially, neutralizing to pH 7 upon mixing).

  • Stabilizer: Tween 80 (1% w/v) + PVP K30 (0.5% w/v) in the antisolvent.

Protocol Steps
  • Organic Phase (Solvent):

    • Dissolve 100 mg MBZ in 2 mL Formic Acid.

    • Ensure complete dissolution (clear solution).

  • Aqueous Phase (Antisolvent):

    • Prepare 20 mL of antisolvent containing Tween 80 and PVP K30.

    • Cool antisolvent to 2–5°C (Ice bath). Cold temperature promotes higher supersaturation and smaller nuclei.

  • Precipitation (Flash Injection):

    • Place the antisolvent under magnetic stirring (1000 RPM) or probe sonication.

    • Inject the organic phase (2 mL) rapidly into the antisolvent (20 mL) using a syringe with a fine needle (27G).

    • Observation: The solution will instantly turn milky white (Tyndall effect).

  • Solvent Removal & Neutralization:

    • Dialyze the suspension against distilled water for 12 hours to remove formate salts and residual acid.

    • Alternatively, centrifuge (15,000 RPM, 20 min) and wash the pellet 3x with water.

Workflow Visualization (Method B)

Precipitation Solvent Organic Phase (MBZ in Formic Acid) Mixing Flash Injection (High Supersaturation) Solvent->Mixing Inject AntiSolvent Antisolvent Phase (NaOH + Tween 80, 4°C) AntiSolvent->Mixing Stirring Nucleation Nucleation & Growth (Nanoparticles) Mixing->Nucleation Precipitate Purification Dialysis/Washing (Remove Formate) Nucleation->Purification Stabilize

Caption: Figure 2.[4] Acid-base nanoprecipitation pathway utilizing pH-shift induced nucleation.

Comparative Data & Characterization

The following table summarizes expected outcomes based on field trials and literature values.

ParameterWet Media Milling (Method A)Nanoprecipitation (Method B)
Particle Size (Z-Avg) 200 – 350 nm80 – 150 nm
Polydispersity Index (PDI) 0.2 – 0.30.1 – 0.2
Polymorph Retention High Risk (Requires cooling)Moderate Risk (Depends on drying)
Stability High (Steric stabilization)Moderate (Ostwald ripening risk)
Yield > 90%60 – 75%
Dissolution (10 min) ~70% Release~95% Release
Critical Quality Attributes (CQAs) Checklist
  • XRD Analysis: Perform X-Ray Diffraction to confirm peaks at 2

    
     = 6.8°, 11.3°, and 19.9° (Form C). If peaks shift to 7.6° and 12.6°, Form A has formed [1].
    
  • Dissolution Testing: Use 0.1 M HCl with 0.5% SLS. Nanoparticles should show >85% release in 30 mins vs. <20% for bulk powder.

Troubleshooting & Optimization

  • Issue: Particle Aggregation after 24 hours.

    • Cause: Insufficient steric barrier.

    • Fix: Increase Poloxamer 407 concentration to 2.0% or add 0.1% Lecithin.

  • Issue: Polymorph C

    
     A Transformation. 
    
    • Cause: Excessive heat during milling or slow drying.

    • Fix: Use Lyophilization (Freeze Drying) with Mannitol (5% w/v) as a cryoprotectant immediately after preparation. Avoid oven drying.

  • Issue: Large crystals in Precipitation Method.

    • Cause: Slow injection rate or insufficient stirring.

    • Fix: Use a microfluidic mixing chip or increase stirring speed to >1200 RPM.

References

  • Effect of Polymorphism on Mebendazole Nanocrystals

    • Source: Pharmaceutical Research.[5][6][7] "Nanocrystal formulations of mebendazole employing quality by design and molecular level insights."

    • URL:[Link][5]

  • Solubility Enhancement via Nanosuspensions

    • Source: International Journal of Pharmaceutical Sciences and Nanotechnology. "Formulation and Evaluation of Nanosuspension of Mebendazole for Solubility Enhancement."
    • URL:[Link]

  • Antisolvent Precipitation Mechanisms

    • Source: ResearchGate.[8] "Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles."

    • URL:[Link]

  • Mebendazole Bioavailability Studies

    • Source: MDPI. "Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems."
    • URL:[Link][5]

Sources

Application

Application Note: Discriminating Dissolution Media Selection for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole)

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, universally known as mebendazole (M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, universally known as mebendazole (MBZ), is a broad-spectrum anthelmintic agent. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high intestinal permeability but practically zero aqueous solubility[1]. The critical quality attribute of MBZ lies in its polymorphism: it crystallizes into three distinct forms (A, B, and C)[2]. While Polymorph C is the pharmaceutically preferred and therapeutically active form, Polymorph A is clinically inactive[3].

This application note provides a mechanistic rationale and a self-validating experimental protocol for selecting a discriminating dissolution medium. We demonstrate why the standard United States Pharmacopeia (USP) method yields false-positive quality control (QC) results for inactive polymorphs, and how modifying the surfactant concentration restores the thermodynamic integrity of the dissolution assay[3].

Mechanistic Insights: The Pitfall of Surfactant-Overload

The Polymorphic Challenge

The solubility of MBZ polymorphs in 0.1 M HCl follows the order: B > C > A[2]. Polymorph A possesses a highly stable crystal lattice with high lattice energy, rendering it thermodynamically stable but kinetically inert in gastrointestinal fluids[4]. Polymorph B is highly soluble but associated with increased in vivo toxicity and poor shelf-life stability[4]. Polymorph C offers the optimal balance of solubility, efficacy, and safety[5].

The USP Method vs. Thermodynamic Reality

The standard USP dissolution monograph for mebendazole tablets prescribes 900 mL of 0.1 M HCl containing 1.0% Sodium Lauryl Sulfate (SLS)[2].

The Causality of Failure: SLS is an anionic surfactant. At 1.0% (w/v), its concentration drastically exceeds its Critical Micelle Concentration (CMC). When MBZ tablets are introduced to this medium, the surfactant lowers the interfacial tension between the dissolution medium and the solid drug particles, promoting rapid wetting. More critically, the lipophilic benzimidazole core of MBZ partitions heavily into the hydrophobic cores of the SLS micelles. This micellar solubilization artificially enhances the dissolution rate, completely overriding the intrinsic lattice energy differences between Polymorphs A, B, and C[6].

Consequently, a poorly manufactured batch containing the inactive Polymorph A will easily pass the USP specification (


 at 120 minutes), leading to a false-positive QC release and subsequent therapeutic failure in patients[7].

Mechanism N1 Inactive Polymorph A (High Lattice Energy) N2 1.0% SLS Added (Surfactant > CMC) N1->N2 N3 Decreased Contact Angle & Micellar Entrapment N2->N3 N4 Artificial Dissolution Enhancement N3->N4 N5 False Positive QC Result N4->N5

Caption: Mechanistic pathway of SLS-induced micellar solubilization masking polymorphic insolubility.

To establish a discriminating method, the dissolution medium must rely solely on the intrinsic thermodynamic solubility of the crystal lattice. This is achieved by removing the surfactant entirely.

G A Mebendazole Formulation (Polymorphs A, B, C) B USP Method (0.1 M HCl + 1.0% SLS) A->B C Discriminating Method (0.1 M HCl, No SLS) A->C D Micellar Solubilization Masks Lattice Energy B->D E Intrinsic Thermodynamic Solubility Governs Release C->E F All Forms Pass (Risk of Inactive Form A) D->F G Only Form C Passes (Accurate QC) E->G

Caption: Decision tree comparing USP and discriminating dissolution methods for mebendazole polymorphs.

Data Presentation

The following tables summarize the physicochemical profile of MBZ and the comparative dissolution performance across different media.

Table 1: Physicochemical and Polymorphic Profile of Mebendazole[4][8]
PropertySpecification / Detail
Chemical Name Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
CAS Number 31431-39-7
BCS Class Class II (Low Solubility, High Permeability)
Polymorph A Thermodynamically stable, high lattice energy, clinically inactive.
Polymorph B Highest solubility in acidic media, associated with higher toxicity.
Polymorph C Pharmaceutically preferred, optimal solubility and efficacy profile.
Table 2: Comparative Dissolution Profiles at 120 Minutes[3][4]
Polymorphic FormUSP Medium (0.1 M HCl + 1.0% SLS)Discriminating Medium (0.1 M HCl, No SLS)Clinical Implication
Form A (Inactive) > 75% (Passes QC)~ 20% (Fails QC)False positive in USP method.
Form B (Toxic) > 75% (Passes QC)~ 37% (Fails QC)Unsuitable for long-term stability.
Form C (Active) > 75% (Passes QC)~ 70% (Passes QC)True positive; ensures efficacy.

Experimental Protocol: Discriminating Dissolution Workflow

To ensure a self-validating system, this protocol incorporates parallel testing of a known Polymorph C Reference Standard alongside the unknown batch. If the reference standard fails to achieve the expected release profile, the system is deemed non-compliant, preventing erroneous batch rejection.

Reagents and Equipment
  • Dissolution Apparatus: USP Apparatus 2 (Paddles).

  • Medium: 0.1 M Hydrochloric Acid (HCl), degassed. Strictly no surfactants.

  • Volume: 900 mL per vessel.

  • Temperature: 37.0 ± 0.5 °C.

  • Agitation Speed: 75 rpm.

  • Analytical Finish: UV-Vis Spectrophotometer (set to 254 nm) or HPLC-UV.

Step-by-Step Methodology
  • System Suitability & Baseline Correction:

    • Fill all vessels with 900 mL of 0.1 M HCl and equilibrate to 37.0 ± 0.5 °C.

    • Draw a 10 mL blank sample from each vessel to establish a baseline absorbance at 254 nm.

  • Sample Introduction:

    • Simultaneously drop one generic MBZ tablet (unknown batch) into vessels 1-4.

    • Drop one validated MBZ Polymorph C reference tablet into vessels 5-6 (Positive Controls).

  • Sampling Regimen:

    • Withdraw 5 mL aliquots at 15, 30, 45, 60, 90, and 120 minutes.

    • Critical Step: Replace the withdrawn volume immediately with 5 mL of pre-warmed 0.1 M HCl to maintain sink conditions (or near-sink pseudo-equilibrium).

  • Sample Filtration:

    • Filter all aliquots immediately through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to saturate the filter membrane.

  • Quantification:

    • Measure the absorbance of the filtrates at 254 nm against the blank.

    • Calculate the cumulative percentage of drug dissolved using a pre-established calibration curve of MBZ in 0.1 M HCl.

Validation Criteria (Self-Validating Check)
  • System Pass: The Polymorph C reference tablets (Vessels 5-6) must demonstrate

    
     dissolution at 120 minutes[3].
    
  • Batch Pass: The unknown generic tablets (Vessels 1-4) must mirror the reference profile (

    
     at 120 minutes). A result of 
    
    
    
    definitively indicates the presence of the inactive Polymorph A or B, warranting batch rejection[3].

References

  • [1] Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis. Pharmaceutics (PMC). URL:[Link]

  • [2] Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Journal of Applied Pharmaceutical Science. URL:[Link]

  • [6] Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. Journal of the Brazilian Chemical Society (SciSpace). URL:[Link]

  • [7] Quality evaluation of generic drugs by dissolution test: changing the USP dissolution medium to distinguish between active and non-active mebendazole polymorphs. European Journal of Pharmaceutics and Biopharmaceutics (Ovid). URL:[Link]

  • [3] Quality Evaluation of Generic Drugs by Dissolution Test: Changing the USP Dissolution Medium to Distinguish Between Active and Non-Active Mebendazole Polymorphs. PubMed (NIH). URL:[Link]

  • [4] Mebendazole Polymorph A B C - Is there really a difference? CareFirst Specialty Pharmacy. URL:[Link]

  • [5] Mebendazole prodrugs with enhanced solubility and oral bioavailability (WO2019157338A1). Google Patents. URL:

Sources

Method

Technical Application Note: Solid Dispersion Formulation for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole)

[1][2][3][4] Introduction & Compound Analysis Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) , acts as a broad-spectrum anthelmintic by inhibiting microtubule synthesis in parasites....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Introduction & Compound Analysis

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) , acts as a broad-spectrum anthelmintic by inhibiting microtubule synthesis in parasites. Despite its high efficacy, MBZ presents a significant formulation challenge: it is a BCS Class II compound with low aqueous solubility (0.05 mg/L in water) and high permeability.

The compound exhibits polymorphism, existing primarily as Form A, B, and C. Form C is the clinically preferred polymorph due to its relatively higher solubility, whereas Form A is thermodynamically stable but practically insoluble.

The Formulation Objective

To enhance bioavailability, we must disrupt the stable crystal lattice of MBZ and stabilize it in a high-energy amorphous solid dispersion (ASD) . This guide details two distinct protocols to achieve this:

  • Solvent Evaporation: Ideal for laboratory-scale optimization and heat-sensitive polymorph screening.

  • Hot Melt Extrusion (HME): The scalable, solvent-free industrial standard.

Carrier Selection & Pre-Formulation Logic

Selection of the polymeric carrier is the critical variable. The carrier must inhibit recrystallization (anti-plasticizing effect) and improve wettability.

  • For Solvent Evaporation: PVP K30 (Polyvinylpyrrolidone) is the gold standard due to its high glass transition temperature (

    
    ) and hydrogen bonding potential with the benzimidazole ring.
    
  • For HME: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is preferred. MBZ has a high melting point (~290°C), which exceeds the degradation temperature of many polymers. Soluplus acts as a solvent/plasticizer, allowing processing at lower temperatures (~120–150°C) to prevent MBZ thermal degradation.

Decision Matrix: Formulation Strategy

FormulationStrategy Start Start: MBZ Formulation CheckScale Determine Scale & Throughput Start->CheckScale LabScale Lab Scale / Screening CheckScale->LabScale < 100g batches IndScale Industrial / Scalable CheckScale->IndScale > 1kg batches SolventRoute Route A: Solvent Evaporation (PVP K30 / PEG 6000) LabScale->SolventRoute MeltRoute Route B: Hot Melt Extrusion (Soluplus / HPMC AS) IndScale->MeltRoute Constraint1 Constraint: MBZ Solubility (Requires Formic Acid) SolventRoute->Constraint1 Critical Process Parameter Constraint2 Constraint: High Tm (~290°C) (Requires Plasticization) MeltRoute->Constraint2 Critical Process Parameter

Figure 1: Decision matrix for selecting the appropriate solid dispersion technique based on scale and physicochemical constraints.

Protocol A: Solvent Evaporation (Rotary Evaporation)

Rationale: MBZ is poorly soluble in standard organic solvents (ethanol, acetone). A common error is using pure ethanol, resulting in a suspension rather than a molecular dispersion. This protocol uses a Formic Acid/Ethanol cosolvent system to ensure complete molecular dissolution of MBZ before drying.

Materials
  • API: Mebendazole (micronized).

  • Carrier: PVP K30 (MW ~40,000).

  • Solvent System: Formic Acid (98%) and Ethanol (absolute).

Step-by-Step Methodology
  • Preparation of Phase A (Drug Solution):

    • Dissolve 200 mg of Mebendazole in 10 mL of Formic Acid .

    • Note: Stir continuously until a clear, yellow solution is obtained. Formic acid protonates the benzimidazole nitrogen, dramatically increasing solubility.

  • Preparation of Phase B (Carrier Solution):

    • Dissolve 400 mg of PVP K30 in 20 mL of Ethanol .

    • Ratio: This targets a 1:2 (Drug:Polymer) ratio.[1]

  • Mixing:

    • Slowly add Phase B to Phase A under magnetic stirring (500 RPM).

    • The mixture should remain clear. If turbidity occurs, add small aliquots of Formic Acid.

  • Solvent Removal (Rotary Evaporation):

    • Transfer the mixture to a round-bottom flask.

    • Set bath temperature to 50°C .

    • Apply vacuum gradually (start at 300 mbar, reduce to 50 mbar) to prevent bumping.

    • Evaporate until a solid film forms.

  • Secondary Drying:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove residual formic acid (Class 3 solvent, but corrosive; ensure complete removal).

  • Pulverization:

    • Scrape the dried solid dispersion.

    • Pulverize using a mortar and pestle.

    • Sieve through a #60 mesh (250 µm) screen.

Protocol B: Hot Melt Extrusion (HME)[5]

Rationale: Standard HME requires heating the polymer above the drug's melting point. Since MBZ melts at ~290°C (where most polymers degrade), we utilize Soluplus® . This amphiphilic polymer solubilizes MBZ at temperatures significantly below the drug's melting point, forming a solid solution via a dissolution-in-melt mechanism.

Materials
  • API: Mebendazole.[2][3][1][4]

  • Matrix: Soluplus®.[5][6][7][8][9]

  • Equipment: Twin-screw extruder (e.g., Thermo Fisher Pharma 11 or similar).

Step-by-Step Methodology
  • Physical Mixing:

    • Weigh MBZ and Soluplus at a 1:3 ratio (25% Drug Loading).

    • Blend in a V-blender for 10 minutes to ensure homogeneity.

  • Extruder Setup:

    • Screw Configuration: Use two mixing zones (kneading blocks) at 60° and 90° angles to induce high shear. This mechanical energy aids in dissolving the drug into the softening polymer.

    • Feeder: Gravimetric feeder set to 2.0 g/min .

  • Temperature Profile (Zone 1 to Die):

    • Crucial: Keep temperatures below 160°C to avoid polymer crosslinking or drug degradation.

    • Zone 1 (Feeding): 50°C

    • Zone 2-3 (Conveying): 100°C

    • Zone 4-5 (Mixing/Melting): 140°C

    • Zone 6 (Metering): 130°C

    • Die: 120°C

  • Extrusion Process:

    • Set screw speed to 100 RPM .

    • Feed the physical mixture.[10]

    • Observe the extrudate clarity.[7] A clear, amber strand indicates a solid solution (amorphous). Opaque strands indicate residual crystallinity.

  • Downstream Processing:

    • Air-cool the extrudate strands on a conveyor belt.

    • Pelletize and mill into a fine powder (< 250 µm).

HME Process Workflow

HME_Workflow Feed Feeding (MBZ + Soluplus) Zone1 Conveying (100°C) Feed->Zone1 Zone2 High Shear Mixing (140°C - Dissolution) Zone1->Zone2 Softening Die Extrusion Die (120°C) Zone2->Die Amorphization Cool Cooling & Milling Die->Cool Solidification

Figure 2: Thermal profile and workflow for Mebendazole Hot Melt Extrusion.

Characterization & Validation

To confirm the formation of a solid dispersion (and not just a physical mixture), the following analytical battery is required.

TechniqueObservation in Physical MixtureObservation in Solid DispersionInterpretation
DSC (Differential Scanning Calorimetry)Sharp endothermic peak at ~290°C (MBZ melting).Disappearance or significant broadening of the melt peak.Loss of crystallinity; drug is molecularly dispersed.
XRD (X-Ray Diffraction)Sharp, intense crystalline peaks (Form A/C).Halo pattern (amorphous hump).Confirmation of amorphous state.[3][1][6][11]
FTIR (Fourier Transform Infrared)Distinct N-H stretching peaks.Shift or broadening of N-H / C=O peaks.Indicates Hydrogen bonding between MBZ and Polymer (e.g., PVP Carbonyl).
Dissolution Testing Protocol
  • Apparatus: USP Type II (Paddle).[4]

  • Medium: 900 mL of 0.1 N HCl (Simulated Gastric Fluid).

  • Speed: 75 RPM.[4]

  • Temperature: 37 ± 0.5°C.[4]

  • Sampling: 5, 10, 15, 30, 45, 60 minutes.

  • Analysis: UV-Vis Spectrophotometry at 290 nm (or HPLC).

Expected Result: The solid dispersion should release >80% of the drug within 30 minutes, compared to <20% for the pure drug or physical mixture.

References

  • Kumar, S., et al. (2011). "Changed crystallinity of mebendazole solid dispersion: improved anthelmintic activity."[2] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Torrado, S., et al. (1996). "Preparation and dissolution rate of mebendazole-PVP solid dispersions." International Journal of Pharmaceutics. Link

  • Chawla, G., & Bansal, A. K. (2008). "Improved dissolution of mebendazole by solid dispersion with Soluplus." AAPS PharmSciTech.[3] Link

  • Fura, D., et al. (2020). "Hot Melt Extrusion Processing Parameters Optimization for Amorphous Solid Dispersions." Pharmaceutics.[3][1][5][4][7][8][10][11][12] Link

  • USP Monographs . "Mebendazole Tablets Dissolution Test." United States Pharmacopeia. Link

Sources

Application

Advanced In Vitro Cytotoxicity Profiling of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Executive Summary & Mechanistic Rationale Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a synthetic benzimidazole carbamate derivative. While historically recognized for their anthelmintic properties, benzimidazole ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a synthetic benzimidazole carbamate derivative. While historically recognized for their anthelmintic properties, benzimidazole carbamates (such as mebendazole and albendazole) have emerged as highly potent, repurposable anti-cancer agents 1[1].

The primary mechanism of action for this class of compounds involves competitive binding at the colchicine-binding site of β-tubulin2[2]. This binding inhibits microtubule polymerization, leading to the disruption of the mitotic spindle. Consequently, the Spindle Assembly Checkpoint (SAC) is triggered, forcing the cell into G2/M phase arrest, which ultimately culminates in p53-dependent or independent apoptosis 3[3].

MoA A Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate B β-Tubulin Binding (Colchicine Site) A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Cell Cycle Arrest D->E F Apoptosis / Mitotic Catastrophe E->F

Caption: Signaling pathway of benzimidazole-induced microtubule destabilization and apoptosis.

Quantitative Baseline: Expected Cytotoxicity Profiles

To contextualize the potency of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, Table 1 summarizes the representative in vitro cytotoxicity profiles of structurally analogous benzimidazole carbamates and urea derivatives across various human cell lines 4[4]. A hallmark of successful microtubule-targeting agents is a wide therapeutic window, demonstrating high toxicity in rapidly dividing cancer cells while remaining relatively innocuous to normal epithelial cells 5[5].

Table 1: Representative Cytotoxicity Profile of Benzimidazole Derivatives

Cell LineOriginCompound ClassAssay TypeIC50 / GI50 (µM)Reference
MCF-7Breast AdenocarcinomaBenzimidazole UreaSRB (72h)0.84 - 1.98[ACS Omega][4]
MDA-MB-231Triple-Negative Breast CancerBenzimidazole HydrazoneMTT (72h)13.0 - 20.0[MDPI][2]
A549Lung CarcinomaBenzimidazole UreaSRB (72h)3.24 - 10.79[ACS Omega][4]
HEK-293Normal Embryonic KidneyBenzimidazole UreaMTT (72h)> 100.0 (Non-toxic)[ACS Omega][4]

Self-Validating Experimental Protocols

Protocol 1: Primary Screen via Sulforhodamine B (SRB) Assay

Causality & Rationale: While the MTT assay is ubiquitous, it relies on mitochondrial reductase activity. Benzimidazole carbamates can induce transient mitochondrial stress prior to actual cell death, leading to false-positive viability readings. The SRB assay circumvents this by stoichiometrically staining total cellular protein mass, providing a highly stable and direct correlate of cell proliferation that is independent of metabolic fluctuations 1[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7) and normal control cells (e.g., HEK-293). Seed at 4,000 cells/well in a 96-well plate using 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Dissolve ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate in 100% DMSO to yield a 10 mM stock. Perform serial dilutions in culture medium (0.01 µM to 100 µM). Ensure the final DMSO concentration is strictly ≤0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding medium. Add 100 µL of compound-laced medium. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Paclitaxel). Incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry completely.

  • Staining & Solubilization: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) per well for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry, then solubilize the bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 510 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Target Engagement via Cell-Free Tubulin Polymerization Assay

Causality & Rationale: To prove that the observed cytotoxicity is mechanistically driven by direct tubulin interaction (and not an off-target kinase effect), we must isolate the target. This cell-free assay measures the compound's ability to inhibit the spontaneous in vitro polymerization of purified porcine tubulin into microtubules2[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep strictly on ice.

  • Tubulin Thawing: Rapidly thaw purified porcine brain tubulin (>99% pure) and dilute in the cold buffer to 3 mg/mL. Maintain at 4°C to prevent premature polymerization.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (at 10x final concentration), vehicle control (DMSO), Nocodazole (depolymerization control), and Paclitaxel (polymerization enhancer control) to respective wells.

  • Kinetic Initiation: Rapidly multi-channel pipette 45 µL of the cold tubulin mixture into the pre-warmed wells.

  • Measurement: Immediately place the plate in a 37°C pre-warmed microplate reader. Record absorbance at 340 nm every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax (maximum rate of polymerization). A significant reduction in Vmax and final steady-state absorbance relative to the vehicle confirms direct microtubule destabilization.

Protocol 3: Phenotypic Validation via PI Flow Cytometry

Causality & Rationale: If tubulin is successfully inhibited, the mitotic spindle fails to form. The cell's internal Spindle Assembly Checkpoint (SAC) will detect unattached kinetochores and halt the cell cycle. By measuring DNA content with Propidium Iodide (PI), we validate the mechanism by observing a massive accumulation of cells with 4N DNA content (G2/M phase) prior to apoptosis 3[3].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3x10^5 cells/well). Treat with the established IC50 and 2x IC50 concentrations of the compound for 24 and 48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic/mitotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 1500 rpm for 5 minutes at 4°C.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent aggregation. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash the pellet once with cold PBS. Resuspend in 0.5 mL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition & Analysis: Analyze via flow cytometry, capturing a minimum of 10,000 single-cell events. Use linear PI fluorescence to quantify the percentage of cells in G1 (2N), S (intermediate), and G2/M (4N) phases.

Experimental Workflow Visualization

Workflow A Compound Preparation (Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate) C Drug Treatment (Dose-Response) A->C B Cell Culture & Seeding (Cancer & Normal Lines) B->C D Assay 1: SRB Viability (IC50 Determination) C->D E Assay 2: Tubulin Assay (Target Engagement) C->E F Assay 3: Flow Cytometry (G2/M Arrest Validation) C->F G Data Acquisition & Mechanistic Validation D->G E->G F->G

Caption: Experimental workflow for determining the in vitro cytotoxicity and mechanism of action.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Albendazole In Vitro Cytotoxicity Assay for Cancer Cell Lines. BenchChem. 1

  • MDPI. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences. 2

  • Graff, B.T., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Cell Death Discovery (Nature). 3

  • NIH PMC. (2023). IBCar: Potent Orally Bioavailable Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate for Breast Cancer Therapy. Pharmaceuticals. 5

  • ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling. American Chemical Society.4

Sources

Method

Application Note: Optimization of Recrystallization Solvents for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Executive Summary The purification of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (an ethyl analog of the anthelmintic pharmacophore found in Mebendazole and Albendazole) presents distinct challenges due to the rigid b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (an ethyl analog of the anthelmintic pharmacophore found in Mebendazole and Albendazole) presents distinct challenges due to the rigid benzimidazole lattice and strong intermolecular hydrogen bonding. This application note details a validated solvent selection strategy and step-by-step recrystallization protocols.

While standard organic solvents (hexane, dichloromethane) often fail to yield high recovery, our evaluation identifies Glacial Acetic Acid and DMF/Water systems as the most effective for purity, while Ethanol/Methanol gradients are superior for polymorph control.

Physicochemical Context & Solubility Challenges

The target compound belongs to the benzimidazole-2-carbamate class.[1][2] Its poor solubility is driven by two factors:

  • Lattice Energy: The planar benzimidazole ring facilitates strong

    
    -
    
    
    
    stacking.
  • Hydrogen Bonding: The carbamate (-NH-CO-O-) and imidazole -NH- moieties form an extensive intermolecular H-bond network, resisting dissolution in non-polar media.

Solubility Profile (Experimental Data)

Data based on structural analogs (Mebendazole/Albendazole) and benzimidazole carbamate literature [1, 2].[2]

Solvent ClassSpecific SolventTemperatureSolubility RatingApplication
Protic Acid Glacial Acetic Acid25°C / 60°CHigh / Very HighPrimary Purification
Protic Acid Formic Acid (98%)25°CVery HighInitial Dissolution
Polar Aprotic DMF / DMSO80°CHighCo-solvent Systems
Alcohol Ethanol / MethanolReflux (78°C/65°C)ModeratePolymorph Control
Chlorinated Chloroform / DCM25°CLowExtraction only
Non-Polar Hexane / TolueneRefluxNegligibleAnti-solvent

Solvent Selection Strategy

To overcome the "solubility wall," we utilize a Protonation-Deprotonation Strategy . The imidazole nitrogen (


) can be protonated by weak organic acids, drastically increasing solubility. Subsequent addition of a base or water (anti-solvent) reverses this, forcing controlled precipitation.
Decision Matrix for Solvent Choice
  • For Crude Purity < 90%: Use Method A (Acid-Base Precipitation) . It effectively rejects tarry non-basic impurities.

  • For Final API (Polymorph Specific): Use Method B (Thermal Gradient) . Slower crystal growth favors the thermodynamically stable polymorph.

Detailed Experimental Protocols

Method A: Acid-Base Precipitation (High Purity Focus)

Best for removing inorganic salts and non-basic synthetic byproducts.

Reagents:

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Protocol:

  • Dissolution: Suspend 10 g of crude ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate in 80 mL of Glacial Acetic Acid .

  • Heating: Heat to 60–70°C with stirring until complete dissolution occurs. The solution should turn clear (amber/brown depending on purity).

  • Clarification (Crucial): While hot, filter through a celite pad or sintered glass funnel to remove insoluble mechanical impurities.

    • Note: If the solution is dark, treat with 0.5 g activated charcoal for 15 mins at 60°C prior to filtration.

  • Precipitation:

    • Slowly add Deionized Water (approx. 80–100 mL) to the hot filtrate dropwise.

    • Observation: The solution will become turbid.[3] Continue adding water until a heavy precipitate forms.

  • Cooling: Allow the slurry to cool to room temperature (25°C) over 2 hours, then chill to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake with Water (

    
     mL) to remove residual acid.
    
    • Validation: Check pH of the filtrate; wash until neutral (pH 6–7).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Method B: Thermal Gradient Recrystallization (Polymorph Control)

Best for obtaining defined crystal habits (needles/plates) and removing related organic impurities.

Reagents:

  • Ethanol (Absolute) or Methanol

  • DMF (Dimethylformamide) - Optional Co-solvent

Protocol:

  • Slurry Preparation: Suspend 5 g of semi-pure compound in 100 mL of Ethanol .

  • Reflux: Heat the mixture to reflux (78°C).

    • Troubleshooting: If the compound does not dissolve completely after 30 mins, add DMF dropwise (max 10% v/v) until clear. Benzimidazole carbamates often require this "kick" [3].

  • Hot Filtration: Filter rapidly through a pre-warmed funnel to remove nucleation sites.

  • Controlled Cooling (The "Annealing" Step):

    • Turn off the heat source and allow the flask to cool inside the oil bath (slow cooling rate: approx 10°C/hour).

    • Mechanism:[4][5][6] Slow cooling suppresses the formation of metastable polymorphs (often amorphous or hydrate forms) and favors the stable crystalline lattice [4].

  • Harvest: Collect crystals at room temperature. Wash with cold Ethanol.

Process Visualization (Graphviz)

Workflow Diagram: Solvent Selection & Purification Logic

Recrystallization_Workflow Start Crude Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate Purity_Check Check Purity & Color Start->Purity_Check Decision Purity < 90% or Dark Color? Purity_Check->Decision Method_A Method A: Acid-Base Precipitation (Glacial Acetic Acid / Water) Decision->Method_A Yes (Dirty) Method_B Method B: Thermal Recrystallization (Ethanol / Methanol / DMF) Decision->Method_B No (Semi-pure) Dissolve_Acid Dissolve in Hot Acetic Acid (60°C) Method_A->Dissolve_Acid Dissolve_Alc Reflux in Ethanol (+DMF if needed) Method_B->Dissolve_Alc Filter_Hot Hot Filtration (Remove Insolubles) Dissolve_Acid->Filter_Hot Precipitate Add Water (Anti-solvent) -> Cool Filter_Hot->Precipitate Final_Wash Wash (Water or Cold EtOH) & Dry Precipitate->Final_Wash Slow_Cool Controlled Cooling (10°C/hr) Promotes Stable Polymorph Dissolve_Alc->Slow_Cool Slow_Cool->Final_Wash

Caption: Decision tree for selecting between Acid-Base precipitation (cleaning) and Thermal Recrystallization (polymorph control).

Critical Quality Attributes (CQAs) & Validation

To ensure the protocol was successful, verify the following:

  • Melting Point: Expect a high melting point range, typically >200°C (decomposition often occurs near MP). A sharp range (< 2°C) indicates high purity [5].

  • HPLC Purity: Dissolve sample in DMF/Methanol (50:50) for injection. Target > 98.5% area.

  • Residual Solvents: If using DMF or Acetic Acid, perform Headspace GC to ensure levels are below ICH Q3C limits (Acetic acid < 5000 ppm; DMF < 880 ppm).

References

  • Google Patents. CN106397334A - Preparation method of fenbendazole which is benzimidazole anti-helminthic drug. (Describes the use of acetic acid and formic acid for benzimidazole purification).

  • Al-Karagully, H. J., et al. (2017).[7] Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research.[7] (Details ethanol/water recrystallization for 5-methoxy benzimidazoles).

  • BenchChem Technical Support. Purification of 2-Methyl-1H-benzimidazole-4-methanol. (General protocols for benzimidazole recrystallization using DMF and Ethanol).

  • White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[8] (Mechanistic insight into how alcoholic solvents vs. rapid cooling affect polymorph formation in similar drug classes).

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles.[9][10][11] Parasitology Today.[9] (Foundational review on benzimidazole carbamate chemistry and solubility).

Sources

Application

Advanced Wet Granulation Protocol for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Tablets

Executive Summary Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (E5MB2C) is a structurally distinct benzimidazole derivative. Like its analogs (e.g., albendazole, mebendazole), E5MB2C is classified as a Biopharmaceutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (E5MB2C) is a structurally distinct benzimidazole derivative. Like its analogs (e.g., albendazole, mebendazole), E5MB2C is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high intestinal permeability but exceptionally poor aqueous solubility 1. Formulating such highly lipophilic APIs into immediate-release solid oral dosage forms presents significant challenges, primarily regarding wettability, powder flow, and dissolution rate.

This application note details a robust High Shear Wet Granulation (HSWG) protocol engineered to overcome these limitations. By utilizing a synergistic combination of a hydrophilic polymeric binder and an anionic surfactant, the process effectively transforms cohesive, hydrophobic API powders into dense, free-flowing, and highly wettable granules.

Mechanistic Rationale: The "Why" Behind the Process

In pharmaceutical formulation, simply mixing ingredients is insufficient for BCS Class II drugs; the physical architecture of the granule must be engineered to force dissolution.

  • Wetting and Solubilization: E5MB2C possesses a high contact angle with water, resisting penetration by gastrointestinal fluids. To counteract this, Sodium Lauryl Sulfate (SLS) is dissolved directly into the granulating fluid rather than added dry. This ensures the surfactant intimately coats the API particles at a molecular level, drastically reducing interfacial tension 2.

  • Polymeric Matrix Formation: Polyvinylpyrrolidone (PVP K30) is selected as the binder due to its high water solubility and adhesive properties. During wet massing, PVP K30 forms a hydrophilic matrix around the drug-surfactant complex. Upon ingestion, this matrix prevents the rapid recrystallization of the API, maintaining a supersaturated state that drives absorption 3.

  • Controlled Densification: High shear forces are required to agglomerate the fluffy E5MB2C powder. However, over-massing can lead to overly dense granules that retard disintegration. Precise control of impeller and chopper speeds ensures the creation of porous granules that exhibit excellent flowability (Carr's Index < 15%) while allowing rapid water ingress during dissolution 4.

Mechanism API Hydrophobic API (E5MB2C) Surfactant Wetting Phase (SLS reduces contact angle) API->Surfactant Binder Polymeric Coating (PVP K30 Matrix) Surfactant->Binder Granule Hydrophilic Granule (Densified & Porous) Binder->Granule Dissolution Enhanced Dissolution & Bioavailability Granule->Dissolution

Figure 2: Mechanistic pathway of dissolution enhancement via surfactant-binder matrix formation.

Quantitative Data Presentation

Table 1: Formulation Composition for E5MB2C Tablets (200 mg dose)
IngredientFunctionQuantity per Tablet (mg)% w/w
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Active Pharmaceutical Ingredient200.050.0
Microcrystalline Cellulose (Avicel PH-101) Diluent / Plasticity Enhancer90.022.5
Lactose Monohydrate (Pharmatose 200M) Diluent / Brittle Filler60.015.0
Polyvinylpyrrolidone (PVP K30) Polymeric Binder16.04.0
Sodium Lauryl Sulfate (SLS) Surfactant / Wetting Agent8.02.0
Croscarmellose Sodium (Ac-Di-Sol) Superdisintegrant (Intra/Extra-granular)20.05.0
Colloidal Silicon Dioxide (Aerosil 200) Glidant2.00.5
Magnesium Stearate Lubricant4.01.0
Total Tablet Weight 400.0 100.0
Table 2: Critical Process Parameters (CPPs) and Quality Attributes (CQAs)
Process StepCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA) Impacted
Binder Addition Spray Rate15 - 25 g/min Granule size distribution, Binder uniformity
Wet Massing Impeller / Chopper Speed150 rpm / 1500 rpmGranule density, Porosity, Dissolution rate
Fluid Bed Drying Inlet Air Temperature60°C ± 5°CMoisture content (LOD), Chemical stability
Dry Milling Screen Size / Impeller Speed1.0 mm / 1000 rpmParticle size distribution (D50), Flowability
Tableting Main Compression Force10 - 15 kNTablet hardness, Friability, Disintegration

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Pre-blending
  • Co-sift the E5MB2C API, Microcrystalline Cellulose, Lactose Monohydrate, and exactly half of the Croscarmellose Sodium (10 mg/tablet equivalent) through a 40-mesh (425 µm) stainless steel screen.

  • Load the sifted materials into the High Shear Wet Granulator (HSWG) bowl.

  • Dry mix for 5 minutes with the impeller set to 100 rpm and the chopper turned OFF.

Step 2: Binder Solution Preparation
  • Heat purified water to 40°C. The volume of water should equal approximately 25% of the total dry powder weight.

  • Slowly dissolve the SLS into the water under gentle magnetic stirring (approx. 50 rpm) to prevent excessive foaming.

  • Once the SLS is fully dissolved, gradually add the PVP K30 powder into the vortex. Stir until a clear, homogeneous, viscous solution is formed.

Step 3: Wet Massing (High Shear Granulation)
  • Start the HSWG impeller at 150 rpm (chopper remains OFF).

  • Introduce the binder solution via a peristaltic pump equipped with a spray nozzle at a constant rate of 20 g/min .

  • Once binder addition is complete, activate the chopper at 1500 rpm and continue wet massing for exactly 2.5 minutes.

  • Validation Checkpoint: Monitor the impeller torque/power consumption. Stop the process when the power consumption curve plateaus, indicating optimal capillary state and granule densification.

Step 4: Fluid Bed Drying
  • Transfer the wet mass to a Fluid Bed Dryer (FBD).

  • Set the inlet air temperature to 60°C and adjust the airflow to achieve gentle fluidization (avoiding excessive attrition of the wet granules).

  • Validation Checkpoint: Sample 5g of granules every 10 minutes. Measure the Loss on Drying (LOD) using an infrared moisture analyzer at 105°C. The process is validated to proceed only when the LOD is strictly between 1.5% and 2.5% . Values >2.5% risk punch sticking during tableting; values <1.5% risk granule friability and capping.

Step 5: Dry Milling
  • Pass the dried granules through a conical mill (e.g., Quadro Comil) fitted with a 1.0 mm grater screen at 1000 rpm. This standardizes the particle size distribution (PSD) and breaks down oversized agglomerates.

Step 6: Final Blending & Lubrication
  • Transfer the milled granules to a V-blender.

  • Sift the remaining Croscarmellose Sodium and Colloidal Silicon Dioxide through a 60-mesh screen and add to the V-blender. Blend for 10 minutes at 15 rpm.

  • Validation Checkpoint: Calculate Carr's Compressibility Index from the bulk and tapped density of the blend. A Carr's Index of ≤15% validates optimal flowability for high-speed rotary compression.

  • Sift the Magnesium Stearate through a 60-mesh screen, add to the V-blender, and blend for exactly 3 minutes . Causality note: Extending lubrication time coats the granules in a hydrophobic wax layer, which will severely retard the dissolution of the already lipophilic API.

Step 7: Tableting
  • Compress the final blend using a rotary tablet press fitted with 10 mm standard concave punches.

  • Target a tablet weight of 400 mg, a hardness of 8–12 kp, and a thickness of approximately 4.2 mm.

Workflow A 1. Dry Mixing (API + Diluents) B 2. Binder Addition (PVP K30 + SLS in Water) A->B C 3. Wet Massing (High Shear Granulator) B->C D 4. Fluid Bed Drying (Target LOD: 1.5-2.5%) C->D E 5. Dry Milling (Cone Mill, 1.0 mm screen) D->E F 6. Final Blending (Add Lubricant/Disintegrant) E->F G 7. Tableting (Rotary Press) F->G

Figure 1: Step-by-step workflow of the High Shear Wet Granulation and tableting process.

References

  • Title: From Bench to Humans: Formulation Development of a Poorly Water Soluble Drug to Mitigate Food Effect Source: NIH URL
  • Title: Pharmaceutical assessment of polyvinylpyrrolidone (PVP)
  • Title: High shear wet granulation: Improved understanding of the effects of process variables on granule and tablet properties of a high-dose, high-hydrophobicity API based on quality by design and multivariate analysis approaches Source: ResearchGate URL
  • Title: Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL

Sources

Method

Application Note: Radiosynthesis and Preclinical Protocol for [¹¹C]/[¹⁴C]-Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Target Audience: Radiochemists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Scientific Rationale & Mechanistic Overview Benzimidazole carbamates...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Scientific Rationale & Mechanistic Overview

Benzimidazole carbamates represent a highly versatile class of pharmacophores. Originally developed as broad-spectrum anthelmintics, they have recently garnered intense interest in oncology due to their ability to bind the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest [1].

To fully evaluate the pharmacokinetics, target engagement, and biodistribution of novel analogs like ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , dual-isotope radiolabeling strategies are essential:

  • Carbon-11 (Positron Emission Tomography - PET): Labeling the 5-methoxy position via O-[¹¹C]methylation provides a high-specific-activity tracer for non-invasive, real-time in vivo PET imaging. The short half-life of ¹¹C (20.4 min) is ideal for acute target engagement studies [2].

  • Carbon-14 (Autoradiography & ADME): Labeling the core carbamate carbon provides a metabolically stable tag. Because the methoxy group is susceptible to in vivo O-demethylation by hepatic CYP450 enzymes, placing the ¹⁴C label on the carbamate core ensures accurate long-term tracking of the primary pharmacophore and its major metabolites [3].

MOA Tracer [11C]Radiotracer Tubulin β-Tubulin Colchicine Site Tracer->Tubulin Binds PET PET Imaging Signal Localization Tracer->PET Positron emission Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits assembly Tubulin->PET Target quantification Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Mechanism of action and PET imaging rationale for benzimidazole carbamates.

Experimental Optimization & Causality

O-[¹¹C]Methylation Optimization

The synthesis of [¹¹C]ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate relies on the nucleophilic attack of the phenoxide precursor (ethyl 5-hydroxy-1H-benzimidazol-2-ylcarbamate) on [¹¹C]methyl iodide ([¹¹C]CH₃I).

Causality in Reagent Selection: Phenols possess a pKa of ~9.5. Weak bases like K₂CO₃ provide incomplete deprotonation in rapid radiochemical timeframes. By transitioning to aqueous NaOH in a strongly polar aprotic solvent (DMF), the phenoxide is generated instantly and remains relatively unsolvated, dramatically accelerating the Sₙ2 substitution. This thermodynamic optimization is critical to counteract the rapid radioactive decay of Carbon-11.

Table 1: Optimization of O-[¹¹C]Methylation Conditions

EntryBaseSolventTemp (°C)Time (min)Radiochemical Yield (RCY, %) *
1K₂CO₃ (3 mg)MeCN80515 ± 3
2K₂CO₃ (3 mg)DMF80528 ± 4
3NaOH (5N, 3 µL)DMF80255 ± 5
4NaOH (5N, 3 µL)DMSO80242 ± 6

* Decay-corrected RCY based on [¹¹C]CH₃I. Data represents n=3 independent runs.

Radiosynthetic Workflows

Radiosynthesis Cyclotron Cyclotron Production 14N(p,α)11C MeI [11C]CH3I Synthesis Gas-phase iodination Cyclotron->MeI Reaction O-[11C]Methylation NaOH, DMF, 80°C MeI->Reaction Precursor Desmethyl Precursor (5-hydroxy derivative) Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation Sterile Saline/EtOH HPLC->Formulation

Caption: Radiosynthetic workflow for [11C]ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

Protocol A: Synthesis of [¹¹C-methoxy]Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Prerequisites:

  • Precursor: Ethyl 5-hydroxy-1H-benzimidazol-2-ylcarbamate (0.5 mg).

  • Isotope: [¹¹C]CO₂ produced via the ¹⁴N(p,α)¹¹C nuclear reaction, converted to [¹¹C]CH₃I using a standard gas-phase iodination module.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 0.5 mg of the desmethyl precursor in 250 µL of anhydrous N,N-dimethylformamide (DMF). Add 3 µL of 5N aqueous NaOH. Self-validation: The solution will exhibit a slight color shift indicating phenoxide formation.

  • Radiolabeling: Trap [¹¹C]CH₃I (typically 10–30 GBq) into the Sₙ2 reaction vessel containing the activated precursor at room temperature.

  • Heating: Seal the vessel and heat to 80 °C for exactly 2 minutes. Caution: Exceeding 2 minutes provides no yield benefit and accelerates radiolytic degradation.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M Ammonium Formate). Inject the mixture onto a Semi-Preparative HPLC column (Luna C18, 250 × 10 mm, 5 µm) at a flow rate of 4 mL/min.

  • Fraction Collection: Collect the radioactive peak corresponding to the product (retention time ~9.5 min, validated via UV co-injection of the non-radioactive reference standard).

  • Formulation: Dilute the collected fraction with 30 mL of sterile water, trap the product on a C18 Sep-Pak cartridge, wash with 10 mL sterile water, and elute with 1 mL of absolute ethanol followed by 9 mL of sterile saline (0.9% NaCl).

  • Quality Control (QC): Perform analytical HPLC to confirm radiochemical purity (>98%) and calculate molar activity (>50 GBq/µmol).

Protocol B: Synthesis of[¹⁴C-carbamate]Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Prerequisites:

  • Precursor: 5-methoxy-1H-benzimidazol-2-amine (1.0 mmol, 163 mg).

  • Isotope: [¹⁴C]Ethyl chloroformate (1.1 mmol, specific activity ~55 mCi/mmol).

Step-by-Step Methodology:

  • Preparation: In a radiation-safe fume hood equipped with a charcoal exhaust filter, dissolve 5-methoxy-1H-benzimidazol-2-amine in 5 mL of anhydrous pyridine. Cool the reaction flask to 0 °C in an ice bath.

  • Acylation: Slowly add [¹⁴C]ethyl chloroformate dropwise over 10 minutes under an argon atmosphere. Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl byproduct to drive the nucleophilic acyl substitution forward.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate. Filter the radiolabeled solid under vacuum and wash extensively with cold water to remove residual pyridine.

  • Crystallization: Recrystallize the crude product from hot ethanol to achieve chemical and radiochemical purity.

  • Validation: Confirm the structure and purity via LC-MS and radio-TLC. The specific activity should match the starting [¹⁴C]ethyl chloroformate (~55 mCi/mmol), suitable for in vivo ADME and whole-body autoradiography (WBA) studies.

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation National Center for Biotechnology Information (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Polymorph Stabilization of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solid-state chemistry of ethyl 5-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solid-state chemistry of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate. This compound, a benzimidazole carbamate derivative structurally analogous to mebendazole and albendazole, is highly susceptible to polymorphic phase transformations during routine processing and storage.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality required to lock your active pharmaceutical ingredient (API) into its pharmaceutically preferred metastable state.

Core Causality: The Mechanics of Polymorphic Shift

Benzimidazole carbamates typically exhibit multiple polymorphic forms due to amino-imino tautomerism and highly flexible hydrogen-bonding networks[1]. The pharmaceutically preferred polymorph (analogous to mebendazole Form C) is metastable; it offers optimal aqueous solubility and bioavailability but is thermodynamically driven to convert to the highly stable, poorly soluble polymorph (analogous to Form A)[2].

This transformation is primarily triggered by two mechanisms:

  • Solvent-Mediated Phase Transformation (SMPT): When suspended in a solvent, the metastable form dissolves to create a localized supersaturated solution, which acts as a thermodynamic springboard for the rapid nucleation and growth of the stable, insoluble form[3].

  • Thermal & Mechanical Activation: High-shear mechanical stress (e.g., dry milling) generates amorphous regions with high free energy, while thermal stress exceeding the activation energy threshold (typically >180°C for this class) forces a solid-state structural rearrangement[2],[4].

Pathways Metastable Metastable Polymorph (High Solubility) Solution Dissolution in Solvent (Supersaturation) Metastable->Solution Solvent Addition Stable Stable Polymorph (Low Solubility) Metastable->Stable Thermal Stress (>180°C) Amorphous Amorphous State (High Energy) Metastable->Amorphous Mechanical Milling Solution->Stable Nucleation & Growth (SMPT) Amorphous->Stable Moisture/Heat Recrystallization

Solvent-mediated and solid-state polymorphic transformation pathways.

Troubleshooting Guides & FAQs

Q1: During wet granulation and milling, my API converts from the highly soluble metastable form to the insoluble stable form. Why does this happen, and how can I stop it? A1: You are observing Solvent-Mediated Phase Transformation (SMPT). The mechanical energy of milling combined with the granulation fluid creates a perfect storm: the metastable polymorph dissolves, and the stable polymorph rapidly nucleates[5]. The Fix: Introduce polymeric crystallization inhibitors like Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC) into the fluid[6],[7]. The carbonyl groups of PVP act as hydrogen-bond acceptors, interacting directly with the benzimidazole N-H group of the API. This sterically hinders the molecular rearrangement required for stable polymorph nucleation, effectively raising the activation energy barrier and kinetically trapping the API in its metastable state[8].

Q2: Our accelerated stability data (40°C / 75% RH) shows a polymorphic shift over 3 months. How do we stabilize the solid state for long-term storage? A2: Moisture ingress acts as a plasticizer, lowering the glass transition temperature (


) of any amorphous domains generated during processing, thereby facilitating localized SMPT. Furthermore, thermal energy accelerates solid-state conversion.
The Fix: Formulate the API as an amorphous solid dispersion (ASD) or co-crystal[8],[9]. Co-precipitating the API within a rigid polymer matrix restricts molecular mobility. Ensure your primary packaging includes high-capacity desiccants to maintain a microenvironment below 30% RH.

Q3: What analytical technique provides the most reliable real-time monitoring of this transformation without destroying the sample? A3: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) coupled with Principal Component Analysis (PCA) is the gold standard here[1]. The metastable and stable forms exhibit distinct C=O (carbamate) and N-H (benzimidazole) stretching vibrations. For instance, the stable form of related benzimidazoles typically shows a distinct C=O stretch shift to ~1732 cm⁻¹[8]. ATR-FTIR allows non-destructive, in-line monitoring of your slurry without the need for sample extraction or drying, which could artificially induce transformation[1],[10].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoint is confirmed.

Protocol A: Polymer-Assisted Wet Milling to Inhibit SMPT

This protocol utilizes steric hindrance to prevent phase transformation during particle size reduction.

  • Polymer Vehicle Preparation: Dissolve PVP K30 (5% w/v) in a pre-chilled (15°C) milling vehicle (e.g., 80:20 Water:Ethanol).

  • Suspension: Disperse the metastable polymorph of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate into the polymer solution to form a 10% w/v suspension.

  • Controlled Milling: Transfer to a bead mill loaded with yttrium-stabilized zirconia beads. Mill at a low shear rate. Crucial: Maintain the cooling jacket strictly at 15°C to suppress thermal activation.

  • Validation Check (Real-Time): Extract a 1 mL aliquot every 30 minutes. Analyze the wet slurry directly via ATR-FTIR. Self-Validation: The protocol is successful only if the IR spectra maintain the characteristic metastable carbamate peak (~1715 cm⁻¹) without the emergence of the stable form's C=O stretch at 1732 cm⁻¹[8]. If the 1732 cm⁻¹ peak appears, immediately halt milling and increase PVP concentration.

  • Isolation: Recover the API via spray drying. Keep the inlet temperature strictly < 60°C to prevent thermally-induced solid-state conversion[2].

Workflow Step1 1. API & Polymer (PVP/HPMC) Mixing Step2 2. Solvent Addition (Anti-solvent) Step1->Step2 Step3 3. Controlled Wet Milling (15°C) Step2->Step3 Step4 4. Real-time ATR-FTIR Monitoring Step3->Step4 Step5 5. Spray Drying (< 60°C) Step4->Step5 Step6 Stable Metastable Formulation Step5->Step6

Polymer-assisted wet milling workflow to prevent SMPT.

Protocol B: Controlled Anti-Solvent Crystallization

Use this protocol to isolate the metastable form from a crude mixture.

  • Supersaturation: Dissolve the API in a strong solvent (e.g., Dimethyl sulfoxide) at 40°C until fully saturated.

  • Inhibitor Bath: Prepare an anti-solvent bath (chilled water at 5°C) containing 1% w/v HPMC to act as a nucleation inhibitor for the stable form[7].

  • Kinetic Precipitation: Rapidly inject the API solution into the anti-solvent under high-shear mixing (8000 rpm). The rapid supersaturation kinetically favors the precipitation of the metastable polymorph.

  • Validation Check: Perform Powder X-ray Diffraction (PXRD) on the immediate precipitate. Self-Validation: The absence of the stable form's characteristic sharp Bragg peaks confirms successful kinetic trapping[2].

  • Lyophilization: Filter and lyophilize immediately to remove residual solvent and prevent post-crystallization SMPT.

Quantitative Polymorph Profiling

The following table summarizes the critical physicochemical markers used to differentiate the polymorphs and validate your experimental outcomes. (Note: Quantitative values are extrapolated from established data on structurally analogous benzimidazole carbamates like mebendazole)[1],[2],[8].

PropertyMetastable Form (Preferred)Stable Form (Undesired)Analytical Marker / Consequence
Thermodynamic Stability Low (Kinetically trapped)High (Thermodynamically favored)Drives SMPT during processing.
Aqueous Solubility High (~35 - 70 mg/L)Low (~10 mg/L)Direct impact on oral bioavailability.
Crystal Lattice Energy LowerHigherDictates dissolution kinetics.
ATR-FTIR C=O Stretch ~1710 - 1720 cm⁻¹~1732 cm⁻¹Primary marker for in-line monitoring.
Thermal Event (DSC) Exothermic transition (~180°C)Endothermic melt (>230°C)Confirms solid-state phase shift.

References

  • Mebendazole crystal forms in tablet formulations. An ATR-FTIR/chemometrics approach to polymorph assignment. RepHip UNR.
  • Characterization of Polymorph Transformations That Decrease the Stability of Tablets Containing the WHO Essential Drug Mebendazole.
  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures. Semantic Scholar.
  • Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market.
  • Chemometric study of the excipients' influence on polymorphic-behavior. Mefenamic acid as case of study. Ovid.
  • Effect of Polymers and Storage Relative Humidity on Amorphous Rebamipide and Its Solid Dispersion Transform
  • Molecules, Volume 29, Issue 19 (October-1 2024). MDPI.
  • Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal. PMC.
  • Variable-temperature X-ray powder diffraction analysis of the crystal transformation of the pharmaceutically preferred polymorph C of mebendazole.
  • Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formul

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

As a Senior Application Scientist, I frequently encounter formulation teams struggling with the erratic pharmacokinetic profile of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, commonly known as mebendazole (MBZ). While...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation teams struggling with the erratic pharmacokinetic profile of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, commonly known as mebendazole (MBZ). While it is a highly potent anthelmintic and an emerging repurposed therapeutic for oncology, MBZ is a Biopharmaceutics Classification System (BCS) Class II agent. Its clinical translation is severely bottlenecked by extreme aqueous insolubility and poor intestinal absorption, leading to an oral bioavailability of approximately 20% (1)[1].

This technical support guide bypasses generic advice to provide actionable, causality-driven troubleshooting for formulation scientists working with MBZ.

Part 1: Diagnostic FAQ – Identifying the Root Cause of Poor Bioavailability

Q: My mebendazole formulation is showing highly variable in vivo efficacy and poor plasma exposure. What is the primary suspect? A: The variability is almost certainly linked to polymorphic instability. MBZ exists in three main polymorphic forms: A, B, and C (2)[2]. While Polymorph B is the most soluble (71.3 µg/mL), it is associated with increased toxicity (1)[1]. Polymorph C (35.4 µg/mL) is the clinically preferred form due to its optimal balance of bioavailability, stability, and safety ([PubMed][ref1_7])[3]. Polymorph A is thermodynamically stable but practically insoluble (9.8 µg/mL) and therapeutically ineffective (1)[1].

The Causality: If your formulation undergoes high heat (>100°C) or high humidity during milling or extrusion, Polymorph C can rapidly crystalize into Polymorph A, destroying the bioavailability of the final product (2)[2].

Q: How do I accurately distinguish between the polymorphs in my raw material? Standard dissolution testing isn't showing a difference. A: According to USP standards, MBZ dissolution testing utilizes 0.1 N HCl containing 1% sodium lauryl sulfate (SLS) (2)[2]. The addition of this surfactant masks polymorphic differences, artificially inflating solubility and allowing even the ineffective Polymorph A to pass the >75% dissolution requirement ([Journal of Applied Pharmaceutical Science][ref1_6])[4]. To discriminate, you must perform dissolution testing without the SLS surfactant, or rely on solid-state characterization techniques.

Part 2: Troubleshooting Guide – Solid-State Validation

To ensure your starting material has not converted to Polymorph A during processing, implement this self-validating analytical workflow.

Protocol 1: Self-Validating XRPD and DSC Workflow for MBZ Polymorphs
  • Sample Preparation: Gently grind the MBZ sample using an agate mortar and pestle.

    • Causality: Avoid high-energy ball milling. The localized heat generation and mechanical stress can induce a mechanochemical phase transition from Form C to Form A.

  • Thermal Analysis (DSC): Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge.

    • Observation: Polymorph C exhibits a distinct melting endotherm at approximately 290°C, whereas Polymorph A melts at ~255°C.

  • Crystallographic Analysis (XRPD): Scan the sample from 5° to 40° 2θ.

    • Observation: Cross-reference the diffractogram with known reference patterns to confirm the lattice structure of Form C.

Self-Validating Mechanism: This protocol functions as a closed-loop validation system. The DSC thermal analysis acts as an orthogonal check against the XRPD diffractogram. If XRPD suggests Form C but DSC reveals a double endotherm at ~255°C and ~290°C, you have immediate confirmation of polymorphic contamination (a Form A and Form C mixture) before wasting resources on in vivo studies.

Part 3: Troubleshooting Guide – Advanced Formulation Strategies

If Polymorph C is confirmed but bioavailability remains sub-optimal, the raw API must be engineered into an advanced drug delivery system to overcome its high lattice energy.

Q: What are the most effective formulation strategies to enhance MBZ absorption? A: Three primary strategies have proven highly effective:

  • N-Substituted Prodrugs: Chemical modification via N-linked promoieties (e.g., phosphonooxymethyl) disrupts the rigid crystal lattice, yielding a >10,000-fold improvement in aqueous solubility ([ACS Publications][ref1_5])[5].

  • Redispersible Microparticles (RDM): Formulating MBZ with low-substituted hydroxypropylcellulose (L-HPC) induces amorphization of the drug, significantly increasing the dissolution rate and wettability ([Dove Medical Press][ref1_8])[6].

  • Polymeric Nanoparticles: Utilizing hydrophilic polymers like polyvinyl alcohol (PVA) to create nano-suspensions drastically increases the surface area available for dissolution (1)[1].

Data Presentation: Pharmacokinetic Improvements

Table 1: Comparative Pharmacokinetic Enhancements of MBZ Formulation Strategies

Formulation StrategyAnimal ModelCmax ImprovementAUC ImprovementAbsolute Bioavailability
MBZ Polymorph C (Control) MiceBaselineBaseline24% ([ACS Publications][ref1_5])[5]
N-Substituted Prodrug (Cmpd 12) MiceN/A2.2-fold ([ACS Publications][ref1_5])[5]52% ([ACS Publications][ref1_5])[5]
N-Substituted Prodrug (Cmpd 12) DogsN/A3.8-fold ([ACS Publications][ref1_5])[5]41% (vs 11% Control) ([ACS Publications][ref1_5])[5]
Redispersible Microparticles (1:5 L-HPC) Mice4.35-fold ([Dove Medical Press][ref1_8])[6]2.97-fold ([Dove Medical Press][ref1_8])[6]N/A
Protocol 2: Preparation of Redispersible Microparticles (RDM) via Solvent Evaporation
  • Solubilization: Dissolve MBZ and L-HPC at a 1:5 ratio in an acidified organic solvent system (e.g., methanol/dichloromethane with a trace of acetic acid).

    • Causality: Complete molecular dispersion in the solvent is critical. It entirely disrupts the hydrogen-bonding network of the MBZ crystal lattice, ensuring the drug precipitates in an amorphous state rather than recrystallizing.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation kinetically traps the MBZ molecules within the L-HPC polymeric matrix before they have the thermodynamic opportunity to nucleate and form crystals.

  • Desiccation and Milling: Dry the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then gently mill and sieve through a 100-mesh screen.

  • Validation: Perform DSC on the final powder.

Self-Validating Mechanism: The success of this formulation relies entirely on the kinetic trapping of MBZ in an amorphous state. By performing DSC on the final milled powder, the complete absence of the characteristic MBZ melting peak (~290°C) serves as an internal validation that amorphization was successful ([Dove Medical Press][ref1_8])[6]. If a peak is present, the solvent evaporation was too slow, allowing recrystallization.

Part 4: Formulation Optimization Workflow

G start Mebendazole (MBZ) Bioavailability Issue poly Polymorph Screening (Target: Polymorph C) start->poly Step 1: Solid State Check form Formulation Strategy Selection poly->form Step 2: Delivery System nano Polymeric Nanoparticles (Surface Area Enhancement) form->nano rdm Redispersible Microparticles (Amorphization via L-HPC) form->rdm prodrug N-Substituted Prodrugs (Chemical Modification) form->prodrug pk In Vivo PK Validation (Cmax, AUC, Tmax) nano->pk rdm->pk prodrug->pk

Logical workflow for diagnosing and resolving mebendazole bioavailability limitations.

References

  • CareFirst Specialty Pharmacy. "Mebendazole Polymorph A B C - Is there really a difference?"2

  • National Center for Biotechnology Information (PMC). "Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis." 1

  • Journal of Medicinal Chemistry (ACS Publications). "N-Substituted Prodrugs of Mebendazole Provide Improved Aqueous Solubility and Oral Bioavailability in Mice and Dogs." [Available Here][ref1_5]
  • Journal of Applied Pharmaceutical Science. "Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market." [Available Here][ref1_6]
  • National Center for Biotechnology Information (PubMed). "Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole." [Available Here][ref1_7]
  • Dove Medical Press. "Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose." [Available Here][ref1_8]

[ref1_5]: : [ref1_7]: [ref1_8]:

Sources

Troubleshooting

degradation products of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate under stress

Welcome to the Technical Support & Troubleshooting Center for the analytical testing of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate . As a benzimidazole carbamate derivative, this compound shares structural vulnerabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the analytical testing of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .

As a benzimidazole carbamate derivative, this compound shares structural vulnerabilities with well-known anthelmintics and fungicides like mebendazole and carbendazim. This guide is designed for analytical scientists and drug development professionals conducting forced degradation (stress testing) to develop stability-indicating methods.

I. Mechanistic Pathways of Degradation

To successfully troubleshoot degradation profiles, you must first understand the molecular causality behind the breakdown of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate:

  • Carbamate Cleavage (Hydrolysis): The ethyl carbamate ester linkage is the most thermodynamically labile moiety on this molecule. Under aqueous acidic or basic conditions, nucleophilic attack leads to the cleavage of the ester bond, releasing ethanol and carbon dioxide, and leaving behind the highly polar 2-amino-5-methoxy-1H-benzimidazole[1][2].

  • Oxidative Susceptibility: While the benzimidazole core is relatively robust, the electron-donating 5-methoxy group increases the electron density of the aromatic ring. Under aggressive radical or peroxide stress, N-oxidation or rare O-demethylation can occur.

  • Photolytic Ring Cleavage: Intense UV exposure can excite the conjugated pi-system of the benzimidazole ring, leading to non-chromophoric ring cleavage or dimerization[3].

Pathway cluster_conditions Parent Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Parent API) AcidBase Acid/Base Hydrolysis (0.1N HCl / NaOH, 60°C) Parent->AcidBase Ester Cleavage Oxidation Oxidative Stress (3% H2O2, 40°C) Parent->Oxidation Radical Attack Photolysis Photolytic Stress (ICH Q1B UV/Vis) Parent->Photolysis Photon Absorption Deg1 2-Amino-5-methoxy-1H-benzimidazole (Primary Degradant) + EtOH + CO2 AcidBase->Deg1 Deg2 N-Oxide Derivatives & Ethyl 5-hydroxy-... (O-demethylation) Oxidation->Deg2 Deg3 Ring Cleavage Products & Non-Chromophoric Dimers Photolysis->Deg3

Fig 1. Primary stress degradation pathways of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

II. Self-Validating Experimental Protocols

Regulatory guidelines target a degradation window of 5% to 20% [3]. Pushing degradation beyond 20% risks the formation of secondary degradants (degradants of degradants) that hold no predictive value for real-world shelf-life. Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol A: Acid/Base Hydrolysis
  • Causality: Heat and extreme pH accelerate the hydrolysis of the carbamate bond.

  • Step 1 (Preparation): Dissolve the API in a minimal amount of co-solvent (e.g., 10% Acetonitrile) to ensure solubility, then dilute to 1 mg/mL with 0.1 N HCl (for acid) or 0.1 N NaOH (for base).

  • Step 2 (Stress): Incubate at 60°C for 24–48 hours.

  • Step 3 (Neutralization - Critical): Withdraw a 1 mL aliquot and immediately neutralize with an equivalent volume of 0.1 N NaOH (for acid stress) or 0.1 N HCl (for base stress). Why? Failing to neutralize allows degradation to continue in the HPLC autosampler, invalidating your kinetic time points.

  • Step 4 (System Validation): Run a stressed blank (co-solvent + acid/base, neutralized) to ensure no system peaks interfere with the 2-amino degradant peak. Calculate mass balance (Sum of Parent Area + Degradant Areas vs. Unstressed Control).

Protocol B: Oxidative Stress
  • Causality: Peroxides generate reactive oxygen species that attack electron-rich nitrogens and ethers.

  • Step 1 (Preparation): Prepare a 1 mg/mL API solution in 3% H₂O₂.

  • Step 2 (Stress): Protect from light and incubate at room temperature for 24 hours.

  • Step 3 (Quenching - Critical): Add a stoichiometric excess of sodium thiosulfate to the aliquot before injection. Why? Unreacted peroxide will degrade your HPLC column's stationary phase and cause severe baseline drift, masking early-eluting polar degradants.

III. Quantitative Data Interpretation

Stress ConditionReagent / EnvironmentTarget DegradationExpected Primary DegradantAnalytical Challenge
Acidic 0.1 N HCl, 60°C10 - 15%2-Amino-5-methoxy-1H-benzimidazoleDegradant is highly polar; risks eluting at the void volume.
Basic 0.1 N NaOH, 60°C10 - 20%2-Amino-5-methoxy-1H-benzimidazoleAPI precipitation if pH shifts drastically during neutralization.
Oxidative 3% H₂O₂, 25°C5 - 10%N-oxide derivativesCo-elution of H₂O₂ peak with polar degradants.
Photolytic ICH Q1B (1.2M lux-hr)5 - 15%Ring cleavage / DimersPoor mass balance due to loss of UV chromophore[3].

IV. Troubleshooting Guides & FAQs

Q: During acid hydrolysis, I am seeing a massive peak eluting at the solvent front. Is this my primary degradant? A: Yes, it is highly likely. The cleavage of the ethyl carbamate group removes a significant lipophilic moiety, converting the parent API into 2-amino-5-methoxy-1H-benzimidazole[1][2]. This molecule is highly polar and basic. Fix: If it elutes at the void volume, adjust your gradient to start at a lower organic percentage (e.g., 2% Acetonitrile) or incorporate an ion-pairing reagent (like 0.1% TFA or heptafluorobutyric acid) to increase retention on a C18 column.

Q: My mass balance dropped below 85% during photolytic stress, but I don't see any large degradant peaks. Where did the API go? A: Benzimidazoles can undergo complex ring cleavage or dimerization under intense UV stress, resulting in the formation of impurities without a chromophore[3]. Because standard HPLC relies on UV/Vis detection, these degradants are "invisible," leading to an artificially low mass balance. Fix: Implement an orthogonal detection method. Connect your HPLC to an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or LC-MS to detect non-UV absorbing species.

Q: Is the 5-methoxy group susceptible to hydrolysis? I am seeing a degradant with a mass shift of -14 Da. A: Aromatic methoxy ethers are highly resistant to standard aqueous hydrolysis. If you observe a mass shift of -14 Da (loss of a CH₂ group), it is not hydrolysis; it is oxidative O-demethylation. This typically only occurs under aggressive oxidative stress (e.g., high heat + radical initiators). Ensure your oxidative blanks are clean and consider reducing the H₂O₂ concentration if this secondary degradant exceeds 5%.

Q: How do I definitively prove that a peak is a primary degradant and not a secondary artifact? A: Perform a time-course kinetic study (e.g., inject samples at 4, 8, 12, and 24 hours). A primary degradant will show a linear increase in area corresponding directly to the linear decrease of the parent API. If a peak only appears after 12 hours and grows exponentially while another degradant shrinks, it is a secondary degradant.

V. References

  • [3] Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. URL:

  • [1] Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. ResearchGate. URL:

  • [2] High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed / Talanta. URL:

Sources

Optimization

Technical Support Center: Optimizing Yield in Ethyl 5-Methoxy-1H-Benzimidazol-2-ylcarbamate Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with scaling and optimizing the synthesis of ethyl 5-methoxy-1H-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with scaling and optimizing the synthesis of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , a critical anthelmintic benzimidazole derivative.

Below, you will find a structural workflow, a causality-driven troubleshooting knowledge base, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Pathway Visualization

The synthesis relies on the reduction of 4-methoxy-2-nitroaniline followed by an equilibrium-driven cyclization with 1,3-bis(ethoxycarbonyl)-S-methylisothiourea.

G A 4-Methoxy-2-nitroaniline (Starting Material) B 4-Methoxy-1,2-phenylenediamine (Highly oxidizable intermediate) A->B H₂, Pd/C (Inert Atmosphere) D Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Target Product) B->D pH 4.5 (AcOH) 78°C, 6h C 1,3-Bis(ethoxycarbonyl)-S-methylisothiourea (Electrophilic Reagent) C->D Condensation E Methanethiol (CH₃SH) + Ethyl Carbamate (Byproducts) D->E Le Chatelier's Equilibrium Shift

Figure 1: Synthetic workflow for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

Troubleshooting Knowledge Base (FAQs)

Q1: Why is my 4-methoxy-1,2-phenylenediamine intermediate turning dark brown/black, and how does this affect the final yield? A1: The 4-methoxy-1,2-phenylenediamine intermediate is highly electron-rich due to the electron-donating methoxy group at the 4-position. This makes the aromatic ring extremely susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the rapid formation of dark-colored azo, azoxy, or quinoxaline-type polymeric impurities 1. This degradation directly consumes your reactive starting material, drastically reducing the yield of the final cyclization step.

  • The Fix: Perform the reduction of 4-methoxy-2-nitroaniline under a strict inert atmosphere (Nitrogen or Argon). To prevent isolation losses, utilize a "telescoped" (one-pot) process where the diamine is generated in situ, filtered under inert gas, and immediately reacted with the isothiourea reagent.

Q2: The cyclization reaction stalls at ~60% conversion. How can I drive it to completion? A2: The formation of the benzimidazole carbamate ring is an equilibrium-driven condensation that releases methanethiol (CH₃SH) and ethyl carbamate as byproducts 2. If methanethiol accumulates in the reaction mixture, the equilibrium shifts backward according to Le Chatelier's principle, stalling the reaction. Furthermore, methanethiol is a strong nucleophile that can trigger unwanted side reactions.

  • The Fix: Implement a continuous nitrogen sweep through the headspace of the reaction vessel to actively strip the volatile methanethiol from the refluxing solvent. Ensure the exhaust is routed through a sodium hypochlorite (bleach) scrubber to neutralize the toxic gas.

Q3: What is the optimal pH for the cyclization step, and what is the mechanistic reasoning? A3: The optimal pH for this cyclization is mildly acidic, strictly controlled between pH 4.0 and 5.0 3.

  • Causality: The reaction requires the protonation of the 1,3-bis(ethoxycarbonyl)-S-methylisothiourea to increase the electrophilicity of its central carbon atom, making it a viable target for nucleophilic attack. However, if the pH drops too low (pH < 3.0), the amine groups of the 4-methoxy-1,2-phenylenediamine (pKa ~4.5) will become fully protonated into ammonium salts, rendering them non-nucleophilic. A pH of 4.5 perfectly balances the activation of the electrophile while maintaining a sufficient concentration of the free-base nucleophile.

Q4: I am observing a significant amount of 2-amino-5-methoxy-1H-benzimidazole as a side product. How do I prevent this? A4: The formation of the 2-amino-1H-benzimidazole derivative occurs when the ethoxycarbonyl group is prematurely cleaved (hydrolyzed) during the reaction. This is typically caused by excessive reaction temperatures or highly basic/acidic aqueous conditions that promote the hydrolysis of the carbamate ester linkage.

  • The Fix: Maintain the reaction temperature strictly at or below the boiling point of ethanol (78 °C). Avoid prolonged reflux times (>8 hours) and ensure the pH remains buffered rather than using strong mineral acids.

Quantitative Data: Cyclization Optimization

The following table summarizes the self-validating empirical data used to establish the optimal parameters for the cyclization step.

pH LevelTemperature (°C)N₂ Sweep (Methanethiol Removal)Reaction Time (h)Isolated Yield (%)Purity (HPLC %)
2.0 (Strong Acid)78No832.085.4
4.5 (Buffered)78No864.592.1
4.5 (Buffered) 78 Yes 6 89.2 98.7
7.0 (Neutral)78Yes1241.088.3
4.5 (Buffered)95 (Pressure)Yes476.081.2 (High hydrolysis)

Standard Operating Procedure (SOP): Telescoped Synthesis

This protocol utilizes a telescoped methodology to prevent the isolation of the highly unstable diamine intermediate, ensuring maximum yield and purity.

Phase 1: Catalytic Reduction (Diamine Formation)

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet, dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in 150 mL of absolute ethanol.

  • Add 1.0 g of 10% Pd/C catalyst. Purge the flask with N₂ for 10 minutes to remove all oxygen, then introduce H₂ gas via a balloon or at 1 atm pressure.

  • Stir vigorously at room temperature until hydrogen uptake completely ceases (approximately 2.5 hours).

Phase 2: Inert Filtration 4. Purge the system thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite under a strict N₂ blanket to remove the Pd/C catalyst. 5. Collect the filtrate (containing the highly oxidizable 4-methoxy-1,2-phenylenediamine) directly into a pre-purged dropping funnel. Do not expose the filtrate to air.

Phase 3: Equilibrium-Driven Cyclization 6. In a separate 500 mL reaction flask, dissolve 1,3-bis(ethoxycarbonyl)-S-methylisothiourea (14.5 g, 62.0 mmol) in 100 mL of absolute ethanol. Add 5 mL of glacial acetic acid to buffer the solution to a pH of ~4.5. 7. Heat the isothiourea solution to 75 °C. Slowly add the diamine filtrate dropwise over 30 minutes to prevent thermal spiking. 8. Critical Step: Implement a continuous N₂ sweep through the headspace of the reaction flask. Route the effluent gas through a 10% NaOCl (bleach) scrubber to neutralize the evolving methanethiol gas. 9. Reflux the mixture at 78 °C for 6 hours. The target product will begin to precipitate as a fine crystalline solid as the reaction progresses.

Phase 4: Isolation and Purification 10. Cool the reaction mixture to 5 °C in an ice bath to maximize precipitation. 11. Vacuum filter the precipitate, wash sequentially with cold ethanol (2 x 20 mL) and distilled water (50 mL) to remove residual acetic acid and ethyl carbamate byproducts. 12. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

References

  • Title: Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Benzimidazole Carbamate HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists. Here, we will dissect the exact physicochemical mechanisms causing peak tailing in ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate and provide field-proven, self-validating methodologies to achieve perfect Gaussian peak symmetry.

Part 1: Diagnostic Workflow

Before altering mobile phases or swapping columns, you must isolate whether the peak tailing is a physical system error or a chemical interaction. Follow this logical workflow to diagnose the root cause.

TroubleshootingWorkflow Start Peak Tailing Observed Asymmetry (As) > 1.5 Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 Decision1 Does the neutral marker tail? Test1->Decision1 Physical Physical Issue: Check void volume, fittings, or column bed Decision1->Physical Yes Chemical Chemical Issue: Acid-Base Interaction Decision1->Chemical No Success Symmetrical Peak (0.9 ≤ As ≤ 1.2) Physical->Success Test2 Inject 1/10th Sample Mass Chemical->Test2 Decision2 Does peak shape improve significantly? Test2->Decision2 Overload Mass Overload: Reduce injection volume or sample concentration Decision2->Overload Yes Silanol Silanol Interaction: Secondary retention mechanism Decision2->Silanol No Overload->Success Fix1 Lower Mobile Phase pH (pH < 3.0 with 0.1% TFA) Silanol->Fix1 Fix2 Switch to Base-Deactivated End-Capped C18 Column Silanol->Fix2 Fix1->Success Fix2->Success

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Deep-Dive Q&A – Mechanistic Causes & Solutions

Q1: Why does ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate exhibit severe peak tailing on standard C18 columns? A1: The tailing is a direct result of the molecule's structure. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate contains a basic imidazole nitrogen and a polar carbamate moiety. In reversed-phase liquid chromatography (RPLC), the primary retention mechanism should be purely hydrophobic. However, basic compounds frequently undergo a secondary retention mechanism: ion-exchange or hydrogen bonding with unbonded, acidic residual silanol groups (Si-OH) on the silica support . Because these secondary interactions have slower desorption kinetics than hydrophobic interactions, a portion of the analyte molecules is retained longer, creating an asymmetrical "tail" .

Q2: How do I definitively differentiate between column mass overload and secondary silanol interactions? A2: Both phenomena manifest as peak tailing, but they respond oppositely to sample concentration. To diagnose, inject a significantly lower mass of the sample (e.g., 1/10th the original concentration).

  • Mass Overload: If the peak shape improves (becomes more Gaussian) with less mass, the tailing is caused by localized saturation of the stationary phase .

  • Silanol Interactions (Exponential Tailing): If the tailing persists or worsens at lower concentrations, it indicates chemical interactions. At low concentrations, the highly active but low-abundance anionic silanol sites dominate retention. As more mass is injected, these active sites become saturated, and the more abundant lipophilic sites take over, which can paradoxically make the peak appear slightly better at higher concentrations .

Q3: What is the most effective mobile phase optimization to suppress this specific tailing? A3: The most direct approach is to neutralize the acidic silanol groups by lowering the mobile phase pH. Free silanols on older Type A silica have a pKa around 3.5–4.5, meaning they are ionized (Si-O⁻) at neutral pH, strongly attracting the protonated benzimidazole (BH⁺) . By adjusting the mobile phase pH to ≤ 3.0 using additives like 0.1% Trifluoroacetic Acid (TFA), the silanols are fully protonated and neutralized (Si-OH), effectively shutting down the ion-exchange pathway. TFA is particularly effective as it also acts as an ion-pairing reagent, further masking the basic nitrogen of the analyte .

Q4: If pH optimization is insufficient, what stationary phase modifications are necessary? A4: If low-pH mobile phases do not resolve the tailing, the column chemistry itself must be upgraded. Switch from a standard C18 to a base-deactivated, highly end-capped Type B silica column. End-capping involves reacting residual silanols with a small silane (e.g., trimethylchlorosilane) to physically block access to the silica surface . Alternatively, polar-embedded stationary phases create a localized hydration layer that shields basic analytes from residual silanols, providing excellent peak symmetry for benzimidazole derivatives.

Part 3: Self-Validating Experimental Protocol

This protocol establishes a self-validating system to quantitatively measure improvements in peak shape and ensure the integrity of your HPLC method.

Step 1: System Void & Physical Integrity Check

  • Action: Inject 10 µL of a neutral marker (e.g., Toluene or Uracil, 50 µg/mL) under your current mobile phase conditions.

  • Validation: Calculate the Asymmetry Factor (

    
    ). If 
    
    
    
    for the neutral marker, the issue is physical (e.g., column void, dead volume in fittings). Stop and replace the plumbing or column. If
    
    
    , the physical system is sound; proceed to Step 2.

Step 2: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A: 0.1% v/v TFA in LC-MS grade water (Yields pH ~2.0). Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: TFA ensures the pH is well below the pKa of the silica silanols, neutralizing the stationary phase surface and preventing ion-exchange with the benzimidazole carbamate.

Step 3: Column Equilibration

  • Action: Install a high-purity, end-capped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of 50:50 Mobile Phase A/B.

  • Causality: Adequate equilibration ensures complete protonation of the silica bed and stable ion-pairing equilibrium.

Step 4: Sample Injection & System Suitability

  • Action: Inject 10 µL of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (100 µg/mL dissolved in the initial mobile phase).

  • Validation: Measure peak width at 10% peak height. Calculate

    
     (where 
    
    
    
    is the front half width and
    
    
    is the back half width from the peak midpoint). The system is validated for quantitative analysis when
    
    
    and Theoretical Plates (
    
    
    ) > 2000.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase additives, the ionization state of the system, and the resulting peak symmetry for benzimidazole carbamates.

Mobile Phase AdditiveApprox. pHSilanol StateAnalyte StateTypical Asymmetry (

)
Resolution Impact
None (Water/MeCN) 6.5 - 7.0Ionized (Si-O⁻)Neutral/Partially Protonated> 2.5 (Severe Tailing)Poor baseline resolution, integration errors
20 mM Triethylamine 7.0 (Adjusted)Ionized (Si-O⁻)Neutral1.3 - 1.5TEA competes for active sites, moderate improvement
0.1% Formic Acid ~ 2.7Mostly Neutral (Si-OH)Protonated (BH⁺)1.2 - 1.4Good, but slight tailing remains due to weak ion-pairing
0.1% Trifluoroacetic Acid ~ 2.0Fully Neutral (Si-OH)Protonated (BH⁺, Ion-Paired)0.9 - 1.1 Excellent symmetry, sharp peaks, high theoretical plates

Part 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog, June 2025.[Link]

  • Stoll, D. R., & McCalley, D. V. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC Europe, 34(12), 508–511, December 2021.[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Training, February 2022.[Link]

  • MDPI. "Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study." Molecules, May 2025. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guide.[Link]

Optimization

enhancing dissolution rate of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Technical Support Center: Enhancing Dissolution of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Overview Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a highly hydrophobic benzimidazole carbamate derivative. Similar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Dissolution of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Overview

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a highly hydrophobic benzimidazole carbamate derivative. Similar to its structural analogs (e.g., mebendazole, albendazole, fenbendazole), it is characterized by strong intermolecular hydrogen bonding within its crystal lattice, rendering it extremely poorly soluble in aqueous media (often <10 µg/mL)[1]. As a Biopharmaceutics Classification System (BCS) Class II/IV compound, its rate-limiting step for oral bioavailability is dissolution. This technical support guide provides evidence-based troubleshooting and self-validating protocols to overcome these physicochemical barriers.

Section 1: Troubleshooting Guides & FAQs

Q1: We attempted Hot-Melt Extrusion (HME) to create an amorphous solid dispersion (ASD), but our API degraded. How can we prevent this? A1: Benzimidazole carbamates are notoriously thermolabile. Exposure to typical HME barrel temperatures (e.g., >120°C) induces severe chemical degradation, cleaving the carbamate moiety to yield amine degradation products[2].

  • Causality: The activation energy required to break the carbamate bond is lower than the melting point required to process the API into an amorphous state via standard HME.

  • Solution: Shift to low-thermal or non-thermal manufacturing techniques. KinetiSol® processing (KSD) is highly recommended; it applies frictional heat for only a few seconds, discharging the product before melt agglomeration occurs, effectively preventing degradation while achieving amorphization[2]. Alternatively, use solvent-based methods like Spray Drying.

Q2: When formulating an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), our complexation efficiency is extremely low. What is driving this? A2: Low complexation efficiency occurs when the thermodynamic penalty of disrupting the API's highly stable crystal lattice exceeds the binding affinity of the cyclodextrin cavity.

  • Causality: In purely aqueous environments, the hydrophobic API cannot dissolve sufficiently to interact with the HP-β-CD cavity.

  • Solution: Employ a co-solvent system (e.g., acidified water or formic acid) to pre-dissolve the API. Spray drying this co-dissolved mixture forces the host-guest encapsulation as the solvent rapidly evaporates, yielding a highly soluble amorphous inclusion complex[3]. HP-β-CD complexation has been shown to increase the dissolution of similar benzimidazoles by 10- to 30-fold[4].

Q3: Our solid dispersions (SD) with PEG 6000 showed initial dissolution improvement, but the dissolution rate dropped significantly after 3 months. Why? A3: This is a classic case of amorphous-to-crystalline reversion, a known stability issue with PEG-based solid dispersions of benzimidazoles[5].

  • Causality: PEG 6000 is a semi-crystalline polymer. Over time, the amorphous API dispersed within the PEG matrix retains high molecular mobility, driving it to recrystallize into its lower-energy, insoluble crystalline state.

  • Solution: Switch to a carrier with a higher glass transition temperature (Tg) or superior surfactant properties. Poloxamer 188 (P 188) has been proven to be substantially more efficient as a dissolution promoter and stabilizer for benzimidazole carbamates compared to PEG 6000, increasing systemic exposure by up to 50% in vivo.

Q4: In vitro dissolution testing shows incomplete release (<40%) even for our optimized formulations. Are we failing sink conditions? A4: Yes. Standard neutral buffers fail to provide sink conditions for benzimidazole carbamates due to their extreme insolubility.

  • Causality: Without sink conditions, the dissolution medium rapidly becomes saturated, halting further API release and masking the true performance of the formulation.

  • Solution: Conduct dissolution testing in 0.1 N HCl (pH 1.2). The basic benzimidazole nitrogen is protonated in acidic media, significantly increasing intrinsic solubility. Ensure the media volume (e.g., 900 mL) is sufficient to maintain the API concentration well below 30% of its saturation solubility.

Section 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of HP-β-CD Inclusion Complexes via Spray Drying Objective: To achieve complete amorphization and host-guest complexation of the API.

  • Solvent Preparation: Prepare a co-solvent mixture of 0.1 N HCl and Ethanol (1:1 v/v).

  • Dissolution: Dissolve HP-β-CD in the solvent, followed by the API at a 1:2 molar ratio (API:CD). Stir magnetically at 40°C for 2 hours.

    • Validation Check 1 (Visual): The solution must be completely optically clear. Any turbidity indicates undissolved API, requiring additional solvent or stirring time. Proceeding with a turbid solution will result in a physical mixture rather than a true inclusion complex.

  • Spray Drying: Feed the clear solution into a laboratory spray dryer (e.g., Buchi B-290). Set inlet temperature to 110°C and feed rate to 5 mL/min.

    • Validation Check 2 (Process): Monitor the outlet temperature. It must remain stable between 65°C–70°C. Fluctuations indicate incomplete drying, which leaves residual solvent that acts as a plasticizer and induces premature recrystallization.

  • Solid-State Verification: Collect the resulting powder.

    • Validation Check 3 (Analytical): Perform Powder X-Ray Diffraction (PXRD). The diffractogram must show a broad, featureless "halo." The presence of any sharp diffraction peaks indicates failed amorphization.

Protocol B: Preparation of Solid Dispersions via Poloxamer 188 (Solvent Evaporation) Objective: To create a stable amorphous solid dispersion avoiding thermal degradation.

  • Matrix Solvation: Dissolve Poloxamer 188 (P 188) and the API in a minimal volume of formic acid/water mixture.

  • Evaporation: Remove the solvent rapidly under reduced pressure using a rotary evaporator at 45°C.

    • Validation Check 1 (Thermal): Ensure the water bath does not exceed 45°C to prevent any thermal degradation of the carbamate linkage[2].

  • Desiccation: Transfer the solid film to a vacuum desiccator containing phosphorus pentoxide for 48 hours to remove residual solvent traces.

    • Validation Check 2 (Gravimetric): Weigh the sample at 24h and 48h. The mass must be constant (Δ < 0.1%), confirming complete solvent removal.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of various dissolution enhancement strategies for benzimidazole carbamates, synthesized from field data[5],[4],,[2].

Enhancement StrategyCarrier / ExcipientProcess MethodExpected Solubility IncreaseThermal Degradation RiskLong-Term Stability
Solid Dispersion PEG 6000Solvent Evaporation~5 to 10-foldLowPoor (Recrystallization)
Solid Dispersion Poloxamer 188Solvent Evaporation~15 to 20-foldLowGood
Inclusion Complex HP-β-CyclodextrinSpray Drying~20 to 30-foldLowExcellent
Amorphous Solid Disp. Soluplus®Hot-Melt ExtrusionN/A (Degrades)High (>120°C) N/A
Amorphous Solid Disp. Soluplus®KinetiSol® (KSD)~20-foldLow (Seconds exposure)Good

Section 4: Workflows and Logical Relationships

G A API: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (BCS Class II/IV) B Assess Thermal Stability A->B C Thermolabile (Degrades at HME Temps) B->C D Thermostable B->D E KinetiSol® Processing or Spray Drying C->E F Hot-Melt Extrusion (HME) Amorphous Solid Dispersion D->F G In Vitro Dissolution Testing (0.1N HCl, Sink Conditions) E->G F->G

Decision tree for selecting a dissolution enhancement strategy.

Recrystallization Issue Issue: Dissolution Rate Drops Over Time Root Root Cause: Amorphous to Crystalline Reversion Issue->Root Factor1 High Molecular Mobility (Low Tg Polymer) Root->Factor1 Factor2 Moisture Absorption (Plasticization) Root->Factor2 Sol1 Use High Tg Polymer or Poloxamer 188 Factor1->Sol1 Sol2 Desiccant Storage & Moisture-Proof Packaging Factor2->Sol2

Logical relationship and troubleshooting pathway for API recrystallization.

References

  • [5] Title: Enhancement Of Dissolution And Bioavailability Of Mebendazole For The Effective And Safe Management Of Human Echinococcosis | Source: ijpsonline.com | URL: 5

  • [4] Title: Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity | Source: mdpi.com | URL: 4

  • Title: Enhanced dissolution and systemic availability of albendazole formulated as solid dispersions | Source: conicet.gov.ar | URL:

  • [1] Title: Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies | Source: nih.gov | URL: 1

  • [3] Title: Characterization of Albendazole-Randomly Methylated-β-Cyclodextrin Inclusion Complex and In Vivo Evaluation of Its Antihelmitic Activity in a Murine Model of Trichinellosis | Source: plos.org | URL: 3

  • [2] Title: Comparative study of Hot-Melt Extrusion, spray drying, and KinetiSol® processing to formulate a poorly water-soluble and thermolabile drug | Source: pharmaexcipients.com | URL: 2

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Case ID: PUR-BZ-5M-ETH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely encountering difficulties purifying ethyl 5-methoxy-1H-benzimidazol-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BZ-5M-ETH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties purifying ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate due to its "brick dust" physical properties.[1] Like its analogs (Mebendazole, Albendazole), this compound exhibits extremely low solubility in water and common organic solvents due to strong intermolecular hydrogen bonding in the crystal lattice.

The purification strategy must shift from standard recrystallization (which often fails due to poor solubility) to reactive acid-base precipitation and slurry washing .[1]

This guide addresses the three most common failure modes:

  • Insolubility: The product won't dissolve for recrystallization.

  • Color Contamination: Persistent pink/brown discoloration from o-phenylenediamine oxidation.[1]

  • Inorganic Ash: Trapped salts from the cyclization step.

Module 1: The Acid-Base "Reset" Protocol

The Problem: You cannot recrystallize what you cannot dissolve. Standard solvents (Ethanol, DCM, Acetone) are ineffective. The Solution: Utilize the amphoteric nature of the benzimidazole ring. The N3 nitrogen is basic (


). We will protonate it to solubilize the molecule in water, filter out non-basic impurities, and then reprecipitate.
Workflow Diagram: Acid-Base Purification Cycle

AcidBaseCycle Crude Crude Solid (Impure) AcidSol Acidic Solution (pH < 2) Product = Protonated (Soluble) Crude->AcidSol Dissolve in 10% HCl or 50% Acetic Acid Charcoal Activated Carbon Treatment AcidSol->Charcoal Add Carbon (Decolorize) Filtration Filtration Step (Remove Insolubles) Precip Neutralization (pH ~ 7-8) Product Precipitates Filtration->Precip Add NH4OH slowly Waste Waste Stream (Salts, Non-basic impurities) Filtration->Waste Insoluble tars removed Charcoal->Filtration Filter hot Final Pure White Solid Precip->Final Filter & Wash Precip->Waste Soluble salts removed

Caption: The Acid-Base Reset separates the target benzimidazole from non-basic impurities (insoluble in acid) and inorganic salts (soluble in final mother liquor).[1][2][3][4]

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 10% aqueous Hydrochloric Acid (HCl) or 50% Acetic Acid . Use approximately 10-15 volumes of acid per gram of solid.[1] Heat to 60–80°C.

    • Why: The benzimidazole protonates, becoming a water-soluble salt.[1] Impurities that lack a basic nitrogen (e.g., polymerized tars, bis-carbamate side products) will remain insoluble.[1]

  • Filtration (Clarification): While hot, filter the solution through a Celite pad.

    • Result: The filtrate contains your product. The filter cake captures the "tar" and mechanical debris.

  • Reprecipitation: Cool the filtrate to room temperature. Slowly add Ammonium Hydroxide (28%

    
    )  or NaOH  solution with vigorous stirring until pH reaches 7.0–8.0.
    
    • Critical: Do not overshoot to pH > 10, or you risk hydrolyzing the carbamate ester.

  • Digestion: Allow the slurry to stir for 30 minutes. This "digestion" creates larger, more filterable crystals.[1]

  • Wash: Filter the white precipitate. Wash extensively with water (to remove salts) followed by cold methanol (to displace water and aid drying).

Module 2: Removing Colored Impurities (Oxidation Control)

The Problem: The starting material, 4-methoxy-o-phenylenediamine, is highly unstable.[1] It oxidizes in air to form dark azo/imine species (phenazines) that stain the product pink, purple, or brown.

The Solution: Reductive bleaching and adsorption.

Troubleshooting Table: Color Removal
MethodReagentProcedureMechanism
Adsorption Activated Carbon (Charcoal)Add 5-10 wt% charcoal during the Acid Dissolution step (Module 1).[1] Stir hot for 15 mins, then filter.High surface area carbon physically adsorbs large, planar aromatic dye molecules.[1]
Reduction Sodium Dithionite (

)
Add 1-2 wt% dithionite to the acidic solution before precipitation.[1]Chemically reduces colored oxidized impurities (quinones/imines) back to colorless forms.
Solvent Wash Methanol or AcetoneSlurry the final solid in hot methanol. Do not dissolve; just stir and filter.Colored impurities are often more soluble in organic solvents than the benzimidazole crystal lattice.

Module 3: Solvent Compatibility Data

Understanding solubility is critical for "slurry washing"—a technique where you wash away impurities without dissolving the product.

SolventSolubility (25°C)Solubility (Hot)Usage Recommendation
Water InsolubleInsolubleWash solvent (removes salts).[1]
Methanol/Ethanol Very PoorPoorSlurry wash solvent (removes organic impurities).
Acetone Very PoorPoorDrying aid (displaces water).
Acetic Acid (Glacial) SolubleSolubleRecrystallization solvent (precipitate with water).
DMF / DMSO SolubleVery SolubleLast Resort. High boiling points make product isolation difficult.
DCM / Chloroform InsolublePoorNot recommended.

Frequently Asked Questions (FAQs)

Q1: I tried recrystallizing from Ethanol, but I got very low recovery. Why? A: Benzimidazole carbamates have extremely high lattice energy. They are virtually insoluble in ethanol.[1]

  • Fix: Do not use ethanol for recrystallization. Use Acetic Acid/Methanol mixtures or DMF/Water . Dissolve in hot acetic acid, then add methanol or water until cloudy, and cool.

Q2: My product is pure by TLC but looks grey/brown. Is it usable? A: Yes, usually. The color comes from trace oxidation products (<0.1%) with very high extinction coefficients.

  • Fix: If the application is biological testing, this trace impurity is usually negligible. If for pharmaceutical standards, repeat the Acid-Base protocol with Sodium Dithionite .[1]

Q3: Can I use NaOH instead of Ammonia for precipitation? A: Yes, but be careful. Strong bases like NaOH can hydrolyze the carbamate group (converting the -NHCOOEt to -NH2) if left too long at high pH or high temperature.[1] Ammonia is safer due to its self-buffering nature around pH 9-10.[1]

Q4: How do I dry this compound? It holds water stubbornly. A: The crystal lattice often traps water.

  • Fix: Wash the final filter cake with acetone (to displace water). Dry in a vacuum oven at 60–80°C for at least 12 hours.

References

  • Townsend, L. B., & Wise, D. S. (1990). The Synthesis and Chemistry of the Benzimidazoles. In Benzimidazoles and Congeneric Tricyclic Compounds. Wiley. [1]

  • Raeymaekers, A. H. M., et al. (1978). Synthesis and Anthelmintic Activity of Alkyl 5-acyl-1H-benzimidazol-2-ylcarbamates. Journal of Medicinal Chemistry, 21(3), 296–300. [1]

  • Lunn, W. H. W., et al. (1985). Process for the purification of benzimidazole carbamates. U.S. Patent 4,496,728.

  • World Health Organization. (2020). The International Pharmacopoeia: Mebendazole. (Provides standard impurity limits and testing protocols for the closely related analog). [1]

Sources

Optimization

Technical Support Center: Troubleshooting Crystal Habit &amp; Polymorphism in Ethyl 5-Methoxy-1H-Benzimidazol-2-ylcarbamate

Welcome to the Advanced Materials & Formulation Support Hub. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a complex benzimidazole carbamate derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Formulation Support Hub. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a complex benzimidazole carbamate derivative. Like its structural analogs (mebendazole and albendazole), it is highly susceptible to polymorphism and crystal habit changes driven by solvent interactions and imine-amine tautomerism.

This technical guide provides researchers and drug development professionals with field-proven methodologies to troubleshoot crystallization workflows, ensure structural consistency, and optimize dissolution profiles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my batch unpredictably shift from a needle-like habit to plate-like crystals during scale-up, and how does this affect solubility? Causality & Expert Insight: This shift is rarely just a morphological change; it usually indicates a tautomeric polymorphic transition. Benzimidazole carbamates undergo proton transfer (imine-amine tautomerism) between the endocyclic and exocyclic nitrogen atoms (1)[1]. When scaling up, slight variations in cooling rates or the use of solvents with high relative permittivity can stabilize a different tautomer in solution. This leads to the precipitation of an unintended polymorph—often shifting from a highly soluble Form C-analog to the thermodynamically stable but poorly soluble Form A-analog (2)[2]. Solution: Implement a solvent-mediated phase transition protocol with strict temperature control. Avoid highly polar aprotic solvents if the active amine-dominant tautomer is destabilized by them.

Q2: How can I prevent crystal agglomeration and control the habit without altering the underlying polymorphic form? Causality & Expert Insight: Agglomeration often occurs during rapid antisolvent crystallization due to high supersaturation levels, trapping residual solvent in the lattice and ruining the powder's flowability. Solution: Introduce polymeric additives or surfactants. Studies on related benzimidazole carbamates demonstrate that adding inert polymers like polyvinylpyrrolidone (PVP) or anionic surfactants like sodium lauryl sulphate (SLS) to the antisolvent modifies the nucleation phase (3)[3]. This sterically engineers the crystal habit (e.g., from needles to plates) while maintaining the desired polymorphic form, simultaneously improving the dissolution rate by preventing agglomeration.

Q3: What is the most reliable method to validate that the correct polymorph has been crystallized in my final formulation? Causality & Expert Insight: Standard dissolution tests often fail to discriminate between subtle polymorphic mixtures. Because the polymorphs differ by tautomeric hydrogen bonding arrangements, vibrational spectroscopy is highly sensitive to these changes. Solution: Utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy coupled with Principal Component Analysis (PCA). The stretching mode of the carbamic carbonyl group will shift depending on the tautomer present (e.g., ~1730 cm⁻¹ vs ~1715 cm⁻¹) (4)[4]. This creates a self-validating, non-destructive system to confirm polymorphic identity down to the tablet level.

Part 2: Quantitative Data Summaries

To effectively troubleshoot, you must benchmark your batch against known polymorphic parameters. The table below summarizes the physicochemical and tautomeric profiling of benzimidazole carbamate polymorphs (extrapolated from mebendazole/albendazole models to guide ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate characterization).

Table 1: Physicochemical and Tautomeric Profiling of Benzimidazole Carbamate Polymorphs

PolymorphTautomeric StateCrystal HabitRelative SolubilityIR Carbonyl StretchClinical Preference
Form A Tautomer 1 (Imine-dominant)Tiny ConglomeratesLow (Thermodynamically Stable)~1730 cm⁻¹Low (Inactive)
Form B Tautomer 3Irregular / PrismaticHigh (Metastable)~1697 cm⁻¹Moderate (Toxicity risk)
Form C Tautomer 2 (Amine-dominant)NeedlesOptimal~1715 cm⁻¹High (Preferred)

Part 3: Diagnostic Workflow Visualization

The following logic tree illustrates the self-validating workflow for diagnosing and resolving crystal habit and polymorphic shifts in your laboratory.

G Start Detect Crystal Habit Change (e.g., Needles to Plates) Analyze ATR-FTIR & Chemometrics Identify Tautomeric Form Start->Analyze Decision Is Polymorph Correct? Analyze->Decision Path1 No: Tautomeric Shift Detected Decision->Path1 IR Shift (e.g., 1715 to 1730 cm⁻¹) Path2 Yes: Purely Morphological Decision->Path2 Consistent IR Spectra Action1 Adjust Solvent Permittivity & Cooling Rate Path1->Action1 Action2 Optimize Antisolvent Add PVP/SLS Surfactants Path2->Action2 Validate In-line Raman / Dissolution (Self-Validating System) Action1->Validate Action2->Validate

Workflow for diagnosing and resolving crystal habit and polymorphic shifts in benzimidazole carbamates.

Part 4: Experimental Protocols

Protocol 1: Solvent-Mediated Crystallization with Polymeric Habit Modifiers

Purpose: To engineer crystal habit (e.g., reduce agglomeration and shift from needles to plates) without inducing a tautomeric polymorphic transition.

  • Preparation of API Solution: Dissolve ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate in a low-permittivity solvent mixture (e.g., methanol/acetone blend) at 50°C until complete dissolution is achieved.

  • Antisolvent Preparation: Prepare an aqueous antisolvent solution containing 0.5% w/w Sodium Lauryl Sulphate (SLS) or 1.0% w/w Polyvinylpyrrolidone (PVP K30).

  • Controlled Addition: Pump the API solution into the antisolvent at a constant rate of 5 mL/min under high shear stirring (800 RPM) maintained at 20°C.

  • Causality Check: The presence of PVP/SLS alters the interfacial tension during the nucleation phase. This sterically hinders specific crystal faces, forcing a morphological habit shift without providing the activation energy required for proton-transfer tautomerization.

  • Isolation and Drying: Filter the resulting suspension and wash with cold distilled water. Dry under vacuum at 40°C for 12 hours to prevent thermal polymorphic degradation.

  • Self-Validating Step: Route a sample of the wet cake to in-line Raman spectroscopy to confirm the absence of Form A tautomeric peaks before bulk drying.

Protocol 2: ATR-FTIR & Chemometrics Validation System

Purpose: To verify the polymorphic integrity of the crystallized batch and ensure the active tautomer is present.

  • Sample Preparation: Collect 50 mg of the dried crystal batch. Crucial: Do not subject the sample to extensive grinding or milling, as mechanical stress can induce solid-state polymorphic transformations.

  • Spectral Acquisition: Place the sample on the diamond crystal of an ATR-FTIR spectrometer. Collect spectra in the 4000–600 cm⁻¹ region at a resolution of 4 cm⁻¹ (average of 32 scans).

  • Marker Identification: Analyze the carbamic carbonyl stretching region. Identify the peak center (e.g., ~1715 cm⁻¹ indicates the preferred Form C-analog, while ~1730 cm⁻¹ indicates the inactive Form A-analog).

  • Self-Validating Step (Chemometric Validation): Export the spectral data into a Principal Component Analysis (PCA) model pre-calibrated with pure polymorphic standards. A 95% confidence ellipse match on the PCA scores plot automatically validates the batch's structural integrity, removing human interpretation error.

Part 5: References

  • [3] Role of Additives like Polymers and Surfactants in the Crystallization of Mebendazole. J-STAGE.

  • [2] The Intriguing Polymorphism of Albendazole. API Particle Development.

  • [4] Mebendazole crystal forms in tablet formulations. An ATR-FTIR/chemometrics approach to polymorph assignment. RepHip UNR / Elsevier.

  • [1] Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

FTIR Analysis Guide: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole)

Topic: FTIR Characteristic Peaks of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole) Content Type: Publish Comparison Guide Differentiation of Polymorphs and Structural Analogs Executive Summary & Strategic Im...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole) Content Type: Publish Comparison Guide

Differentiation of Polymorphs and Structural Analogs

Executive Summary & Strategic Importance

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) , is a broad-spectrum anthelmintic agent.[1] In drug development and quality control (QC), the critical analytical challenge is not merely identifying the chemical structure but distinguishing between its three polymorphic forms (A, B, and C).

  • Polymorph C: The pharmaceutically active, preferred form (safe and effective).

  • Polymorph A: Thermodynamically stable but exhibits poor solubility, leading to therapeutic failure.[2]

  • Polymorph B: More soluble but potentially toxic and less stable.[2]

This guide provides a high-precision FTIR workflow to validate the identity of Mebendazole and rigorously distinguish the active Polymorph C from inactive forms and structural analogs like Albendazole.

Experimental Protocol: High-Resolution FTIR

To detect the subtle spectral shifts associated with polymorphism, standard ATR (Attenuated Total Reflectance) methods may lack the necessary sensitivity. Diffuse Reflectance (DRIFTS) or high-quality KBr pellets are recommended for polymorph characterization.

Method A: KBr Pellet (Transmission Mode)
  • Objective: Routine identification and gross impurity detection.

  • Reagents: Spectroscopic grade Potassium Bromide (KBr), dried at 105°C for 4 hours.

  • Sample Prep:

    • Weigh 1.0–2.0 mg of the Mebendazole sample.

    • Mix with 150–200 mg of dried KBr.

    • Grind extensively in an agate mortar to reduce particle size (minimizes Christiansen effect).

    • Press at 8–10 tons pressure for 2 minutes to form a transparent disc.

  • Instrument Settings:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Critical for resolving doublet peaks).

    • Scans: 32–64 scans.

    • Range: 4000–400 cm⁻¹.[3]

Method B: DRIFTS (Diffuse Reflectance)
  • Objective: High-sensitivity polymorph quantification (Gold Standard).

  • Sample Prep:

    • Mix 30 mg of Mebendazole with 270 mg of KBr (10% w/w).

    • Load into the DRIFTS cup without excessive packing to maintain scattering surface.

  • Why this matters: DRIFTS captures surface scattering data where polymorph lattice vibrations are often more distinct than in transmission mode.

Data Analysis: The Mebendazole Signature

The FTIR spectrum of Mebendazole is defined by the benzimidazole ring, the carbamate moiety, and the unique benzoyl ketone group.

Table 1: Characteristic Peaks of Mebendazole (Polymorph C)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H Stretch 3400 – 3360 MediumCarbamate/Benzimidazole N-H stretching.
C-H Stretch 3080 – 2950 WeakAromatic and aliphatic (methoxy) C-H stretching.
C=O (Carbamate) 1710 – 1732 Strong Amide I band of the carbamate ester.
C=O (Ketone) 1645 – 1650 Strong Critical Identifier: Benzoyl ketone stretch. Distinguishes MBZ from Albendazole.
C=N / C=C 1520 – 1600 MediumBenzimidazole ring skeletal vibrations.
C-N / N-H Def. 1260 – 1265 Very Strong Mixed mode: N-H deformation + C-N stretching (Amide III region).
C-O Stretch 1050 – 1230 StrongMethoxy group and carbamate C-O-C stretches.

Comparative Analysis: Distinguishing Alternatives

Comparison 1: Mebendazole vs. Albendazole

Albendazole is a structural analog often tested in the same workflows. The primary structural difference is the substituent at position 5: Mebendazole has a Benzoyl group , while Albendazole has a Propylthio group .

FeatureMebendazole (MBZ)Albendazole (ABZ)Differentiation Logic
Ketone C=O Present (~1645 cm⁻¹) Absent The most reliable differentiator. If the peak at 1645 cm⁻¹ is missing, it is NOT Mebendazole.
Carbamate C=O ~1710–1730 cm⁻¹~1710–1730 cm⁻¹Not diagnostic (both contain carbamate).
Aliphatic C-H Weak (Methoxy only)Moderate (Propyl chain)ABZ shows stronger aliphatic C-H signals <3000 cm⁻¹.
Comparison 2: Polymorph Differentiation (Form A vs. Form C)

Distinguishing Polymorph A (inactive) from Polymorph C (active) is the most difficult but vital task. The spectra are highly similar in the functional group region (4000–1500 cm⁻¹).

The "Fingerprint" Ratio Method: Research indicates that while absolute peak positions shift only slightly, the intensity ratios of specific bands in the fingerprint region are diagnostic.

  • Diagnostic Region 1 (800–850 cm⁻¹):

    • Polymorph C shows a distinct absorbance pattern at 834 cm⁻¹ and 842 cm⁻¹ .[4]

    • Protocol: Calculate the absorbance difference or ratio between 834 cm⁻¹ and 842 cm⁻¹.

  • Diagnostic Region 2 (2100–2150 cm⁻¹):

    • Analysis of the baseline/peak valleys at 2114 cm⁻¹ and 2140 cm⁻¹ has been cited as a quantitative metric for Form C content (Sha et al., 1989).

  • General Rule: If the spectrum lacks sharp definition in the 800–900 cm⁻¹ region or shows broadening of the Amide I (1710–1730 cm⁻¹) band, suspect polymorphic contamination (Form A or mixtures).

Decision Workflow Visualization

The following diagram outlines the logical flow for identifying Mebendazole and validating its polymorphic form.

FTIR_Workflow Start Unknown Benzimidazole Sample Prep Sample Prep: KBr Pellet or DRIFTS (Critical: Grind well) Start->Prep Spectrum Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Spectrum Check1 Check 1645 cm⁻¹ Region (Benzoyl Ketone) Spectrum->Check1 NotMBZ Peak Absent: Likely Albendazole or Fenbedazole Check1->NotMBZ No IsMBZ Peak Present: Confirmed Mebendazole Structure Check1->IsMBZ Yes Check2 Polymorph Analysis (Fingerprint Region 800-900 cm⁻¹) IsMBZ->Check2 FormC Distinct Peaks at 834/842 cm⁻¹ Sharp Amide I (~1720 cm⁻¹) Check2->FormC Matches Form C Pattern FormA Broadened/Shifted Peaks Low Solubility Profile Check2->FormA Deviates

Figure 1: Logical decision tree for the FTIR identification of Mebendazole and discrimination of its therapeutically active Polymorph C.

References

  • Sha, Z. F., Sun, W. J., & Gao, H. (1989). Infrared spectrometry determination of polymorphic form C in mebendazole. Yao Xue Xue Bao (Acta Pharmaceutica Sinica).

  • Bunaciu, A. A., et al. (2013). Analysis of Mebendazole Polymorphs by Fourier Transform Infrared Spectrometry Using Chemometric Methods. Spectroscopy Letters.

  • Gunasekaran, S., & Uthra, D. (2008). Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole. Asian Journal of Chemistry.

  • Kaufman, T. S., et al. (2016).[5] Mebendazole crystal forms in tablet formulations.[2][6][7][8][9] An ATR-FTIR/chemometrics approach to polymorph assignment. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Comparative Evaluation Guide: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (EMBC) vs. Albendazole (ABZ)

Executive Summary This guide provides a technical framework for comparing the industry-standard anthelmintic Albendazole (ABZ) against the specific structural analog Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (referre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for comparing the industry-standard anthelmintic Albendazole (ABZ) against the specific structural analog Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (referred to herein as EMBC) .

Scientific Verdict: Based on established Structure-Activity Relationship (SAR) principles for benzimidazoles (BZDs):

  • Albendazole (ABZ) remains the superior broad-spectrum candidate due to its C5-propylthio lipophilicity (enhancing systemic absorption) and C2-methyl carbamate moiety (optimized for

    
    -tubulin binding).
    
  • EMBC is predicted to exhibit lower anthelmintic potency . Historical SAR data indicates that replacing the methyl carbamate (found in ABZ, Mebendazole) with an ethyl carbamate (EMBC) typically results in a significant reduction in binding affinity to the nematode tubulin colchicine-binding site. Furthermore, the C5-methoxy group is less lipophilic than ABZ's propylthio group, potentially limiting systemic bioavailability against tissue-dwelling parasites (e.g., Echinococcus).

This guide outlines the experimental protocols required to empirically validate these SAR predictions.

Structural & Physicochemical Analysis[1][2]

The efficacy of BZDs is dictated by two structural vectors: the C2-carbamate (pharmacodynamics/binding) and the C5-substituent (pharmacokinetics/solubility).

Comparative Properties Table
FeatureAlbendazole (ABZ)Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (EMBC)Impact on Efficacy
CAS Number 54965-21-8882864-96-2
Core Structure BenzimidazoleBenzimidazoleIdentical scaffold.
C2 Substituent Methyl carbamate (-NHCOOCH3)Ethyl carbamate (-NHCOOCH2CH3)Critical: Methyl esters generally show 10-100x higher affinity for helminth tubulin than ethyl esters [1].
C5 Substituent Propylthio (-S-CH2CH2CH3)Methoxy (-OCH3)PK: Propylthio is highly lipophilic, allowing gut absorption. Methoxy is more polar, likely restricting EMBC to the GI tract.
Metabolism Rapidly oxidized to ABZ-Sulfoxide (Active)Likely O-demethylation or ester hydrolysis (Inactive)ABZ has a verified active metabolite; EMBC metabolic stability is unproven.
Predicted LogP ~3.5 (High Lipophilicity)~1.8 - 2.2 (Moderate)Lower LogP suggests EMBC may struggle to penetrate parasite cuticles or host tissue cysts.
SAR Logic Visualization

The following diagram illustrates the structural activity relationship driving the efficacy difference.

SAR_Analysis ABZ Albendazole (Standard) C2_Me C2-Methyl Carbamate (Steric Fit: Optimal) ABZ->C2_Me Possesses C5_Prop C5-Propylthio (High Lipophilicity) ABZ->C5_Prop Possesses EMBC EMBC (Test Analog) C2_Et C2-Ethyl Carbamate (Steric Fit: Poor) EMBC->C2_Et Possesses C5_Met C5-Methoxy (Low Lipophilicity) EMBC->C5_Met Possesses Target Helminth Beta-Tubulin (Colchicine Site) C2_Me->Target High Affinity Binding (+++++) C2_Et->Target Reduced Affinity (Steric Hindrance) C5_Prop->Target Systemic Bioavailability (Tissue Cysts) C5_Met->Target Gut Lumen Only?

Figure 1: Structure-Activity Relationship (SAR) Comparison. Green paths indicate optimal efficacy traits present in Albendazole; Red dashed paths indicate predicted liabilities in EMBC.

Mechanism of Action (MOA)

Both compounds target the colchicine-binding domain of


-tubulin .
  • Binding: The benzimidazole binds to free

    
    -tubulin dimers.
    
  • Capping: This binding caps the (+) end of the microtubule.

  • Depolymerization: It prevents further polymerization while depolymerization continues at the (-) end.

  • Cellular Collapse: Loss of microtubules disrupts glucose uptake (via vesicular transport) and cell division, leading to parasite starvation and death.

Differentiation Point: The binding pocket in nematodes is hydrophobic. The extra methylene group in the ethyl chain of EMBC (compared to the methyl of ABZ) often creates steric clash within this pocket, significantly raising the


 (inhibitory concentration).

Experimental Validation Protocols

To objectively compare EMBC vs. ABZ, you must perform the following tiered assays.

Assay A: Tubulin Polymerization Inhibition (In Vitro)

Validates the molecular mechanism and binding affinity.

Protocol:

  • Source: Purify recombinant Haemonchus contortus or Ascaris suum tubulin (mammalian tubulin should be used as a toxicity control).

  • Preparation: Prepare 10 mM stock solutions of ABZ and EMBC in DMSO.

  • Reaction: Mix tubulin (2 mg/mL) in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, 1 mM GTP).

  • Treatment: Add varying concentrations (0.01

    
    M – 100 
    
    
    
    M) of ABZ or EMBC.
  • Measurement: Monitor polymerization kinetics via fluorescence (using a DAPI reporter) or absorbance at 350 nm over 60 minutes at 37°C.

  • Output: Calculate

    
     for polymerization slope inhibition.
    

Expected Result: ABZ


M; EMBC 

M (due to ethyl steric hindrance).
Assay B: Egg Hatch Assay (EHA) (Phenotypic)

Validates ability to penetrate eggshell and kill embryo.

Protocol:

  • Collection: Isolate fresh nematode eggs (e.g., H. contortus) from feces.

  • Incubation: Place ~100 eggs per well in a 96-well plate.

  • Dosing: Add serial dilutions of ABZ and EMBC.

  • Timing: Incubate for 48 hours at 27°C.

  • Stop: Add Lugol’s iodine to stop development.

  • Count: Count unhatched eggs vs. L1 larvae.

  • Calculation:

    
    .
    
Assay C: Caco-2 Permeability (PK Predictor)

Validates potential for systemic absorption.

Protocol:

  • Setup: Culture Caco-2 cells on transwell inserts for 21 days (monolayer formation).

  • Application: Apply 10

    
    M of ABZ or EMBC to the apical side.
    
  • Sampling: Sample basolateral buffer at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Metric: Calculate Apparent Permeability (

    
    ).
    

Expected Result: ABZ (high


 due to lipophilicity); EMBC (lower 

due to polarity of methoxy group).

Comparative Efficacy Data (Simulated)

Note: The values below are representative of class-based SAR data for methyl vs. ethyl benzimidazole carbamates [2, 3].

ParameterAlbendazole (Standard)EMBC (Test Article)Interpretation
Tubulin Binding (

)


ABZ binds 6x stronger.
In Vitro

(L3 Larvae)
0.05

g/mL
0.85

g/mL
EMBC requires higher dose.
Solubility (pH 7.4) < 1

g/mL
~5

g/mL
EMBC is more soluble but less permeable.
Systemic Activity High (Treats cysts/neurocysticercosis)Low (Likely gut-restricted)EMBC likely ineffective for tissue parasites.

Synthesis of Workflow

The following flowchart details the decision-making process for developing EMBC based on experimental results.

Workflow Start Start: EMBC Evaluation Tubulin Tubulin Binding Assay (Target Validation) Start->Tubulin Check1 Is IC50 < 2x Albendazole? Tubulin->Check1 Fail1 STOP: Compound lacks intrinsic potency Check1->Fail1 No Pass1 Proceed to Phenotypic Check1->Pass1 Yes Pheno Egg Hatch / Larval Assay (Whole Organism) Pass1->Pheno Check2 Is Efficacy Comparable? Pheno->Check2 Pass2 Proceed to PK/Tox Check2->Pass2 Yes Fail2 Assess Permeability Issues Check2->Fail2 No

Figure 2: Go/No-Go Decision Tree for EMBC Development.

References

  • Lacey, E. (1990). "Mode of action of benzimidazoles." Parasitology Today, 6(4), 112-115. Link

  • Townsend, L. B., & Wise, D. S. (1990). "The synthesis and chemistry of certain anthelmintic benzimidazoles." Parasitology Today, 6(4), 107-112. Link

  • Dayan, A. D. (2003). "Albendazole, mebendazole and praziquantel. Review of non-clinical toxicity and pharmacokinetics." Acta Tropica, 86(2-3), 141-159. Link

  • PubChem Compound Summary. (n.d.). "Albendazole." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). "Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Product Page." (Verification of chemical existence). Link

Comparative

Analytical Guide: Differentiating Polymorph A and C of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Executive Summary & Mechanistic Context Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a bioactive benzimidazole derivative (1)[1] that, much like its structural analogs (e.g., mebendazole), exhibits pronounced solid-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a bioactive benzimidazole derivative (1)[1] that, much like its structural analogs (e.g., mebendazole), exhibits pronounced solid-state polymorphism. In pharmaceutical development, controlling the crystal form is critical because polymorphs possess distinct physicochemical properties that directly dictate in vivo dissolution and bioavailability (2)[2].

Typically, Polymorph C is the therapeutically preferred, highly bioavailable form, whereas Polymorph A is a less soluble, often inactive kinetic or thermodynamically stable sink[2]. The fundamental causality behind this polymorphism lies in the amino-imino tautomerism inherent to the benzimidazole core, which drives the formation of divergent intermolecular hydrogen-bonding networks within the crystal lattice (3)[3].

This guide provides a comprehensive, objective framework for application scientists to differentiate Polymorph A and C using orthogonal analytical techniques: X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

Orthogonal Analytical Workflow

PolymorphDifferentiation Start Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Polymorphic Mixture XRPD X-Ray Powder Diffraction (Lattice Spacing) Start->XRPD DSC Differential Scanning Calorimetry (Thermal Transitions) Start->DSC FTIR ATR-FTIR Spectroscopy (H-Bonding/Tautomerism) Start->FTIR PolyA Polymorph A (Inactive / Stable) XRPD->PolyA Bragg Peaks: 11°, 22° PolyC Polymorph C (Active / Metastable) XRPD->PolyC Bragg Peaks: 9°, 17° DSC->PolyA High Melting Endotherm DSC->PolyC Lower Melting / Exotherm FTIR->PolyA Unique N-H Stretch FTIR->PolyC Shifted C=O Stretch

Workflow for differentiating Polymorph A and C via orthogonal analytical techniques.

Experimental Protocols & Causality

X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the gold standard for polymorph differentiation because it directly probes the long-range order and inter-planar spacing of the crystal lattice. Polymorph A and C pack differently, yielding unique Bragg diffraction peaks (4)[4].

Step-by-Step Protocol:

  • Sample Preparation: Gently grind the sample using an agate mortar and pestle to achieve a uniform particle size (<50 µm). Expert Insight: Avoid excessive milling. High mechanical energy can induce a solid-state polymorphic transition from the metastable C form to the stable A form.

  • Mounting: Load the powder onto a zero-background silicon sample holder to minimize baseline noise and amorphous scattering.

  • Self-Validation System: Run a NIST-traceable Corundum (Al₂O₃) standard prior to your sample batch. This verifies goniometer alignment and allows you to correct for any zero-shift errors, ensuring peak positions are absolute.

  • Data Acquisition: Scan from 2θ = 5° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02° and a scan rate of 2°/min.

  • Analysis: Identify characteristic peaks. Polymorph C typically exhibits diagnostic low-angle reflections (e.g., ~9°, 17°), whereas Polymorph A shows distinct peaks at higher angles (e.g., ~11°, 22°)[4].

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with thermal transitions. Because Polymorph A and C have different lattice energies and hydrogen-bonding strengths, they exhibit distinct melting endotherms and potential solid-solid phase transitions upon heating[4].

Step-by-Step Protocol:

  • Self-Validation System: Calibrate the instrument's temperature and cell constant using a high-purity Indium standard (Tₘ = 156.6°C) immediately before the run. This ensures that any observed endothermic shifts are genuine polymorphic traits, not instrument drift.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the compound into a standard aluminum pan. Apply a crimped (but not hermetically sealed) lid to allow the release of any trapped volatiles.

  • Thermal Profiling: Equilibrate at 25°C, then heat to 350°C at a constant ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Analysis: Polymorph C often displays a complex thermal profile, such as a lower-temperature endotherm followed by an exotherm (indicating recrystallization into a more stable form) and a final melt. Polymorph A typically shows a single, higher-temperature melting endotherm[4].

ATR-FTIR Spectroscopy

Causality: ATR-FTIR is highly sensitive to the local chemical environment. The amino-imino tautomerism inherent to benzimidazole carbamates alters the hydrogen-bonding state of the N-H and C=O functional groups, resulting in measurable shifts in their vibrational frequencies (5)[5].

Step-by-Step Protocol:

  • Self-Validation System: Collect a background spectrum of the clean diamond ATR crystal immediately prior to analysis. This rules out cross-contamination and establishes a flat baseline for accurate peak integration.

  • Sample Application: Place ~5 mg of the neat, unground powder directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample, which is critical for the evanescent wave to penetrate the solid.

  • Data Acquisition: Collect spectra from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.

  • Analysis: Focus on the 3400–3200 cm⁻¹ (N-H stretch) and 1750–1650 cm⁻¹ (C=O stretch) regions. Polymorph C and A will show distinct peak splitting and wavenumber shifts due to their unique hydrogen-bonded networks[5].

Quantitative Data Comparison

The following table summarizes the expected analytical benchmarks for differentiating the two polymorphs, extrapolated from established benzimidazole carbamate class behavior:

Analytical TechniqueParameterPolymorph A (Inactive/Stable)Polymorph C (Active/Preferred)
XRPD Primary Bragg Peaks (2θ)~11.2°, 22.5°, 26.1°~9.1°, 17.4°, 29.2°
DSC Thermal EventsSingle high-temp melting endotherm (e.g., >250°C)Lower-temp endotherm (~195°C), potential recrystallization exotherm
ATR-FTIR C=O Stretch (cm⁻¹)~1715 cm⁻¹ (Strong, sharp)~1730 cm⁻¹ (Shifted due to altered H-bonding)
ATR-FTIR N-H Stretch (cm⁻¹)~3350 cm⁻¹~3320 cm⁻¹ (Broader, indicating extensive network)
Solubility Relative Aqueous ProfileLowHigh (Therapeutically effective)

References

  • [2] Study Details | NCT01350271 | Comparative Efficacy of Different Mebendazole Polymorphs in the Treatment of Soil-transmitted Helminth Infections. ClinicalTrials.gov. [Link]

  • [4] Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Journal of Applied Pharmaceutical Science. [Link]

  • [5] Mebendazole crystal forms in tablet formulations. An ATR-FTIR/chemometrics approach to polymorph assignment. RepHip UNR.[Link]

  • [3] Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. MDPI.[Link]

Sources

Validation

Validating UV Spectrophotometric Methods for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

A Comparative Guide & Experimental Protocol Executive Summary This guide outlines the validation framework for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , a structural analog of class-defining anthelmintics like Mebe...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide & Experimental Protocol

Executive Summary

This guide outlines the validation framework for Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , a structural analog of class-defining anthelmintics like Mebendazole and Albendazole. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV-Visible Spectrophotometry offers a rapid, cost-effective alternative for raw material assay and dissolution profiling, provided that excipient interference is absent.

Critical Technical Insight: The benzimidazole carbamate core presents significant solubility challenges (BCS Class II/IV behavior). Successful UV validation hinges entirely on the selection of a solvent system that ensures complete solubilization without shifting the chromophore's


 (wavelength of maximum absorbance) due to pH instability.

Chemical Context & Solubility Strategy

The analyte contains a benzimidazole ring (the primary chromophore) and a carbamate moiety. Unlike its methyl-ester counterparts (e.g., Mebendazole), the ethyl chain increases lipophilicity, exacerbating aqueous insolubility.

Solvent Selection Decision Tree (Graphviz):

SolventSelection Start Start: Solvent Selection Water Aqueous Solubility Check Start->Water Acidic 0.1M Methanolic HCl Water->Acidic Insoluble (Expected) CheckStab Check Stability (1h) Acidic->CheckStab Soluble? Basic 0.1M NaOH Organic DMSO / DMF Basic->Organic Degradation Risk Valid Selected Solvent: Methanolic HCl (Preferred) Organic->Valid Use as Stock Dilute with MeOH CheckStab->Basic Unstable/Precipitates CheckStab->Valid Stable

Caption: Decision logic for solubilizing benzimidazole carbamates. Methanolic HCl is the preferred medium due to protonation of the imidazole nitrogen, enhancing solubility and spectral intensity.

Comparative Analysis: UV-Vis vs. HPLC

Before proceeding with validation, researchers must justify the technique. UV spectrophotometry is non-specific; it cannot distinguish the analyte from synthesis impurities (e.g., o-phenylenediamine derivatives) that share the benzimidazole core.

ParameterUV-Vis SpectrophotometryHPLC-UV (Reversed Phase)Verdict
Specificity Low. Vulnerable to matrix effects and structural analogs.High. Separates impurities and degradants.HPLC is required for stability studies.[1]
LOD/LOQ ~0.5 - 1.0 µg/mL~0.01 - 0.05 µg/mLHPLC is required for trace analysis.
Throughput High (Seconds per sample).Low (10-30 mins per sample).UV is superior for Dissolution Testing.
Cost Low (<$0.10/sample).High (Solvents, Columns).UV is superior for Routine QC.
Solvent Need Minimal (Green Chemistry friendly).High volume organic waste.UV is eco-friendly.

Method Validation Protocol (ICH Q2(R1) Aligned)

This protocol assumes the use of 0.1 M Methanolic HCl as the solvent, based on the structural properties of benzimidazoles [1].

Phase 1: Spectral Characterization
  • Preparation: Dissolve 10 mg of analyte in 100 mL Methanolic HCl (Stock: 100 µg/mL).

  • Scan: Scan from 200 nm to 400 nm against a reagent blank.

  • Determination: Identify

    
    .[2][3] For benzimidazole carbamates, this typically manifests as a primary peak around 290-312 nm  [2].
    
    • Note: Ensure the absorbance at

      
       for the stock solution is between 0.2 and 0.8 AU for optimal linearity.
      
Phase 2: Validation Parameters[3]
A. Linearity[4][3][5][6][7][8]
  • Protocol: Prepare a series of 5 dilutions from stock (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ). Calculate slope (
    
    
    ) and intercept (
    
    
    ).
B. Precision (Repeatability & Intermediate)
  • Protocol:

    • Intra-day: Measure 3 concentrations (Low, Mid, High) in triplicate within one day (

      
      ).
      
    • Inter-day: Repeat the above on 3 different days.

  • Acceptance Criteria: %RSD

    
    .
    
C. Accuracy (Recovery Studies)
  • Protocol: Spike a placebo matrix (excipients like starch, lactose, magnesium stearate) with known amounts of the analyte (80%, 100%, 120% levels).

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
    .
    
D. Robustness (Solvent Stability)
  • Protocol: Measure the absorbance of the standard solution at

    
     hours.
    
  • Significance: Benzimidazoles can undergo hydrolysis in strong acid/base over time.

  • Acceptance Criteria: Absorbance deviation

    
     over the analytical window.
    

Experimental Workflow Diagram

The following diagram illustrates the validated workflow for routine analysis.

ValidationWorkflow cluster_0 Preparation cluster_1 Measurement Weigh Weigh 10mg Analyte Dissolve Dissolve in Methanolic HCl Weigh->Dissolve Sonicate Sonicate (10 min) Dissolve->Sonicate Dilute Dilute to Target Conc. Sonicate->Dilute Blank Baseline Correction (Solvent Blank) Dilute->Blank Read Read Absorbance @ 290-312 nm Blank->Read Calc Calculate Potency Read->Calc Apply Regression y = mx + c

Caption: Routine analytical workflow. Sonication is critical to break crystal lattice energy common in benzimidazoles.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Bathochromic Shift (Red Shift) Solvent pH is too high (basic).Ensure HCl concentration is maintained. Benzimidazoles absorb at longer wavelengths in acid.
Non-Linearity at High Conc. Deviation from Beer-Lambert Law (Aggregation).Dilute samples to keep Absorbance < 1.0.
High Blank Absorbance Impure solvent or dirty cuvettes.Use HPLC-grade Methanol; clean quartz cuvettes with acid wash.

References

  • Dhandar, A. G., et al. (2018).[5][7] "Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Quinfamide and Mebendazole." Journal of Pharmaceutical Technology, Research and Management.[7]

  • Ashour, S., & Bayram, R. (2013).[9] "Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations." International Research Journal of Pure and Applied Chemistry.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • BenchChem. (2025). "Comparative Guide to HPLC-UV vs UV-Vis for Benzimidazole Quantification."

Sources

Comparative

Technical Comparison Guide: Thermal Profiling of Mebendazole (MBZ) Polymorphs

This guide provides an in-depth technical analysis of the thermal properties of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole), focusing on the critical differentiation of its polymorphs via DSC and TGA.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal properties of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole), focusing on the critical differentiation of its polymorphs via DSC and TGA.[1]

Executive Summary

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate , commonly known as Mebendazole (MBZ) , is a broad-spectrum anthelmintic agent.[2][3] Its therapeutic efficacy is intrinsically linked to its solid-state form. MBZ exhibits significant polymorphism, existing primarily as Forms A, B, and C.[3][4][5][6][7]

The Critical Challenge:

  • Form C: The pharmaceutically preferred polymorph (optimal bioavailability and safety).

  • Form A: The thermodynamically stable but practically insoluble form (therapeutically ineffective).

  • Form B: Highly soluble but associated with increased toxicity.[5]

For researchers and QC professionals, Thermal Analysis (DSC/TGA) is the primary gatekeeping method to ensure the presence of Form C and the absence of the ineffective Form A. This guide details the thermal fingerprints required to distinguish these forms and compares MBZ’s stability profile against its structural analog, Albendazole.

The Target Analyte: Chemical & Physical Profile[1][4][7]

FeatureSpecification
IUPAC Name Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
Common Name Mebendazole (MBZ)
Molecular Formula C₁₆H₁₃N₃O₃
Critical Quality Attribute Polymorphic Purity (Form C)
Melting Behavior Complex; involves phase transitions and decomposition-melt >250°C.
Decomposition Onset ~205°C (via TGA)

Comparative Thermal Performance: DSC & TGA

The thermal behavior of MBZ is defined by the kinetic competition between melting, polymorphic transition, and decomposition.

A. Differential Scanning Calorimetry (DSC) Profiling

DSC is the definitive tool for distinguishing Form C from Form A. The "Fingerprint" of Form C is a unique endothermic transition followed by a recrystallization event, which Form A lacks.

Table 1: Comparative DSC Endotherms (10°C/min, N₂)
PolymorphThermal Event 1 (Transition/Melt)Thermal Event 2 (Recrystallization)Thermal Event 3 (Final Melt/Decomp)Interpretation
Form C (Target) ~195°C (Weak) ~253°C (Sharp Endotherm)Exothermic event often observed immediately following 253°C melt~330°C Form C melts/transitions to Form A, which then melts finally at 330°C.
Form A (Impurity) ~264°C (Distinct Endotherm)None (Stable form)~331°C Form A shows a higher initial melting point and lacks the lower temp transitions.
Form B (Toxic) ~243°C & ~254°C Endo-Exo events observed~327°C Complex profile with lower onset than Form A.

Analyst Insight: The presence of a sharp endotherm at 253°C (Form C) versus 264°C (Form A) is the primary discriminator. However, Form C is metastable; heating it often induces a solid-solid transition to Form A. Therefore, the "Final Melt" at ~330°C for Form C is actually the melting of the newly formed Form A.

B. Thermogravimetric Analysis (TGA) Stability

TGA is used to rule out solvates (pseudopolymorphs) and determine the safe processing window.

  • Decomposition Onset: MBZ begins to degrade (mass loss) at approximately 205°C - 210°C .

  • Mechanism: Degradation involves the loss of the carbamate moiety (release of methanol and CO) and formation of 2-amino-5-benzoylbenzimidazole.[1]

  • Solvate Detection: If the sample is a solvate (e.g., from DMF or DMA recrystallization), TGA will show distinct weight loss steps between 100°C–150°C (water/methanol) or 150°C–200°C (high boiling solvents) before the decomposition onset.

Experimental Protocols (Self-Validating)

To ensure reproducible data that can distinguish these subtle polymorphic transitions, strict adherence to the following protocol is required.

Protocol A: DSC Polymorph Screening
  • Sample Prep: Weigh 2–4 mg of MBZ powder. Do not grind heavily, as mechanical stress can induce polymorphic transformation (Form C

    
     A).
    
  • Pan Selection: Use Aluminium Crimped Pans with a pinhole.

    • Why? The pinhole prevents pressure buildup from decomposition gases while maintaining a localized atmosphere.

  • Atmosphere: Dry Nitrogen (N₂) purge at 50 mL/min .

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C .

  • Validation Criteria:

    • Baseline must be flat.

    • If testing Form C: Verify the presence of the transition endotherm at ~253°C.[7][8]

    • If testing Form A: Verify absence of events <260°C.

Protocol B: TGA Purity & Solvate Check
  • Sample Prep: Weigh 5–10 mg into an Alumina or Platinum open pan.

  • Atmosphere: Nitrogen (N₂) at 50 mL/min .

  • Ramp: 10°C/min to 400°C .

  • Analysis:

    • Calculate % Mass Loss between 50°C and 150°C (Volatiles/Moisture).

    • Determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Extrapolated Onset Temperature) of the main decomposition step.
      

Alternative Assessment: MBZ vs. Albendazole[11][12]

While Form A is the "internal" alternative (impurity), Albendazole is the primary "external" therapeutic alternative.

FeatureMebendazole (Form C)Albendazole
Therapeutic Target Intestinal Parasites (Low absorption desired)Systemic/Tissue Parasites (High absorption desired)
Thermal Stability Stable up to ~205°C Stable up to ~210°C
Melting Point 253°C (Transition) / 330°C (Decomp)~208–210°C (Sharp melt)
Polymorphism Risk High (Critical QC parameter)Moderate (Polymorphs exist but less clinically critical)

Visual Workflow: Polymorph Identification

The following decision tree illustrates the logic for identifying MBZ polymorphs using thermal data.

MBZ_Analysis Start Unknown MBZ Sample TGA Step 1: TGA Analysis (30°C to 200°C) Start->TGA Solvate Mass Loss > 2%? (Solvent/Water) TGA->Solvate DSC Step 2: DSC Analysis (10°C/min, N2) Solvate->DSC No (<0.5%) ResultSolvate IDENTIFIED: Solvate/Hydrate (Requires Desolvation) Solvate->ResultSolvate Yes Peak1 Endotherm at ~253°C? DSC->Peak1 Peak2 Endotherm at ~264°C? Peak1->Peak2 No ResultC IDENTIFIED: Form C (Preferred) Peak1->ResultC Yes Peak3 Endotherms at 243°C & 254°C? Peak2->Peak3 No ResultA IDENTIFIED: Form A (Inactive Impurity) Peak2->ResultA Yes ResultB IDENTIFIED: Form B (Toxic) Peak3->ResultB Yes

Figure 1: Analytical decision matrix for validating Mebendazole polymorphic purity via thermal methods.

References

  • Swanepoel, E., et al. (2003).[2] "Quality evaluation of generic drugs by dissolution test: changing the USP dissolution medium to distinguish between active and non-active mebendazole polymorphs." European Journal of Pharmaceutics and Biopharmaceutics.

  • De Villiers, M.M., et al. (2005). "Variable-temperature X-ray powder diffraction analysis of the crystal transformation of the pharmaceutically preferred polymorph C of mebendazole." Journal of Pharmaceutical Sciences.

  • Roque-Flores, R.L., et al. (2019).[6] "Characterization and Kinetic Studies of the Thermal Degradation of Mebendazole Polymorphs A and C." Journal of Pharmaceutical Innovation.

  • Brittain, H.G. (2012). "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences.
  • Pharmacopeial Forum. "Mebendazole Monograph." United States Pharmacopeia (USP).

Sources

Validation

Comprehensive Guide to Reference Standard Qualification: Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Executive Summary In the analytical control of anthelmintic drugs and proton pump inhibitors, the benzimidazole-carbamate scaffold is a frequent focal point for impurity profiling[1]. Ethyl 5-methoxy-1H-benzimidazol-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analytical control of anthelmintic drugs and proton pump inhibitors, the benzimidazole-carbamate scaffold is a frequent focal point for impurity profiling[1]. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a critical process-related impurity and degradation product. Under ICH Q3A(R2) guidelines, any impurity exceeding the qualification threshold must be accurately quantified using a rigorously characterized reference standard[2].

As a Senior Application Scientist, I frequently observe laboratories compromising their mass balance calculations by relying on under-characterized research-grade reagents. This guide objectively compares the performance of different standard grades and outlines a self-validating, orthogonal experimental protocol for qualifying Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate as a Secondary Working Standard.

The Causality of Qualification: Beyond Area Percent

A common analytical pitfall is equating "HPLC Area Percent" with "True Purity." The FDA requires noncompendial reference standards to be of the highest possible purity to validate analytical methods accurately[3]. A robust qualification protocol must be a self-validating system based on the following causal principles:

  • The Blind Spot of UV Detection: HPLC-UV only detects chromophoric mass. It is entirely blind to residual water, inorganic salts, and non-UV-absorbing solvents. Relying solely on HPLC-UV will falsely elevate the purity assignment, leading to the under-reporting of impurities in the final Active Pharmaceutical Ingredient (API).

  • Benzimidazole Tautomerism & Solubility: Benzimidazoles exhibit rapid tautomerism at the N1/N3 positions and are notoriously insoluble in standard solvents. This necessitates specific solvent choices (e.g., DMSO-d6 for NMR) to ensure complete dissolution and accurate structural elucidation.

  • The Mass Balance Imperative: True assay value must be derived orthogonally. We achieve this by subtracting all non-chromophoric impurities (water, solvents, ash) from 100%, and multiplying by the chromatographic purity. This is then cross-validated against quantitative NMR (qNMR), which is independent of UV response factors.

Comparative Analysis of Standard Grades

When sourcing Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate[4], laboratories must choose between different tiers of materials. The table below objectively compares their performance and analytical confidence.

FeatureCertified Reference Material (CRM)Secondary Working Standard (In-House)Research Grade Reagent (e.g., AldrichCPR)
Intended Use Primary calibration, dispute resolution, regulatory filing.Routine batch release, daily HPLC/LC-MS calibration.Synthesis, early R&D, qualitative spiking.
Traceability Traceable to SI units or Pharmacopeial (USP/EP) primary standards.Traceable to a CRM via rigorous in-house qualification[5].Not guaranteed. Often lacks a Certificate of Analysis (CoA) for assay.
Purity Determination Orthogonal (Mass Balance + qNMR).Orthogonal (Mass Balance + qNMR).Typically single-method (HPLC Area % or NMR only).
Analytical Confidence Highest: ± 0.5% uncertainty.High: ± 1.0% uncertainty.Low: High risk of unquantified volatiles/salts.
Cost & Availability High cost, limited batch sizes.Moderate cost (amortized over large in-house batches).Low cost, readily available in bulk.

Self-Validating Experimental Protocol

To qualify a batch of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate as a Secondary Working Standard, execute the following step-by-step methodology.

Step 1: Structural Elucidation (Identity)
  • Methodology: Acquire

    
    H and 
    
    
    
    C NMR spectra using a 400 MHz spectrometer. Dissolve the sample in DMSO-d6. Perform High-Resolution Mass Spectrometry (HRMS-ESI+).
  • Causality: DMSO-d6 provides the necessary solvation power for the rigid benzimidazole lattice and allows observation of the exchangeable N-H proton. HRMS (Theoretical

    
    m/z 236.1030) definitively rules out isobaric impurities that might co-elute during chromatography.
    
Step 2: Chromatographic Purity (HPLC-DAD)
  • Methodology: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient from 10% B to 90% B over 20 minutes. Utilize Diode Array Detection (DAD) scanning from 200-400 nm.

  • Causality: Benzimidazole nitrogens (pKa ~5.5) cause severe peak tailing on standard silica columns due to secondary interactions with residual silanols. TFA acts as an ion-pairing agent, ensuring sharp, symmetrical peaks for accurate integration. DAD ensures peak spectral homogeneity, confirming no hidden impurities co-elute with the main peak.

Step 3: Volatile and Inorganic Profiling
  • Methodology:

    • Water: Karl Fischer (KF) coulometric titration.

    • Residual Solvents: Thermogravimetric Analysis (TGA) coupled with GC-Headspace.

    • Inorganics: Residue on Ignition (ROI) / Sulfated Ash.

  • Causality: Benzimidazole carbamates frequently trap water or synthesis solvents (like ethanol or ethyl acetate) within their crystal lattice. Quantifying these is mandatory for the final mass balance equation.

Step 4: Assay Assignment via Mass Balance and qNMR
  • Methodology: Calculate the final purity using the Mass Balance formula: Assay = (100% - %Water - %Solvents - %Inorganics) × (HPLC Area % / 100) Cross-verify this result using qNMR with an internal standard (e.g., maleic acid, NIST traceable).

  • Causality: If the Mass Balance assay and the qNMR assay agree within ±0.5%, the reference standard is considered self-validated and the response factor bias is mitigated.

Data Presentation: Simulated Qualification Results

Below is a summarized data set for a successfully qualified batch (Batch: EMBC-2026-01) of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

Analytical TestMethodologyResultAcceptance CriteriaStatus
Identity (Mass) HRMS (ESI+)m/z 236.1032Conforms to theoretical massPass
Identity (Structure)

H /

C NMR
ConformsMatches reference structurePass
Chromatographic Purity HPLC-DAD99.45%

98.0%
Pass
Water Content Karl Fischer0.32%Report valuePass
Residual Solvents GC-Headspace0.15% (Ethanol)Report valuePass
Inorganic Ash ROI0.05%

0.1%
Pass
Final Assay Mass Balance 98.93%

95.0%
Pass
Orthogonal Assay qNMR 98.85%

1.0% of Mass Balance
Pass

Qualification Workflow Visualization

QualificationWorkflow Start Synthesized/Procured Ethyl 5-methoxy-1H- benzimidazol-2-ylcarbamate ID Structural ID (1H/13C NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV/DAD, LC-MS) ID->Purity Volatiles Volatiles & Inorganics (TGA, KF, ICP-MS) Purity->Volatiles MassBalance Mass Balance Calculation (% Purity = 100 - Impurities) Volatiles->MassBalance Decision Purity > 98.0% & qNMR matches ±0.5%? MassBalance->Decision Qualify Approve as Secondary Working Standard Decision->Qualify Yes Reject Further Purification (Recrystallization/Prep-LC) Decision->Reject No Reject->ID Re-evaluate

Fig 1: Decision tree for the qualification of benzimidazole reference standards.

References

  • Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole)

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, a compound widely known in the pharmaceutical field as Mebendazole. As drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate, a compound widely known in the pharmaceutical field as Mebendazole. As drug development professionals, our responsibility extends beyond the bench to ensure that all chemical entities are handled and disposed of in a manner that protects both human health and the environment. This document synthesizes regulatory standards with field-proven best practices to create a self-validating system for waste management in your laboratory.

The core principle underpinning this protocol is the absolute prohibition of releasing this compound into the sanitary sewer system or general waste stream.[1] Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is recognized as an environmental hazard, particularly toxic to aquatic life with long-lasting effects.[2][3][4] Furthermore, its classification as a carbamate derivative places it under stringent regulatory control, including the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) for carbamate wastes.[5]

Part 1: Hazard Profile and Essential Safety Precautions

Before handling waste, a thorough understanding of the compound's hazard profile is critical. This dictates the necessary engineering controls and Personal Protective Equipment (PPE) required to mitigate risk.

1.1. Key Hazards

  • Environmental: Very toxic to aquatic life with long-lasting effects.[2][3] Release into waterways must be strictly avoided.

  • Human Health: Suspected of causing genetic defects and damaging fertility or the unborn child.[2][6]

  • Physical: The compound is a solid powder. Inhalation of dust must be minimized as it can cause respiratory irritation.[7]

1.2. Personal Protective Equipment (PPE) All personnel handling this waste must use the following PPE. This is a non-negotiable laboratory standard.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[7]Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[3][8]Prevents dermal absorption and skin contact.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for bulk handling.[7]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved P95 or P100 particulate respirator if there is a risk of generating dust.[7][9]Prevents inhalation of fine particles, which is a primary route of exposure.

Part 2: Standard Operating Procedure for Disposal

This section outlines the procedural, step-by-step methodology for the collection, storage, and disposal of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate waste.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Pharmaceutical Waste: All unused, expired, or contaminated stock of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate must be characterized as hazardous pharmaceutical waste.[10]

  • Segregate at the Source: This waste stream must be kept separate from all other waste types.[11]

    • Do NOT mix with non-hazardous laboratory trash.

    • Do NOT mix with other chemical wastes like solvents, acids, or bases to prevent unintended reactions.[12] Keep in a dedicated, clearly marked container.

Step 2: Containment and Labeling

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a tight-fitting, leak-proof lid.[11][13]

  • Label the Container Immediately: The label must be durable and clearly legible, containing the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate"

    • Associated Hazards (e.g., "Environmental Hazard," "Toxic")

    • The date when the first waste was added to the container.

Step 3: Temporary On-Site Storage

  • Designated Storage Area: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage zone.[13]

  • Ensure Safe Conditions: The storage area must be cool, dry, and well-ventilated.[7] It should be away from heat sources or ignition points.[8]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks.

  • Adhere to Accumulation Limits: Under EPA regulations (40 CFR part 266 subpart P), healthcare facilities can accumulate hazardous waste pharmaceuticals for up to one year.[14] Be sure to ship the waste for disposal before this deadline.

Step 4: Final Disposal via Licensed Contractor

  • Engage a Professional Service: The only compliant method for final disposal is through a licensed and certified hazardous waste disposal company.[3] These companies are equipped to handle and transport hazardous materials according to all federal and state regulations.

  • Manifesting: Ensure that the waste is properly manifested. The disposal contractor will provide the necessary paperwork, which tracks the waste from your facility ("cradle") to its final disposal site ("grave").

  • Primary Disposal Method - Incineration: The recommended disposal technology for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][8] This process destroys the organic molecule and scrubs flue gases to prevent the release of harmful byproducts.

  • Landfill Prohibition: Do not dispose of this chemical in a landfill. Carbamate wastes are subject to specific treatment standards under the EPA's Land Disposal Restrictions program before they can be land disposed, making incineration the preferred and more direct disposal route.[5]

Part 3: Emergency Procedures for Spills and Decontamination

Accidents can happen. A clear, pre-defined spill response plan is essential for safety.

3.1. Small Spill Cleanup Protocol (Solid Powder)

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Full PPE: Before addressing the spill, put on all PPE listed in Table 1, including respiratory protection.[8]

  • Prevent Dust Formation: Do NOT dry sweep the spilled powder.[3][8]

  • Collect the Material: Gently scoop or shovel the spilled solid into a designated hazardous waste container. Use spark-proof tools if there is any remote fire hazard.[7][8]

  • Decontaminate the Surface: Once the bulk material is collected, decontaminate the surface. Finish cleaning by spreading water on the contaminated surface and collecting the cleaning water and materials as hazardous waste.[7] Do not allow this runoff to enter any drain.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent pads) must be placed in the hazardous waste container and disposed of along with the chemical.[1]

3.2. Decontamination of Empty Containers Empty containers that held ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate are also considered hazardous waste until properly decontaminated.[2]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or as recommended by your safety officer).

  • Collect the Rinsate: Crucially, all rinsate from this process is hazardous waste. It must be collected and placed in a container destined for chemical waste disposal.[8]

  • Render Container Unusable: After triple-rinsing, puncture or otherwise destroy the container to prevent reuse.[8] It may then be disposed of in a sanitary landfill or as directed by your waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate waste.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containment & Storage cluster_2 Phase 3: Final Disposition cluster_3 Prohibited Pathways A Waste Generated (Unused or Contaminated) B Characterize as Hazardous Pharmaceutical Waste A->B I Sewer / Drain Disposal A->I J Household / Regular Trash Disposal A->J C Segregate from All Other Waste Streams B->C D Place in Labeled, Sealed 'Hazardous Waste' Container C->D E Store in Secure, Ventilated Area with Secondary Containment D->E F Arrange Pickup by Licensed Waste Contractor E->F G Transport under Manifest to Approved TSD Facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate.

References

  • Safety Data Sheet - Mebendazole. Cayman Chemical.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications.

  • Mebendazole - Safety Data Sheet. ChemicalBook.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.

  • Material Safety Data Sheet - Mebendazole MSDS. ScienceLab.com.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • SAFETY DATA SHEET - Carbendazim. Chem Service.

  • Safety Data Sheet - Benomyl. Sigma-Aldrich.

  • Summary of Product Characteristics MEBENDAZOLE TABLETS USP 100 MG. Rwanda FDA.

  • Effective Chemical Waste Disposal Strategies. Environmental Marketing Services.

  • Mebendazole (oral route) - Side effects & dosage. Mayo Clinic.

  • Safety Data Sheet. Aaronchem.

  • SAFETY DATA SHEET - 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 2-Aminobenzimidazole. Fisher Scientific.

  • Safety Data Sheet - Methyl-(5-[2-thienylcarbonyl]-1H-benzimidazol-2yl)carbamate. LGC Standards.

  • Safety data sheet - Ethyl carbamate. CPAChem.

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEPS.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Got pharma waste? We've got you covered! University of Wisconsin-Madison EHS.

  • Disposal of Pesticides. Oregon State University.

  • Guidelines for Pesticide (Hazardous Waste) Disposal. Vineyard Team.

  • Safe and Responsible Pesticide Disposal. University of New Hampshire Extension.

  • EPA Subpart P Regulations. HW Drugs.

  • Management of Hazardous Waste Pharmaceuticals. US EPA.

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. US EPA.

  • EPA's New Rules on Drug Disposal Begin in August. Pharmacy Times.

  • How Will the EPA's New Hazardous Waste Rules Affect Your Pharmacy? PBA Health.

Sources

Handling

Operational Safety Guide: Handling Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (Mebendazole)

[1] Part 1: Executive Safety Summary & Risk Profile[1] The Core Directive: Do not treat this substance merely as a "solid powder." As a benzimidazole carbamate, Mebendazole presents a specific biological hazard profile—m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary & Risk Profile[1]

The Core Directive: Do not treat this substance merely as a "solid powder." As a benzimidazole carbamate, Mebendazole presents a specific biological hazard profile—most notably Reproductive Toxicity (Category 2) .[1] Your primary safety objective is to prevent inhalation of micro-particulates during weighing and to prevent dermal absorption, particularly when the substance is solubilized.[1]

Hazard Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Reproductive Toxicity H361d Suspected of damaging the unborn child.[1][2][3]Zero-tolerance for dust generation outside a fume hood. Pregnant personnel should seek occupational health consultation before handling.
Acute Toxicity (Oral) H302 Harmful if swallowed.[4][5][6]Strict hygiene; no hand-to-mouth contact; decontamination of surfaces is critical.[1]
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[3][7][8]Zero-discharge policy. All waste (solid and liquid) must be incinerated.

Part 2: The Protective Shield (PPE & Engineering Controls)[1]

This section details the "Self-Validating System" of protection. PPE is your last line of defense; engineering controls are the first.

Engineering Controls (Primary Barrier)[1]
  • Containment: All handling of the dry powder (weighing, transfer) must occur within a certified Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type B) that exhausts to the outside.[1]

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before uncapping the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Benzimidazoles are often fluffy, electrostatic powders that "jump" from spatulas, creating invisible aerosol hazards.[1]

Personal Protective Equipment (Secondary Barrier)
A. Hand Protection (The Double-Glove Protocol) [9]
  • Rationale: Mebendazole is often dissolved in organic solvents like DMSO or Formic Acid for experimental use. While nitrile resists the solid powder, it may not resist the solvent carrying the toxin through the skin.[1]

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

    • Critical Check: If using Formic Acid as a solvent, use Butyl Rubber or Viton gloves as the outer layer, as formic acid permeates nitrile rapidly.[1]

B. Respiratory Protection
  • Routine Use: Not required if working in a functioning fume hood.

  • Spill/Emergency: NIOSH-approved N95 or P100 particulate respirator.[1] Surgical masks offer zero protection against chemical dust.

C. Ocular & Body Protection
  • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient if solubilizing, as splashes can bypass the side shields.[1]

  • Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to minimize exposure events through procedural logic.

Phase 1: Preparation & Weighing[1]
  • Staging: Place a "Hazard: Repro Toxin" sign on the fume hood sash.

  • Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab, but do not remove the balance from containment.[1]

  • Weighing:

    • Tare the receiving vessel (e.g., scintillation vial) with the cap loosely on.[1]

    • Open the Mebendazole source container only inside the hood.

    • Transfer solid using a disposable anti-static spatula.

    • The Wipe Down: Before removing the receiving vial from the hood, wipe the exterior with a Kimwipe dampened in 70% Ethanol to remove invisible dust residues.[1]

Phase 2: Solubilization (The High-Risk Moment)[1]
  • Note: Mebendazole is practically insoluble in water but soluble in DMSO and Formic Acid.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Cap tightly.[4][6] Vortex inside the hood.

  • Pressure Release: Solvents like formic acid can build pressure. Briefly loosen the cap (vent) inside the hood after the first minute of mixing.[1]

Phase 3: Decontamination & Waste[1]
  • Solid Waste: Disposable spatulas, weigh boats, and outer gloves go immediately into a Solid Hazardous Waste bag (labeled "Toxic/Repro Toxin").[1]

  • Liquid Waste: All mother liquors and dilutions must go into a dedicated carboy labeled "Aqueous/Organic Waste + Mebendazole." Do not pour down the sink.

  • Surface Decontamination: Wet-wipe the work surface with a detergent solution followed by water. Never dry sweep powder spills.

Part 4: Visualization of Safety Logic

The following diagram illustrates the hierarchy of controls and decision points for handling Mebendazole.

Mebendazole_Safety_Workflow Start START: Handling Mebendazole RiskCheck Risk Check: Is Powder or Solution? Start->RiskCheck Powder Solid Powder Handling RiskCheck->Powder Weighing Solution Solution Handling (DMSO/Formic Acid) RiskCheck->Solution Dissolving/Pipetting Hood Engineering Control: Fume Hood REQUIRED (Face Velocity > 0.3 m/s) Powder->Hood PPE_Solid PPE: Nitrile Gloves + Lab Coat + Eye Protection Hood->PPE_Solid PPE_Liq PPE Upgrade: Double Glove (Chem Resistant) + Splash Goggles Hood->PPE_Liq Static Control Static: Use Ionizer/Anti-static Spatula PPE_Solid->Static Waste Disposal: Segregate as Hazardous Waste (NO Sink Disposal) Static->Waste Solution->Hood PPE_Liq->Waste Clean Decon: Wet Wipe Only (No Sweeping) Waste->Clean

Caption: Operational workflow emphasizing the divergence in PPE requirements based on physical state (Solid vs. Solution) while maintaining a constant Engineering Control baseline.

Part 5: Emergency Response Protocols

Spills (Solid Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.[1]

  • Cover: Gently cover the spill with wet paper towels (dampened with water or surfactant) to prevent dust aerosolization.

  • Scoop: Scoop up the wet material and towels into a hazardous waste bag.

  • Clean: Wash the area three times with soap and water.

Exposure (Skin/Eye)[1][4][5][6][8][10]
  • Skin: Immediately wash with soap and water for 15 minutes. If dissolved in DMSO, do not scrub vigorously (abrasion increases absorption).[1]

  • Eyes: Flush for 15 minutes at an eyewash station. Seek medical attention immediately, bringing the SDS.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4030, Mebendazole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Mebendazole (CAS 31431-39-7). Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.